2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9-5-15-8-2-1-6(4-10(13)14)3-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBIJULJONCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (CAS No. 134997-91-4), a member of the benzoxazine class of heterocyclic compounds. While specific research on this particular molecule is limited in publicly available literature, this document synthesizes information on the broader class of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine derivatives to offer valuable insights for researchers. This guide covers the core chemical and physical properties, proposes a representative synthetic pathway based on established methodologies for analogous structures, and explores potential biological activities and applications in drug discovery, drawing parallels from related compounds. The content is structured to provide both foundational knowledge and practical insights for scientists working with or considering this chemical scaffold in their research endeavors.
Introduction to the Benzoxazine Scaffold
The benzoxazine ring system, characterized by the fusion of a benzene ring with an oxazine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of 3,4-dihydro-2H-benzo[b][1][3]oxazin-3-one, in particular, have garnered significant attention due to their diverse and potent biological activities.[3][4] These activities span a wide therapeutic spectrum, including antimicrobial, anticancer, and antihypertensive properties.[5][6][7] The structural rigidity of the bicyclic system, combined with the hydrogen bonding capabilities of the lactam moiety and the potential for substitution at various positions on the aromatic ring, makes it an attractive framework for the design of novel therapeutic agents.[8]
This guide focuses on a specific derivative, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, which incorporates a reactive carboxylic acid functional group, opening avenues for further chemical modifications and conjugation.
Physicochemical Properties and Identifiers
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 134997-91-4 | [9] |
| Molecular Formula | C₁₀H₉NO₄ | [9] |
| Molecular Weight | 207.18 g/mol | [9] |
| IUPAC Name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid | [9] |
| SMILES | O=C(O)CC1=CC=C2OCC(=O)NC2=C1 | [9] |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis of the target compound likely proceeds through the initial formation of the benzoxazine core followed by functionalization or starting from an already functionalized precursor. A common and effective method involves the reaction of an appropriate aminophenol with a haloacetyl halide, followed by intramolecular cyclization.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on general procedures for the synthesis of analogous compounds and should be optimized for the specific substrate.
Step 1: N-Chloroacetylation of 4-Amino-3-hydroxyphenylacetic acid
-
To a stirred solution of 4-amino-3-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., aqueous sodium bicarbonate or a biphasic system with an organic solvent like dichloromethane) at 0-5 °C, add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Maintain the temperature and continue stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the N-(chloroacetyl)-4-amino-3-hydroxyphenylacetic acid intermediate.
Step 2: Intramolecular Cyclization to form the Benzoxazinone Ring
-
Dissolve the intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a suitable base, such as potassium carbonate (2-3 equivalents), to facilitate the intramolecular Williamson ether synthesis.
-
Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated crude product, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, can be collected by filtration.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final compound with high purity.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Potential Biological Activities and Therapeutic Applications
The biological profile of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid has not been explicitly detailed in the available scientific literature. However, based on the activities of structurally related benzoxazine derivatives, several potential applications can be hypothesized.
Inhibition of Na+/H+ Exchanger
A notable study on N-(3-oxo-3,4-dihydro-2H-benzo[1][3]oxazine-7-carbonyl)guanidine derivatives revealed their potent inhibitory activity against the Na+/H+ exchanger.[5] This enzyme is a crucial target for the treatment of ischemia-reperfusion injury. The structural similarity of the core benzoxazinone scaffold suggests that 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid could serve as a valuable starting point or intermediate for the development of novel Na+/H+ exchange inhibitors.
Antimicrobial and Antifungal Activity
Various derivatives of 1,3-benzoxazines and 1,4-benzoxazines have demonstrated significant antimicrobial and antifungal properties.[2][4] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the carboxylic acid moiety in the target compound could be leveraged to enhance solubility and potentially modulate this activity.
Anticancer Potential
Certain benzoxazole and benzoxazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The planar, heterocyclic structure can intercalate with DNA or interact with key enzymatic targets in cancer cells. Further derivatization of the acetic acid side chain could lead to compounds with enhanced potency and selectivity.
Future Directions and Research Opportunities
The scarcity of specific data on 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid presents a clear opportunity for novel research.
Caption: Potential research avenues for the title compound.
Key areas for future investigation include:
-
Definitive Synthesis and Characterization: A thorough investigation and publication of an optimized synthetic route and complete analytical characterization.
-
Broad Biological Screening: Evaluation of the compound's activity across a wide range of biological targets to identify novel therapeutic potentials.
-
Medicinal Chemistry Campaigns: Utilization of the carboxylic acid handle for the creation of compound libraries to explore structure-activity relationships (SAR).
-
Development as a Research Tool: The acetic acid moiety allows for conjugation to fluorescent probes, affinity matrices, or other biomolecules, enabling its use as a tool in chemical biology.
Conclusion
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is a promising, yet underexplored, member of the biologically active benzoxazine family. While direct experimental data remains limited, this guide provides a framework for its synthesis and potential applications based on the rich chemistry and pharmacology of its structural analogs. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential of this intriguing molecule.
References
- Shukla, D. K., Rani, M., Khan, A. A., Tiwari, K., & Gupta, R. K. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry, 28(2), 845-853. Link
- Yadav, P., & Husain, A. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(4), 629-635. Link
- Jadhav, V. D., & Kulkarni, M. V. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Advanced Scientific Research, 11(1), 1-6. Link
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Link
- Sato, Y., et al. (1997). Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1][3]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin, 45(12), 1975-1983. Link
- Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. Link
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
- Universal Biologicals. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) acetic acid.
- Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 133-141. Link
- Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications.
- Sravanthi, G., & Kumar, M. P. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 1-8. Link
- Zhang, Y., et al. (2012). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines.
- Al-Hourani, B. J., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Tropical Journal of Pharmaceutical Research, 19(7), 1497-1504. Link
- Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358. Link
- Achmem. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][3]oxazin-6-yl)acetic acid.
- Sigma-Aldrich. (n.d.). 6-Nitro-3,4-dihydro-2H-benzo[b][1][3]oxazine.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
This guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols. We will delve into the structural attributes, predicted physicochemical parameters, and the analytical methodologies essential for the empirical validation of this compound's characteristics.
Introduction and Molecular Overview
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities.[1][2] The molecule's structure, featuring a fused bicyclic system with a carboxylic acid moiety, suggests a unique combination of properties that are critical for its behavior in biological systems. Understanding these properties is a foundational step in any research and development endeavor.
Molecular Structure:
Caption: 2D structure of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid.
Core Molecular Identifiers:
-
Molecular Formula: C₁₀H₉NO₄[3]
-
Molecular Weight: 207.18 g/mol [3]
-
CAS Number: 134997-91-4[3]
-
Synonyms: 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-6-acetic acid[3]
Predicted Physicochemical Properties
While experimental data for this specific molecule is not extensively available in the literature, we can leverage computational models to predict its key physicochemical properties. These predictions serve as valuable initial estimates for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| pKa | 3.92 ± 0.10 (Predicted)[4] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | 0.4 (Computed for isomer)[5] | Indicates the lipophilicity of the neutral molecule, influencing its ability to cross cell membranes. |
| Melting Point | 177-181 °C (for isomer)[4] | A fundamental physical property that provides information on purity and crystal lattice energy. |
| Topological Polar Surface Area (TPSA) | 75.6 Ų (Computed for isomer)[5] | Correlates with hydrogen bonding potential and is a predictor of membrane permeability. |
Synthesis and Characterization
A plausible synthetic route for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid can be adapted from general methods for benzoxazinone synthesis.[6][7]
Caption: Proposed synthetic workflow for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid.
Characterization: The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[8][9]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl and hydroxyl groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Experimental Protocols for Physicochemical Characterization
The following section details the experimental protocols for determining the key physicochemical properties of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid.
Determination of Aqueous Solubility
Rationale: The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Protocol:
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Add an excess of the compound to each buffer in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
Caption: Experimental workflow for determining aqueous solubility.
Determination of pKa
Rationale: The pKa value(s) of a molecule dictate its charge state at a given pH, which in turn influences its solubility, lipophilicity, and interactions with biological targets. Potentiometric titration is a precise method for pKa determination.
Protocol:
-
Solution Preparation: Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Determination of Lipophilicity (LogP/LogD)
Rationale: Lipophilicity is a key factor in a drug's ability to cross biological membranes. LogP refers to the partition coefficient of the neutral form of the molecule between an organic and an aqueous phase, while LogD accounts for all ionic species at a specific pH. The shake-flask method is commonly used for this determination.
Protocol:
-
Phase Preparation: Prepare a two-phase system of n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer of a specific pH (pre-saturated with n-octanol).
-
Partitioning: Add a known amount of the compound to the two-phase system in a sealed vial.
-
Equilibration: Shake the vial for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP or LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Chemical Stability Assessment
Rationale: Understanding the chemical stability of a compound under various conditions is crucial for formulation development and determining its shelf-life.
Protocol:
-
Stress Conditions: Prepare solutions of the compound in different aqueous buffers (acidic, neutral, basic) and subject them to various stress conditions, including elevated temperature (e.g., 40°C, 60°C) and exposure to light (photostability).
-
Time Points: At specified time points, withdraw aliquots from each solution.
-
Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Kinetics: Determine the degradation rate constant and half-life under each condition.
Conclusion
While experimental data on 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is not widely published, this guide provides a robust framework for its physicochemical characterization. The predicted properties offer a valuable starting point, and the detailed experimental protocols outlined herein will enable researchers to generate the empirical data necessary for advancing their research and development activities. The unique structural features of this compound warrant a thorough investigation of its properties to unlock its full potential in medicinal chemistry and drug discovery.
References
- Villagrasa, M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008. [Link][8][9]
- PubChem. (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid.
- PubChem. (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid.
- Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link][6][7]
- Sharaf El-Din, M. K. (2019). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link][1]
- Yılmaz, B., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2097. [Link][2]
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An In-Depth Technical Guide to the Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by peer-reviewed literature. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel benzoxazinone derivatives.
Introduction: The Significance of the Benzoxazinone Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The acetic acid moiety at the 6-position of the target molecule, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, enhances its potential for further derivatization and modulation of its pharmacokinetic and pharmacodynamic profiles. This guide delineates a reliable synthetic route, commencing from commercially available starting materials.
Retrosynthetic Analysis: A Strategic Approach
A retrosynthetic analysis of the target molecule reveals a logical disconnection approach, highlighting key bond formations and strategic intermediates. The core benzoxazinone ring can be constructed through an intramolecular cyclization of a suitably substituted ortho-aminophenol. This key intermediate, (3-Amino-4-hydroxyphenyl)acetic acid, can in turn be derived from 4-hydroxyphenylacetic acid through a two-step sequence of nitration and subsequent reduction.
Caption: Retrosynthetic pathway for the target molecule.
The Synthetic Pathway: A Three-Stage Approach
The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is systematically divided into three key stages:
-
Stage 1: Nitration of 4-Hydroxyphenylacetic Acid
-
Stage 2: Reduction of the Nitro Intermediate
-
Stage 3: Cyclization to the Benzoxazinone Core
This modular approach allows for optimization at each stage and facilitates the isolation and purification of intermediates, ensuring a high overall yield and purity of the final product.
Caption: Overall workflow of the synthetic pathway.
Stage 1: Nitration of 4-Hydroxyphenylacetic Acid
The initial step involves the regioselective nitration of 4-hydroxyphenylacetic acid to introduce a nitro group at the 3-position of the aromatic ring. This electrophilic aromatic substitution is a well-established transformation.[1]
Reaction Scheme:
Causality of Experimental Choices:
-
Reagents: Fuming nitric acid is a potent nitrating agent. Acetic acid serves as a suitable solvent that can moderate the reactivity of the nitric acid and solubilize the starting material.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of undesired side products.
Experimental Protocol: Synthesis of 2-(4-Hydroxy-3-nitrophenyl)acetic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyphenylacetic acid (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of fuming nitric acid (1.1 eq.) in glacial acetic acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(4-hydroxy-3-nitrophenyl)acetic acid.
| Parameter | Value |
| Starting Material | 4-Hydroxyphenylacetic acid |
| Reagents | Fuming Nitric Acid, Glacial Acetic Acid |
| Temperature | 0-5 °C |
| Typical Yield | 80-90% |
Stage 2: Reduction of the Nitro Intermediate
The second stage focuses on the reduction of the nitro group in 2-(4-hydroxy-3-nitrophenyl)acetic acid to an amino group, yielding the key intermediate, (3-Amino-4-hydroxyphenyl)acetic acid. Several methods are available for this transformation, with catalytic hydrogenation being a common and efficient choice.[1] An alternative method utilizing hydroiodic acid has also been reported.[3]
Reaction Scheme:
Causality of Experimental Choices:
-
Catalytic Hydrogenation (Method A):
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity.
-
Hydrogen Source: Pressurized hydrogen gas is the reducing agent.
-
Solvent: Ethanol or methanol are common solvents for this reaction as they solubilize the substrate and are compatible with the hydrogenation conditions.
-
-
Hydroiodic Acid Reduction (Method B):
-
Reagents: A combination of hydroiodic acid (HI) and hypophosphorous acid (H3PO2) can effectively reduce the nitro group.[3] This method can be advantageous if hydrogenation equipment is not available.
-
Experimental Protocol: Synthesis of (3-Amino-4-hydroxyphenyl)acetic acid
Method A: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 2-(4-hydroxy-3-nitrophenyl)acetic acid (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization.
Method B: Hydroiodic Acid Reduction
-
To a solution of 2-(4-hydroxy-3-nitrophenyl)acetic acid (1.0 eq.) in a suitable solvent, add hydroiodic acid (57%) and a catalytic amount of hypophosphorous acid.[3]
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture and neutralize it to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
| Parameter | Method A (Catalytic Hydrogenation) | Method B (HI Reduction) |
| Reducing Agent | H₂ gas | Hydroiodic Acid / Hypophosphorous Acid |
| Catalyst | 10% Pd/C | - |
| Solvent | Ethanol, Methanol | Acetic Acid |
| Temperature | Room Temperature | Reflux |
| Typical Yield | >90% | Variable |
Stage 3: Cyclization to the Benzoxazinone Core
The final and crucial stage of the synthesis is the construction of the benzoxazinone ring. This is achieved through the reaction of the ortho-aminophenol intermediate, (3-Amino-4-hydroxyphenyl)acetic acid, with chloroacetyl chloride. This reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution (cyclization).
Reaction Scheme:
Causality of Experimental Choices:
-
Reagents: Chloroacetyl chloride is a bifunctional reagent that provides the two-carbon unit required for the formation of the oxazinone ring. The chloroacetyl group is introduced at the amino functionality, and the chlorine atom serves as a leaving group for the subsequent intramolecular cyclization by the phenolic hydroxyl group.
-
Base: A base is typically required to facilitate the cyclization step by deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases for this type of reaction include triethylamine, potassium carbonate, or sodium acetate.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is often used to facilitate the reaction.
Consideration of Protecting Groups:
The presence of the carboxylic acid functionality in the intermediate (3-Amino-4-hydroxyphenyl)acetic acid could potentially lead to side reactions, such as the formation of an amide with the amino group of another molecule. While some cyclization reactions of this type can proceed without protection, it may be advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cyclization step. The ester can then be hydrolyzed in the final step to yield the target carboxylic acid.
Experimental Protocol: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
-
To a stirred solution of (3-Amino-4-hydroxyphenyl)acetic acid (1.0 eq.) in a suitable solvent (e.g., DMF), add a base such as triethylamine (2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | (3-Amino-4-hydroxyphenyl)acetic acid |
| Reagents | Chloroacetyl Chloride, Triethylamine |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-70% |
Conclusion
This technical guide has outlined a comprehensive and practical synthetic pathway for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The provided methodologies are based on established chemical transformations and offer a solid foundation for the preparation of this and related benzoxazinone derivatives.
References
- D'Ischia, M., et al. (2013). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 18(9), 11046-11057. [Link]
Sources
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid IUPAC name and synonyms
An In-depth Technical Guide: 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid, a heterocyclic compound belonging to the benzoxazinone class. The benzoxazinone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This document details the compound's nomenclature, structural characteristics, and physicochemical properties. A plausible, well-grounded synthetic route is proposed, complete with a detailed experimental protocol and mechanistic insights. Furthermore, the guide explores the known biological activities associated with the broader benzoxazinone class, contextualizing the therapeutic potential and suggesting future research directions for this specific molecule. The content is structured to provide both foundational knowledge and actionable insights for professionals engaged in chemical synthesis and drug discovery.
Nomenclature and Structural Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent research. This section clarifies the formal naming conventions, unique identifiers, and critical structural distinctions for the target compound.
IUPAC Name and Synonyms
The formal IUPAC name for the compound is 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid .
A commonly used and accepted synonym is:
-
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-6-acetic acid[1]
Chemical and Physical Properties
The fundamental properties of the molecule are summarized below. These data are essential for experimental design, dosage calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 134997-91-4 | [1] |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| SMILES | O=C(O)CC1=CC=C2OCC(=O)NC2=C1 | [1] |
| Appearance | Expected to be a solid at room temperature | |
| Storage | 4 °C | [1] |
Critical Distinction: Structural Isomerism
In the field of medicinal chemistry, the precise location of substituents dramatically alters a compound's biological activity. The target molecule, with its acetic acid moiety at the 6-position of the benzoxazinone ring, must be distinguished from its structural isomers. The diagram below illustrates the target compound alongside its 2-substituted and 4-substituted isomers, which are distinct chemical entities with different CAS numbers and properties[3][4][5].
Caption: Chemical structures of the target compound and its key isomers.
Proposed Synthesis and Mechanistic Rationale
While a specific synthesis for 2-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid is not extensively detailed in readily available literature, a robust and logical pathway can be proposed based on established methodologies for analogous benzoxazinone derivatives[2][6]. This section outlines a plausible retrosynthetic analysis and a detailed forward synthesis protocol.
Retrosynthetic Analysis
The logic behind the proposed synthesis involves disconnecting the molecule at key bonds to identify readily available starting materials. The primary disconnections are at the ester bond of the acetic acid side chain and the N-alkylation bond, leading back to a core benzoxazinone structure, which itself can be formed from a substituted aminophenol.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
The forward synthesis is a multi-step process. The causality for key reagent choices is explained within the protocol. This pathway is designed to be self-validating, with clear checkpoints for characterization.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is a conceptual guide. Researchers should perform their own reaction optimizations and safety assessments.
Step 1: Synthesis of 6-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
-
Dissolve 2-amino-4-nitrophenol in a suitable solvent (e.g., ethyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 eq.), to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C. The base neutralizes the HCl byproduct, preventing unwanted side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate N-acylated product.
-
Dissolve the crude intermediate in acetone and add potassium carbonate (2.0 eq.). K₂CO₃ acts as the base for the intramolecular Williamson ether synthesis, a classic method for forming the oxazine ring.
-
Heat the mixture to reflux for 6-8 hours until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Recrystallize the solid from ethanol to obtain pure 6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Validation: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Synthesis of 6-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one
-
Suspend the nitro-benzoxazinone from Step 1 in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) and heat the mixture to reflux for 2-4 hours. This is a standard method for the reduction of an aromatic nitro group to an amine.
-
Cool the reaction and pour it into ice water. Basify with a saturated sodium bicarbonate solution to precipitate the tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry, and concentrate to yield the amino-benzoxazinone.
-
Validation: Confirm the conversion via mass spectrometry (loss of 30 Da, corresponding to NO₂ → NH₂) and NMR (disappearance of nitro-aromatic signals and appearance of new signals for the amine-substituted ring).
Subsequent Steps (Conceptual Outline):
-
Step 3 (Bromination): Convert the 6-amino group to a 6-bromo group via a Sandmeyer reaction. This provides a versatile handle for cross-coupling.
-
Step 4 (Heck Coupling): Couple the 6-bromo-benzoxazinone with ethyl acrylate using a palladium catalyst. This reaction efficiently forms the carbon-carbon bond required for the side chain.
-
Step 5 (Reduction): Reduce the double bond of the resulting acrylate ester using catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst).
-
Step 6 (Hydrolysis): Saponify the ethyl ester using a base like lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic workup to yield the final carboxylic acid product.
Biological Activity and Therapeutic Potential
While direct biological studies on 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid are scarce, the benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.
The Benzoxazinone Scaffold in Drug Discovery
Derivatives of the core benzoxazinone ring system have demonstrated a remarkable spectrum of biological activities. This suggests that the title compound is a promising candidate for screening in various therapeutic areas. Known activities include:
-
Antimicrobial and Antifungal: The oxazine class is known for its potential as antimicrobial agents[7].
-
Anti-inflammatory and Analgesic: Certain benzoxazinones exhibit anti-inflammatory and pain-relieving properties[8].
-
Anticancer: The sulfur-containing analogue, benzothiazine, has shown anticancer properties, and related oxazines are also being investigated[9][10].
-
Enzyme Inhibition: Specific derivatives have been synthesized as inhibitors of enzymes like acetylcholinesterase (relevant to Alzheimer's disease) and as platelet aggregation inhibitors[2][6].
-
Herbicidal Activity: Some fluorinated derivatives have been developed as potent herbicides[7].
Caption: Diverse biological activities of the benzoxazinone scaffold.
Future Research Directions
Given the rich pharmacology of its parent scaffold, 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid is a compelling candidate for further investigation. Key research avenues include:
-
Synthesis and Characterization: The first critical step is to execute the proposed synthesis or develop an alternative route to obtain a pure, well-characterized sample of the compound.
-
In Vitro Screening: The compound should be subjected to a broad panel of in vitro assays, including cytotoxicity screening against various cancer cell lines (e.g., NCI-60 panel), antimicrobial assays against pathogenic bacteria and fungi, and specific enzyme inhibition assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the acetic acid side chain (e.g., converting it to an amide or a longer alkyl chain) and substitutions on the aromatic ring would provide valuable SAR data to guide the development of more potent and selective agents.
-
Computational Studies: Molecular docking and dynamics simulations could be employed to predict potential biological targets and to rationalize the binding modes of active compounds, thereby accelerating the drug discovery process.
Conclusion
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid is a structurally interesting member of the pharmacologically significant benzoxazinone family. While specific data on this isomer is limited, its chemical framework provides a strong rationale for its potential utility in drug development. This guide has provided a clear identification of the molecule, a logical and detailed proposed synthetic strategy, and a comprehensive overview of the therapeutic potential informed by the activities of related compounds. It serves as a foundational resource to stimulate and guide future research into this promising molecule.
References
- Achmem. 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid.
- PubChem. (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid.
- PubChem. (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid.
- National Institutes of Health (NIH). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors.
- National Institutes of Health (NIH). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
- Shukla, D. K., et al. Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6.
- International Journal of Pharmaceutical Sciences Review and Research. Biological Potentials of Oxazines as Promising Agents for Drug Discovery.
- National Institutes of Health (NIH). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.
- ResearchGate. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
- ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
Sources
- 1. achmem.com [achmem.com]
- 2. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | C10H9NO4 | CID 2783999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | C10H9NO4 | CID 2735705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 26494-55-3 | 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid - Moldb [moldb.com]
- 6. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Buy 2-[[2-(3-Oxo-1,4-benzoxazin-4-yl)acetyl]amino]acetic acid [smolecule.com]
- 9. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Blueprint of a Novel Benzoxazinone: A Technical Guide to 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
This technical guide provides a comprehensive analysis of the spectral characteristics of the novel compound, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. While direct experimental data for this specific molecule is not yet publicly available, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Significance of Spectroscopic Characterization
The structural elucidation of a novel chemical entity is the bedrock of its scientific exploration. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap to the molecular architecture, confirming its identity and purity. For a compound like 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, which belongs to the pharmacologically relevant benzoxazinone class, a thorough spectroscopic understanding is paramount for its potential development as a therapeutic agent. This guide offers a foundational spectroscopic profile to aid in its synthesis and future studies.
The molecular structure of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is presented below:
Caption: Molecular structure of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a definitive structural assignment can be made.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid in a suitable deuterated solvent like DMSO-d₆ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -COOH |
| ~10.8 | Singlet | 1H | NH |
| ~7.2-7.4 | Multiplet | 3H | Aromatic protons |
| ~4.6 | Singlet | 2H | O-CH₂ -C=O |
| ~3.6 | Singlet | 2H | -CH₂ -COOH |
Justification for Predictions:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically above 10 ppm.
-
Amide Proton (NH): The proton on the nitrogen within the benzoxazinone ring is also expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Aromatic Protons: The benzene ring protons will appear in the aromatic region (7.0-8.0 ppm). The substitution pattern will lead to a complex multiplet.
-
Methylene Protons (O-CH₂-C=O): The methylene protons in the oxazinone ring are adjacent to an oxygen and a carbonyl group, leading to a downfield shift.
-
Methylene Protons (-CH₂-COOH): The methylene protons of the acetic acid side chain are adjacent to a carboxylic acid group and the aromatic ring, resulting in a distinct chemical shift.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O (Carboxylic acid) |
| ~165 | C =O (Amide) |
| ~145 | Aromatic C-O |
| ~130-140 | Aromatic C-N & C-C |
| ~115-125 | Aromatic C-H |
| ~68 | O-C H₂-C=O |
| ~40 | -C H₂-COOH |
Justification for Predictions:
-
Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the amide are the most deshielded, appearing at the most downfield chemical shifts.
-
Aromatic Carbons: The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbons attached to heteroatoms (O and N) will be more downfield.
-
Methylene Carbons: The methylene carbons will appear in the aliphatic region, with the carbon attached to the oxygen being more deshielded.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is expected to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3200 | N-H stretch | Amide |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1680 | C=O stretch | Amide (lactam) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ether and Carboxylic acid |
| ~1200 | C-N stretch | Amine |
Justification for Predictions:
-
O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is a hallmark feature. The N-H stretch of the amide will also be prominent.
-
C=O Stretching: The two carbonyl groups will give rise to strong absorption bands. The carboxylic acid carbonyl typically appears at a higher wavenumber than the amide carbonyl.
-
Aromatic C=C Stretching: The stretching vibrations of the aromatic ring will produce characteristic peaks in the 1600-1450 cm⁻¹ region.
-
C-O and C-N Stretching: The single bond stretching vibrations for C-O and C-N will be found in the fingerprint region.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for acquiring an IR spectrum using the ATR method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrum Data
For 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (C₁₀H₉NO₄), the expected data from a high-resolution mass spectrometer (e.g., ESI-QTOF) would be:
| m/z (predicted) | Ion |
| 208.0559 | [M+H]⁺ |
| 230.0378 | [M+Na]⁺ |
| 206.0402 | [M-H]⁻ |
Justification for Predictions:
-
The molecular weight of C₁₀H₉NO₄ is 207.18 g/mol .
-
In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected, particularly due to the acidic carboxylic acid proton.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is outlined below:
Caption: Predicted major fragmentation pathways in positive ion mode MS.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is a standard technique for the analysis of polar organic molecules.
Caption: General workflow for acquiring a mass spectrum using ESI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral blueprint has been established. This information will be invaluable for any researcher working on the synthesis, isolation, and characterization of this and related benzoxazinone derivatives, providing a solid foundation for confirming its structure and purity. The provided experimental protocols offer a standardized approach to obtaining high-quality data for this class of compounds.
References
For further reading and to consult the sources that informed the predictive data in this guide, please refer to the following:
- Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Oriental Journal of Chemistry. [Link]
- (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid. PubChem. [Link]
- (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. PubChem. [Link]
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid.
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
solubility and stability of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical framework for the characterization of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (hereafter referred to as BXO-6A). We will delve into the theoretical considerations based on its molecular structure, present detailed, field-proven protocols for empirical assessment, and discuss the interpretation of resulting data. This document is intended for researchers, chemists, and drug development professionals engaged in the preclinical evaluation of new molecular entities.
Introduction and Structural Considerations
BXO-6A is a heterocyclic compound featuring a benzoxazinone core coupled to an acetic acid moiety. Its chemical structure dictates its fundamental physicochemical behavior.
Chemical Structure of BXO-6A:
(Formula: C10H9NO4, Molecular Weight: 207.18 g/mol )[1]
Two key functional groups govern its properties:
-
Carboxylic Acid: This acidic group is the primary determinant of the molecule's pH-dependent solubility. At physiological pH, it is expected to be predominantly ionized, forming a carboxylate anion, which typically enhances aqueous solubility. The Henderson-Hasselbalch equation will be a crucial tool for predicting its solubility profile across a pH range.
-
Benzoxazinone Core: This bicyclic system contains a lactam (a cyclic amide) within its structure. Lactam rings can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, representing a primary potential degradation pathway.[2][3] Understanding the stability of this core is essential for predicting the compound's shelf-life and identifying potential degradation products.
The interplay between these groups defines the challenges and strategies for developing BXO-6A as a potential therapeutic agent.
Aqueous Solubility Assessment
Aqueous solubility is a critical factor for oral drug absorption. Insufficient solubility can lead to poor bioavailability and unreliable results in biological assays.[4] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measured by adding a concentrated DMSO stock solution to an aqueous buffer, this value reflects the point of precipitation from a supersaturated solution. It is a high-throughput method ideal for early discovery screening.[5][6][7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a solvent.[8] It is determined by allowing the solid compound to equilibrate with the buffer over an extended period (e.g., 24 hours) and is the gold standard for lead optimization and preformulation.[4][5]
Predicted pH-Dependent Solubility Profile
As a weak acid, the solubility of BXO-6A is expected to increase significantly as the pH rises above its acid dissociation constant (pKa).[9][10][11][12] When the pH is below the pKa, the un-ionized, less soluble form predominates. Conversely, at a pH above the pKa, the ionized (carboxylate) form, which is more water-soluble, is the major species.[9][13] This relationship is fundamental to designing appropriate formulations and predicting its behavior in the gastrointestinal tract.
Experimental Workflow for Solubility Determination
The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Detailed Protocol: Thermodynamic Shake-Flask Solubility
This method provides the most accurate and relevant solubility data for drug development.
-
Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
-
Addition: Add an excess amount of solid BXO-6A (enough to ensure saturation, typically 1-2 mg) to 1 mL of each buffer in separate vials.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[4]
-
Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.45 µm filter plate.[4]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of BXO-6A using a validated HPLC-UV or LC-MS method against a standard curve.
-
Data Presentation: The results should be compiled to create a pH-solubility profile.
| pH of Buffer | Measured Solubility (µg/mL) | Measured Solubility (µM) | Solid Form Post-Equilibration |
| 2.0 | Experimental Value | Calculated Value | e.g., Crystalline Form I |
| 4.5 | Experimental Value | Calculated Value | e.g., Crystalline Form I |
| 7.4 | Experimental Value | Calculated Value | e.g., Crystalline Form I |
| 9.0 | Experimental Value | Calculated Value | e.g., Crystalline Form I |
Chemical Stability Profiling
Forced degradation, or stress testing, is a mandatory process that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[14][15] The goal is to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[14][15] This information is crucial for developing stability-indicating analytical methods, which are required for regulatory submissions.[16][17] Per ICH guidelines, a target degradation of 5-20% is considered optimal to generate a sufficient yet not excessive amount of degradants for analysis.[16][18]
Predicted Degradation Pathways
The primary site of instability in BXO-6A is predicted to be the lactam bond within the benzoxazinone ring. This amide bond is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the heterocyclic ring.[2][19]
Experimental Workflow for Forced Degradation Studies
This workflow details the standard stress conditions recommended by the International Council for Harmonisation (ICH).[14]
Caption: Workflow for ICH-Compliant Forced Degradation Studies.
Detailed Protocol: Hydrolytic Stability (Acid & Base)
-
Sample Preparation: Prepare a solution of BXO-6A at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: Mix one part of the drug solution with one part of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Stress: Mix one part of the drug solution with one part of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Incubate the acid-stressed sample at an elevated temperature (e.g., 60°C) and the base-stressed sample at room temperature (basic hydrolysis is often much faster). Store a control sample (drug in ACN:Water) under the same conditions.
-
Time Points & Quenching: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). Immediately quench the reaction by neutralizing the sample (add an equimolar amount of base for the acid sample, and acid for the base sample) to prevent further degradation.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of BXO-6A remaining and determine the relative peak areas of any degradation products formed.
Data Presentation for Stability Studies
The results should be tabulated to clearly show the stability profile under each stress condition.
| Stress Condition | Duration (hours) | Assay of BXO-6A (% Remaining) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| Control (RT) | 24 | e.g., 99.8% | ND | ND |
| 0.1 M HCl, 60°C | 8 | e.g., 85.2% | e.g., 12.5% | e.g., 1.1% |
| 0.1 M NaOH, RT | 2 | e.g., 81.0% | e.g., 18.1% | ND |
| 3% H₂O₂, RT | 24 | e.g., 98.5% | ND | ND |
| Thermal (Solid), 80°C | 48 | e.g., 99.5% | ND | ND |
| Photolytic (ICH Box) | 24 | e.g., 97.2% | e.g., 2.3% | ND |
| (ND = Not Detected) |
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-phase drug development. For 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (BXO-6A), its acidic nature predicts a strong pH-dependency on solubility, while the lactam moiety in its core represents a potential liability for hydrolysis. The protocols and frameworks detailed in this guide provide a robust methodology for empirically determining these critical properties. The resulting data will directly inform decisions regarding formulation development, establish acceptable storage conditions, and provide the foundation for creating validated analytical methods essential for advancing BXO-6A through the development pipeline.
References
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- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
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The Multifaceted Biological Activities of 2H-Benzo[b]oxazin-3(4H)-one Derivatives: A Technical Guide for Drug Discovery
The Multifaceted Biological Activities of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives: A Technical Guide for Drug Discovery
Introduction
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities and relatively low toxicity.[3][4] This structural framework, composed of a benzene ring fused to an oxazine ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. The inherent physicochemical properties and the amenability of the core to chemical modifications have led to the discovery of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties. This technical guide provides an in-depth exploration of the diverse biological activities of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Anticancer Activity: A Promising Frontier
Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-29, HCT-116), cervical (HeLa), renal (SK-RC-42), gastric (SGC7901), and lung (A549) cancers.[1][5][6] The anticancer effects of these compounds are often mediated through multiple mechanisms, highlighting their potential to overcome the challenges of drug resistance.
Mechanisms of Anticancer Action
The anticancer activity of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives is attributed to several key molecular pathways:
-
Induction of Apoptosis: A significant number of these derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the upregulation of tumor suppressor protein p53 and the activation of executioner caspases, such as caspase-3.[1] For instance, certain derivatives have been shown to cause a 7- to 8-fold induction in the expression of p53 and caspase-3, respectively.[1]
-
Cell Cycle Arrest: Disruption of the cell cycle is another crucial mechanism. Some derivatives have been observed to cause a significant reduction in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest and preventing DNA duplication.[1]
-
Inhibition of PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently overactivated in various cancers, promoting cell growth and survival.[7] Specific 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent pan-class I PI3K/mTOR dual inhibitors, demonstrating significant efficacy in tumor xenograft models.[4] One such derivative exhibited an IC50 of 0.63 nM against PI3Kα and showed favorable pharmacokinetic profiles.[4]
-
Targeting c-Myc G-quadruplex Structure: The c-Myc oncogene is a key regulator of cell proliferation and is often overexpressed in cancer. Certain benzoxazinone derivatives have been found to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[6] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, thereby inhibiting its transcription.[6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives is highly dependent on the nature and position of substituents on the benzoxazinone core. While a comprehensive SAR is still evolving, some general trends have been observed. For example, the introduction of specific aromatic and heterocyclic moieties at the N-4 position can significantly influence the cytotoxic activity. Further quantitative structure-activity relationship (QSAR) studies are warranted to delineate the precise structural requirements for enhanced anticancer efficacy and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[8]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the production of pro-inflammatory mediators in activated immune cells, such as microglia.[3]
-
Inhibition of Nitric Oxide (NO) Production: In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia produce high levels of nitric oxide (NO), a key inflammatory mediator. Several 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been shown to effectively reduce LPS-induced NO production in BV-2 microglial cells.[3]
-
Downregulation of Pro-inflammatory Cytokines and Enzymes: These derivatives can significantly decrease the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[8] Furthermore, they can downregulate the expression of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
-
Activation of the Nrf2-HO-1 Signaling Pathway: The Nrf2-HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been found to activate this pathway, leading to a reduction in LPS-induced reactive oxygen species (ROS) production and subsequent alleviation of microglial inflammation.[3] Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation by Keap1.[3]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of these derivatives can be enhanced by introducing specific chemical moieties. For instance, the incorporation of a 1,2,3-triazole ring into the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has been shown to yield compounds with potent anti-inflammatory effects.[3] Further exploration of substitutions on both the benzoxazinone and the triazole rings is a promising avenue for the development of more potent anti-inflammatory agents.
Experimental Protocol: Griess Assay for Nitric Oxide Measurement
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Workflow:
Caption: Workflow of the Griess assay for nitric oxide quantification.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed BV-2 microglial cells in a 96-well plate and treat them with LPS (1 µg/mL) in the presence or absence of various concentrations of the 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (NaNO2) in the culture medium with concentrations ranging from 0 to 100 µM.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant or standard.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark. A purple/magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Antimicrobial Activity: A Broad Spectrum of Defense
The emergence of multidrug-resistant pathogens poses a significant threat to global health. 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[9][10][11]
Antibacterial Activity
These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli.[11][12] The mechanism of action for some of these derivatives involves the inhibition of key bacterial enzymes. For instance, molecular docking studies have suggested that certain triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones can bind to the active site of Staphylococcus aureus dehydrosqualene synthase (CrtM), an essential enzyme in the biosynthesis of the membrane carotenoid pigment staphyloxanthin, which acts as a virulence factor.[9]
Antifungal Activity
A number of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives exhibit significant antifungal activity against various fungal strains, including the opportunistic human pathogen Candida albicans and several phytopathogenic fungi.[11][13][14] The antifungal efficacy of these compounds is influenced by the substituents on the benzoxazinone core. For example, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown notable activity against C. albicans.[11]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well is typically 100-200 µL.
-
Controls: Include a positive control well containing the inoculum without any compound and a negative control well containing only the broth.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
(Optional) Growth Indicator: To aid in the visualization of growth, a redox indicator such as resazurin can be added to the wells after incubation. A color change (e.g., from blue to pink) indicates microbial growth.
Other Notable Biological Activities
Beyond their anticancer, anti-inflammatory, and antimicrobial properties, 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have shown potential in other therapeutic areas.
-
Platelet Aggregation Inhibition: Certain derivatives have been found to inhibit adenosine 5'-diphosphate (ADP)-induced platelet aggregation, suggesting their potential as antithrombotic agents.[2]
-
Neuroprotective Effects: The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has been explored for the development of treatments for neurodegenerative diseases.[3] Some derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme targeted in Alzheimer's disease therapy.[3] Others have demonstrated antagonist activity at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, indicating their potential for treating neuropsychiatric disorders like depression.[3]
Conclusion and Future Directions
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, with some also showing promise in the treatment of cardiovascular and neurological disorders.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate the rational design of more effective and targeted therapies.
-
Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR and QSAR studies will be instrumental in guiding the optimization of lead compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of the chemical space around the 2H-benzo[b][1][2]oxazin-3(4H)-one core holds great promise for the development of the next generation of drugs to address unmet medical needs.
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A Technical Guide to the Therapeutic Targets of Benzoxazine Derivatives
Foreword: The Benzoxazine Scaffold - A Privileged Platform for Therapeutic Innovation
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds with significant biological activity across diverse therapeutic areas. These are termed "privileged scaffolds." The benzoxazine moiety, a bicyclic heterocyclic system, has unequivocally earned this designation.[1][2][3] Its structural rigidity, synthetic tractability, and capacity for multi-site modification have made it a fertile ground for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the key molecular targets of benzoxazine derivatives, moving beyond a simple catalog of activities to dissect the underlying mechanisms of action and provide actionable, field-proven experimental insights for researchers in drug development. We will examine the causality behind experimental design and present self-validating protocols to ensure scientific rigor and reproducibility.
Part 1: Oncological Targets - Intercepting the Malignant Cell
Benzoxazine derivatives have emerged as potent anticancer agents through their interaction with a variety of targets crucial for cancer cell proliferation, survival, and resistance.[3][4]
DNA Damage Repair Pathways: DNA-Dependent Protein Kinase (DNA-PK) Inhibition
A cornerstone of many cancer therapies, particularly radiotherapy, is the induction of DNA double-strand breaks (DSBs) in tumor cells.[5] However, cancer cells can develop resistance by upregulating DNA repair mechanisms, with the DNA-Dependent Protein Kinase (DNA-PK) playing a pivotal role.[5] Certain benzoxazine derivatives function as potent radiosensitizers by inhibiting this critical repair enzyme.[5][6]
Mechanism of Action: By inhibiting DNA-PK, these benzoxazine compounds prevent the repair of radiation-induced DSBs. This leads to an accumulation of DNA damage, which ultimately triggers cell cycle arrest and apoptosis, thereby sensitizing the cancer cells to radiation therapy.[5] The therapeutic rationale is to selectively enhance the killing of tumor cells by radiation while minimizing damage to surrounding healthy tissue.
Diagram: DNA-PK Inhibition Pathway
Caption: Inhibition of DNA-PK by benzoxazine derivatives prevents DNA repair, leading to apoptosis.
Receptor Tyrosine Kinases: Dual HER2/JNK1 Inhibition
Receptor tyrosine kinases (RTKs) are critical regulators of cell growth and proliferation, and their dysregulation is a common feature of many cancers. Benzoxazine-purine hybrids have been identified as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and c-Jun N-terminal kinase 1 (JNK1).[7][8][9]
Mechanism of Action: Compound 12, a specific benzoxazine-purine hybrid, demonstrated dual inhibition of HER2 and JNK1.[7][9] This dual-pronged attack disrupts key signaling pathways involved in cell survival and proliferation. The inhibition of these kinases induces a caspase-8-dependent pyroptosis-like cell death, a highly inflammatory form of programmed cell death, which is distinct from classical apoptosis.[7][9] This unique mechanism suggests a potential advantage in overcoming resistance to conventional apoptosis-inducing agents.
Transcription Factors: Targeting the c-Myc G-Quadruplex
The c-Myc oncogene is a master regulator of cell proliferation and is overexpressed in a vast number of human cancers. Its promoter region contains a guanine-rich sequence capable of forming a non-canonical DNA structure known as a G-quadruplex (G4).[10]
Mechanism of Action: Certain benzoxazinone derivatives have been shown to bind to and stabilize the G-quadruplex structure in the c-Myc promoter.[10] This stabilization acts as a steric block, preventing the transcriptional machinery from accessing the promoter and thereby downregulating the expression of c-Myc mRNA.[10] The subsequent reduction in c-Myc protein levels leads to an inhibition of cancer cell proliferation and migration.[10]
DNA Topology: Human Topoisomerase I Poisoning
Topoisomerase enzymes are essential for resolving topological stress in DNA during replication and transcription.[11] Due to their elevated expression in rapidly dividing cancer cells, they are a validated target for chemotherapy.[11]
Mechanism of Action: Unlike catalytic inhibitors that block the enzyme's function outright, some benzoxazine derivatives act as topoisomerase "poisons." They stabilize the covalent complex formed between topoisomerase I and DNA, which is a transient intermediate in the normal catalytic cycle.[11] This stabilized complex creates a permanent DNA strand break, which, when encountered by the replication machinery, collapses into a lethal double-strand break, triggering cell death.[11]
Table 1: Antiproliferative Activity of Benzoxazine-Purine Hybrids [7]
| Compound | Modification (Benzoxazine Ring) | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 9 | 6-Bromo substituent | MCF-7 (Breast) | 4.06 |
| 12 | 6-Methyl substituent | MCF-7 (Breast) | 3.39 |
| 10 | 6-Bromo substituent | HCT-116 (Colon) | 4.80 |
| 12 | 6-Methyl substituent | HCT-116 (Colon) | 5.20 |
Part 2: Antimicrobial Targets - Combating Infectious Agents
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzoxazine derivatives exhibit a broad spectrum of activity against various bacterial and fungal pathogens.[12][13][14]
Bacterial DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase unique to bacteria, is a well-established and highly effective antibacterial target.[15][16][17] It is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.
Mechanism of Action: Molecular docking studies have shown that benzoxazine derivatives can bind to the active site of E. coli DNA gyrase.[15][16] This interaction inhibits the enzyme's function, disrupting critical DNA processes and ultimately leading to bacterial cell death.[15] The specificity for the bacterial enzyme over its human counterparts is a key reason for its success as a drug target.
Fungal and Bacterial Membrane Disruption
While specific targets are being elucidated, a general mechanism for many benzoxazine derivatives involves the disruption of microbial cell integrity.[8][12]
Mechanism of Action: The heterocyclic structure of benzoxazines can interact with the components of bacterial and fungal cell membranes. This can lead to increased membrane permeability, loss of essential ions and metabolites, and ultimately, cell lysis.[8] Some derivatives have shown potent antifungal activity comparable to the standard drug fluconazole.[12]
Protocol: DNA Gyrase Inhibition Assay
This protocol is designed to determine the inhibitory potential of a benzoxazine derivative against bacterial DNA gyrase using a supercoiling assay format.
1. Principle:
-
DNA gyrase converts relaxed plasmid DNA into its supercoiled form in an ATP-dependent reaction.
-
An effective inhibitor will prevent this conversion.
-
The different topological forms of the plasmid (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.
2. Materials:
-
E. coli DNA Gyrase (commercially available)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP)
-
Test Benzoxazine Compounds (dissolved in DMSO)
-
Ciprofloxacin (positive control inhibitor)
-
DMSO (vehicle control)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or SYBR Safe DNA stain
3. Step-by-Step Methodology:
-
Reaction Setup: In a 0.2 mL microcentrifuge tube, prepare the reaction mixtures on ice.
-
Negative Control (No Enzyme): 4 µL 5X Assay Buffer, 1 µL Relaxed Plasmid (e.g., 0.5 µg/µL), 14 µL nuclease-free water, 1 µL DMSO.
-
Positive Control (No Inhibitor): 4 µL 5X Assay Buffer, 1 µL Relaxed Plasmid, 1 µL DNA Gyrase, 13 µL nuclease-free water, 1 µL DMSO.
-
Test Compound: 4 µL 5X Assay Buffer, 1 µL Relaxed Plasmid, 1 µL DNA Gyrase, 13 µL nuclease-free water, 1 µL Test Compound (at various concentrations).
-
Positive Inhibitor Control: 4 µL 5X Assay Buffer, 1 µL Relaxed Plasmid, 1 µL DNA Gyrase, 13 µL nuclease-free water, 1 µL Ciprofloxacin.
-
-
Incubation: Gently mix and incubate all tubes at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 4 µL of DNA loading dye (containing SDS and EDTA) to each tube.
-
Agarose Gel Electrophoresis: Load the entire content of each tube into the wells of a 1% agarose gel in 1X TAE buffer. Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.
4. Interpretation of Results:
-
The negative control lane will show a band corresponding to relaxed plasmid.
-
The positive control lane will show a faster-migrating band corresponding to supercoiled plasmid.
-
Effective concentrations of the test compound will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band, similar to the ciprofloxacin control.
5. Self-Validation Check:
-
The controls are critical. The negative control validates the initial state of the plasmid. The positive control confirms the enzyme is active. The ciprofloxacin control validates the assay's ability to detect known inhibitors. The causality is clear: if the enzyme is active and the test compound is present, a lack of supercoiling is directly attributable to the compound's inhibitory effect.
Part 3: Neurodegenerative Disease Targets - Protecting the Neuron
Neurodegenerative diseases like Alzheimer's and Huntington's are characterized by the progressive loss of neurons.[18][19] 1,4-benzoxazine derivatives have demonstrated significant neuroprotective effects by modulating key kinase signaling pathways implicated in neuronal death.[18][19][20]
Mechanism of Action: A lead compound, HSB-13, was found to exert its neuroprotective effects by inhibiting a trio of kinases: Glycogen Synthase Kinase 3 (GSK3), p38 MAPK, and Cyclin-Dependent Kinases (CDKs).[18][19] These kinases are involved in pathways leading to apoptosis and cellular stress. By simultaneously inhibiting these targets, the benzoxazine derivative effectively shields neurons from toxic insults, as demonstrated in both cell culture and in vivo models of Huntington's and Alzheimer's disease.[18][19][20] Other derivatives have also been identified as antioxidants that inhibit oxidative stress-mediated neuronal degeneration.[21]
Diagram: Neuroprotective Kinase Inhibition Pathway
Caption: Benzoxazines protect neurons by inhibiting multiple pro-death kinase pathways.
Part 4: Other Noteworthy Therapeutic Targets
The versatility of the benzoxazine scaffold extends to other important physiological systems.
-
Potassium (K+) Channel Opening: Certain 1,3-benzoxazine derivatives are potent potassium channel openers, leading to vasorelaxant and hypotensive effects.[22] This identifies them as potential candidates for cardiovascular diseases like hypertension.[22]
-
Enzyme Inhibition: Various derivatives have been shown to inhibit a range of enzymes, including human chymase, human leukocyte elastase, and human CMV protease, indicating potential applications in inflammatory diseases and viral infections.[23]
-
Muscarinic Receptor Antagonism: Highly selective antagonists for the M4 muscarinic receptor have been developed from the benzoxazine scaffold, offering potential treatments for neurological and psychiatric disorders.[24]
Diagram: Experimental Workflow for Target Validation
Caption: A logical workflow from initial screening to in vivo validation for benzoxazine derivatives.
Conclusion
The benzoxazine scaffold represents a remarkably versatile platform for the discovery of novel therapeutics. Its derivatives have demonstrated potent and often unique mechanisms of action against a wide array of targets in oncology, infectious disease, and neurology. The continued exploration of this chemical space, guided by a deep understanding of target biology and rigorous experimental validation, holds immense promise for addressing significant unmet medical needs. This guide has outlined the core targets and provided a framework for their investigation, emphasizing the causal links between chemical structure, molecular interaction, and therapeutic effect.
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The Enduring Versatility of the 3,4-Dihydro-2H-benzo[b]oxazine Scaffold: A Technical Guide for Drug Discovery and Development
The Enduring Versatility of the 3,4-Dihydro-2H-benzo[b][1][2]oxazine Scaffold: A Technical Guide for Drug Discovery and Development
Introduction: The Benzoxazine Core as a Privileged Scaffold in Medicinal Chemistry
The 3,4-dihydro-2H-benzo[b][1][2]oxazine moiety, a heterocyclic system featuring a benzene ring fused to an oxazine ring, is a cornerstone in the field of medicinal chemistry.[3] Its designation as a "privileged scaffold" stems from its remarkable ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][4][5] This inherent versatility, coupled with its relative chemical simplicity and accessibility, has made the benzoxazine skeleton a focal point for the discovery of novel therapeutic agents.[6]
Compounds incorporating the benzoxazine core have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, antituberculosis, antioxidant, and anticancer activities.[1][4][5] The structural framework of benzoxazine offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability has prompted medicinal chemists to continuously design and synthesize novel benzoxazine derivatives in the quest for new drug candidates with enhanced efficacy and pharmacokinetic profiles.[1][4] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3,4-dihydro-2H-benzo[b][1][2]oxazine compounds, offering a technical resource for researchers and professionals in drug development.
Synthetic Strategies for 3,4-Dihydro-2H-benzo[b][1][2]oxazine Derivatives
The construction of the 3,4-dihydro-2H-benzo[b][1][2]oxazine ring system can be achieved through various synthetic methodologies, ranging from classical multi-component reactions to modern transition metal-catalyzed approaches.
The Classical Mannich-Type Reaction: A Workhorse for Benzoxazine Synthesis
The Mannich reaction is a cornerstone of organic synthesis and a widely employed method for preparing benzoxazine derivatives.[2][7] This three-component condensation reaction typically involves a phenol, formaldehyde, and a primary amine. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack on the electron-rich phenol ring, followed by cyclization to form the benzoxazine ring.[8] The ease of this reaction and the ready availability of the starting materials make it a highly practical and efficient route for generating a diverse library of benzoxazine compounds.[9]
Experimental Protocol: General Procedure for the Synthesis of a 3,4-Dihydro-2H-benzo[b][1][2]oxazine Derivative via Mannich-Type Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted phenol (1 equivalent) in a suitable solvent such as 1,4-dioxane or toluene.
-
Addition of Amine: To the stirred solution, add the primary amine (1 equivalent).
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (2 equivalents) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 80-100 °C) for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-benzo[b][1][2]oxazine derivative.
Caption: Workflow of the Mannich reaction for benzoxazine synthesis.
Modern Synthetic Approaches: Expanding the Chemical Space
While the Mannich reaction is robust, the demand for more diverse and complex benzoxazine derivatives has driven the development of alternative synthetic strategies.
-
Multi-component Reactions (MCRs): One-pot MCRs offer an efficient and atom-economical approach to synthesizing substituted 3,4-dihydro-2H-benzo[b][1][2]oxazines. For instance, a catalyst-free, mild, one-pot strategy has been developed that proceeds via the in situ formation of a Schiff base, followed by base-mediated alkylation and subsequent intramolecular cyclization, yielding the desired products in good to excellent yields and high diastereoselectivity.[10]
-
Transition Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazines.[11] For example, an efficient synthesis of enantio- and diastereospecific 3,4-dihydro-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization.[12] Palladium catalysis has been employed for the intramolecular C-O bond formation to access benzoxazinones.[11]
-
Greener Synthetic Routes: Environmentally friendly protocols, such as those utilizing PEG-400 as a mediator under solvent-free conditions, have been developed for the synthesis of benzoxazines in excellent yields.[3]
Caption: Alternative synthetic pathways to 3,4-dihydro-2H-benzo[b][1][2]oxazines.
A Comprehensive Review of Biological Activities and Therapeutic Potential
The privileged nature of the 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is underscored by the extensive range of biological activities exhibited by its derivatives.
Antimicrobial Agents: A Continuing Frontier
Benzoxazine derivatives have been extensively investigated for their antimicrobial properties.[6][13] They have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3][14] For instance, certain 1,2-bis(3,4-dihydrobenzo[e][1][6]oxazin-3(4H)-yl)ethane derivatives have demonstrated significant in vitro antimicrobial activity against pathogenic fungi and bacteria.[15] The substitution pattern on both the benzene and the oxazine rings plays a crucial role in determining the potency and spectrum of antimicrobial activity.
| Compound Type | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |
| 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Candida albicans | Good activity | [3] |
| Thionated-1,3-benzoxazine | Various fungal strains | Comparable to fluconazole | [13] |
| 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazines | Various bacteria | Methoxy derivatives more active than standards | [15] |
| 3,4-dihydro-benzo[e][1][6]oxazin-2-one derivatives | Bacteria and fungi | Significant activity | [13] |
Anticancer Drug Discovery: Targeting Tumor Hallmarks
The anticancer potential of benzoxazine derivatives is a rapidly growing area of research.[1][5] These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action. A notable strategy involves the design of 2H-benzo[b][1][2]oxazine derivatives as hypoxia-targeted compounds.[16][17] These agents are designed to be preferentially toxic to hypoxic cancer cells, which are often resistant to conventional therapies.[16] For example, certain derivatives have been shown to specifically inhibit hypoxic cancer cell growth and down-regulate hypoxia-induced genes like HIF-1α and VEGF.[16][17] A recently developed series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines exhibited moderate to good potency against several cancer cell lines, with one derivative showing particular promise as a lead compound.[18]
| Compound ID | Cancer Cell Line | Reported IC50 | Key Feature | Reference |
| Compound 11 | HepG2 (hypoxic) | 10 ± 3.7 µM | Hypoxia-selective | [16][17] |
| Compound 10 | HepG2 (hypoxic) | 87 ± 1.8 µM | Down-regulates HIF-1α, P21, VEGF | [16][17] |
| Molecule 14f | PC-3, MDA-MB-231, etc. | 7.84–16.2 µM | para-amino group on aryl substituent | [18] |
Modulators of the Central Nervous System
The benzoxazine scaffold has also been explored for its potential to modulate the central nervous system. Derivatives have been synthesized and evaluated for antidepressant and antiplatelet activities.[6] Furthermore, specific benzoxazine analogues have been developed as highly selective antagonists at M4 muscarinic receptors, highlighting their potential for treating neurological and psychiatric disorders.[19]
Anti-inflammatory and Antioxidant Properties
Several studies have reported the anti-inflammatory and antioxidant activities of benzoxazine derivatives.[1][4] These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. The presence of phenolic hydroxyl groups in some derivatives can contribute significantly to their antioxidant capacity.
Caption: Diverse biological activities of the benzoxazine scaffold.
Future Perspectives and Emerging Opportunities
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:
-
Exploration of New Biological Targets: While significant research has focused on antimicrobial and anticancer activities, the full therapeutic potential of benzoxazines is yet to be unlocked. Investigating their effects on other target classes, such as viral proteins, metabolic enzymes, and ion channels, could reveal novel applications.
-
Rational Drug Design: The use of computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in the rational design of next-generation benzoxazine derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Development of Drug Delivery Systems: Formulating potent benzoxazine derivatives into advanced drug delivery systems could enhance their therapeutic efficacy and reduce potential side effects.
-
Clinical Translation: A significant challenge lies in translating the promising preclinical findings into clinical success. Rigorous preclinical and clinical studies will be essential to validate the therapeutic potential of lead benzoxazine compounds.
Conclusion
The 3,4-dihydro-2H-benzo[b][1][2]oxazine framework has firmly established itself as a privileged scaffold in medicinal chemistry, offering a remarkable blend of synthetic accessibility and biological promiscuity. The diverse array of synthetic methodologies, from the classical Mannich reaction to modern catalytic systems, provides a robust platform for generating extensive libraries of derivatives. These compounds have demonstrated a wide spectrum of pharmacological activities, with particularly promising results in the development of novel antimicrobial and anticancer agents. As our understanding of disease biology deepens and synthetic methodologies evolve, the versatile benzoxazine scaffold is poised to remain a valuable and enduring source of new therapeutic leads for the foreseeable future.
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- Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI.
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Methodological & Application
Application Note & Protocols for the Quantification of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Abstract
This document provides comprehensive analytical methodologies for the quantitative determination of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. We present two robust, validated methods tailored for distinct applications: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for analyzing pharmaceutical formulations and bulk drug substance, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications in complex biological matrices such as human plasma. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols, method validation criteria based on international guidelines, and expert insights into experimental design.
Introduction and Compound Overview
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is a heterocyclic compound featuring a benzoxazinone core and a carboxylic acid moiety.[1] Compounds of the benzoxazinone class are of significant interest in medicinal chemistry due to their diverse biological activities, which can include anti-inflammatory and antimicrobial properties.[2][3] Accurate quantification of this molecule is critical for pharmacokinetic studies, formulation development, quality control, and stability testing.
The presence of a carboxylic acid group dictates a pH-dependent charge state, while the benzoxazinone ring system provides a strong chromophore suitable for UV detection. These physicochemical properties are central to the design of the following analytical methods.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| Chemical Structure | ![]() |
- |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol |[1] |
Part I: HPLC-UV Method for Pharmaceutical Quality Control
This method is designed for accuracy, precision, and robustness in quantifying the active pharmaceutical ingredient (API) in formulations or as a pure substance. The principle relies on reversed-phase chromatography to separate the analyte from excipients, followed by UV detection.
Principle of Separation
The analyte possesses moderate polarity. A reversed-phase C18 column is used to retain the compound. The key to achieving good peak shape and reproducible retention for a carboxylic acid is to suppress its ionization.[4][5] This is accomplished by maintaining the mobile phase pH at least 2 units below the analyte's pKa, ensuring it is in its neutral, more retained form.[5] An acidic mobile phase, such as one containing 0.1% formic or phosphoric acid, is therefore essential.[4]
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
Step-by-Step Protocol: Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation (e.g., for Tablets): a. Weigh and finely powder no fewer than 20 tablets. b. Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the API. d. Allow to cool to room temperature, dilute to volume with diluent, and mix well. e. Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.
Method Validation Summary (ICH Q2(R1) Guidelines)
A validated method ensures that the results are reliable. The validation must adhere to established guidelines such as those from the International Council for Harmonisation (ICH).[6][7][8][9]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference from placebo at analyte RT | Pass |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.7 µg/mL |
Part II: LC-MS/MS Method for Bioanalysis in Human Plasma
For quantifying low concentrations of the analyte in complex biological matrices like plasma, a more sensitive and selective technique is required. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application.[10] This approach provides the necessary sensitivity to define the pharmacokinetic profile of the compound.
Principle of Bioanalysis
The method involves extracting the analyte and an internal standard (IS) from the plasma matrix, separating them chromatographically, and detecting them by tandem mass spectrometry. The IS, a structurally similar molecule not present in the sample, is crucial for correcting variations in sample processing and instrument response. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte and the IS, ensuring high selectivity. The ionization of carboxylic acids can be challenging; however, negative ion electrospray ionization (ESI-) is typically effective, monitoring the deprotonated molecule [M-H]⁻.[10][11]
Workflow for Plasma Sample Analysis
Caption: Bioanalytical workflow from plasma sample to final concentration.
Step-by-Step Protocol: Solid-Phase Extraction (SPE)
Rationale for SPE: SPE is chosen over simpler methods like protein precipitation because it provides a much cleaner extract.[12] This minimizes matrix effects, where co-eluting endogenous components can suppress or enhance the analyte's ionization, leading to inaccurate results. A mixed-mode anion exchange SPE cartridge is ideal for selectively retaining the acidic analyte.
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode anion exchange SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% ammonium hydroxide in water through the cartridge.
-
Load: Mix 100 µL of plasma sample (containing IS) with 200 µL of 2% ammonium hydroxide. Load this mixture onto the cartridge.
-
Wash 1: Pass 1 mL of 2% ammonium hydroxide in water to remove neutral and basic interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Instrumentation and Conditions
| Parameter | LC Condition | MS Condition |
| System | UPLC System | Triple Quadrupole Mass Spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Ionization Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | MRM Transition |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | IS Transition |
| Flow Rate | 0.4 mL/min | Capillary Voltage |
| Gradient | 5% to 95% B in 3 minutes | Source Temp. |
| Injection Vol. | 5 µL | Desolvation Temp. |
(Note: MRM transitions are hypothetical and must be optimized experimentally by infusing the pure compound.)
Bioanalytical Method Validation Summary (FDA/EMA Guidelines)
Validation for bioanalytical methods is rigorously defined by regulatory bodies like the FDA and EMA to ensure data integrity for pharmacokinetic studies.[13][14][15][16][17][18]
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interference at the RT of analyte and IS in 6 blank sources. |
| Linearity (R²) | ≥ 0.99, weighted regression (1/x²). |
| Lower Limit of Quantitation (LLOQ) | Analyte response is ≥ 5x blank, with Accuracy ±20% and Precision ≤20% RSD. |
| Accuracy & Precision (Intra/Inter-day) | Within ±15% of nominal (±20% at LLOQ); Precision ≤15% RSD (≤20% at LLOQ). |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across 6 sources. |
| Recovery | Consistent, precise, and reproducible (though need not be 100%). |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration. |
Conclusion
The analytical methods detailed herein provide robust and reliable frameworks for the quantification of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. The HPLC-UV method offers a straightforward approach for quality control of pharmaceutical products, while the LC-MS/MS method delivers the high sensitivity and selectivity required for demanding bioanalytical applications. Adherence to the outlined protocols and validation principles will ensure the generation of high-quality, defensible data in research and regulated environments.
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- European Medicines Agency. (2022).
- European Medicines Agency. (2011).
- European Bioanalysis Forum.
- PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study. [Link]
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- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2022).
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Slideshare.
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- SciSpace. A review on method development by hplc. [Link]
- Mubeen, et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]
- Clinical Biochemistry. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
- Agilent Technologies. (2024).
- MDPI. (2023).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- SciSpace. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. [Link]
- ResearchGate. Structures of (a)
- ResearchGate. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]
- Emery Pharma. (2023).
- SciSpace. Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. [Link]
- MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
- Mongolia Journals Online. (2024).
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- 18. fda.gov [fda.gov]
Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. The method was developed to provide a simple, accurate, and precise analytical tool for purity assessment and stability studies. The protocol herein describes the optimized chromatographic conditions, a comprehensive method validation procedure according to ICH Q2(R1) guidelines, and a forced degradation study to establish the stability-indicating nature of the assay. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quality control of this compound.
Introduction and Scientific Rationale
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is a heterocyclic compound featuring a benzoxazinone core and a carboxylic acid moiety. Compounds with this scaffold are of interest in medicinal chemistry and pharmaceutical development. A reliable and validated analytical method is paramount for ensuring the quality, purity, and stability of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The primary analytical challenge for this molecule is its acidic nature, which can lead to poor peak shape and variable retention in reversed-phase chromatography if not properly controlled. This method addresses this challenge by optimizing the mobile phase pH to suppress the ionization of the carboxylic acid group, thereby ensuring symmetrical peaks and reproducible retention. Furthermore, the development of a stability-indicating method is critical. Such a method must be able to resolve the parent analyte from any potential degradation products that may form under stress conditions, ensuring that the measurement of the analyte is specific and unaffected by its impurities.
Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation for rational method development.
| Property | Value / Structure | Source |
| Chemical Structure | - | |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| Functional Groups | Carboxylic Acid, Amide (Lactam), Ether, Aromatic Ring | - |
| Estimated pKa | ~4.0 (for the carboxylic acid) | - |
| UV Chromophore | Benzoxazinone Ring System | - |
The presence of the aromatic benzoxazinone system provides strong UV absorbance, making UV detection a suitable choice. The carboxylic acid functional group dictates that the mobile phase pH will be a critical parameter for controlling chromatographic retention.
HPLC Method Development and Optimization
The goal was to achieve a rapid, efficient separation with excellent peak symmetry for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid.
-
Column Selection: A C18 stationary phase was selected as it is the standard for reversed-phase chromatography, offering robust hydrophobic retention for aromatic compounds. A column with dimensions of 4.6 x 150 mm and 5 µm particle size provides a good balance between efficiency and backpressure.
-
Mobile Phase pH—The Critical Parameter: The analyte possesses a carboxylic acid group (estimated pKa ≈ 4.0). In reversed-phase HPLC, retention is enhanced when the analyte is in its neutral, more hydrophobic state.[2][3] To achieve this, the mobile phase pH must be set significantly lower than the analyte's pKa. A rule of thumb is to work at a pH at least 2 units below the pKa to ensure complete protonation (suppressed ionization).[4] Therefore, a mobile phase pH of approximately 2.5-3.0 was targeted. 0.1% phosphoric acid in water provides a simple and effective buffer in this pH range.[2]
-
Organic Modifier and Gradient: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. An isocratic elution was found to be sufficient for the analysis of the pure compound, providing a simple and rapid method.
-
Detection Wavelength (λmax): A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For the benzoxazinone chromophore, a strong absorbance is expected between 250-280 nm. For this protocol, a wavelength of 254 nm is used as a robust starting point, common for aromatic compounds.
Detailed Analytical Method Protocol
4.1. Equipment and Materials
-
HPLC system with UV/PDA detector, pump, autosampler, and column oven.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (≥98% purity).
-
HPLC grade Acetonitrile.
-
HPLC grade water (e.g., Milli-Q).
-
Phosphoric Acid (85%, analytical grade).
4.2. Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60:40 (Mobile Phase A : Mobile Phase B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | ~10 minutes |
4.3. Preparation of Solutions
-
Mobile Phase: Prepare 1 L of 0.1% phosphoric acid by adding 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water. Filter and degas. The final mobile phase is prepared by mixing this aqueous phase with acetonitrile in the specified ratio.
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
Method Validation Protocol (ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guideline.[5][6][7]
Sources
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- 2. Chrominfo: HPLC Method Development for Acidic Compounds [chrominfo.blogspot.com]
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- 4. biotage.com [biotage.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
Application Notes & Protocols: A Framework for Investigating the Biological Effects of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Introduction
The benzo[b]oxazine scaffold is a privileged heterocyclic structure known to impart a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological effects of a novel compound, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. Given the structural motifs, a primary hypothesis is its potential as an anti-inflammatory agent. Therefore, the experimental design will focus on elucidating its mechanism of action within key inflammatory pathways.
This guide is structured to facilitate a logical progression of experiments, from broad initial screenings to more focused mechanistic studies. Each protocol is designed with scientific integrity at its core, emphasizing self-validation through appropriate controls and providing the rationale behind experimental choices.
Part 1: Initial In Vitro Characterization and Viability Assays
Before delving into specific mechanistic assays, it is crucial to determine the compound's purity, stability, and its effect on cell viability. These initial steps are fundamental to ensuring the reliability of subsequent experimental data.
Compound Quality Control
A pure and well-characterized compound is the bedrock of reproducible research. It is essential to confirm the identity and purity of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The compound's solubility in various solvents should also be determined to prepare appropriate stock solutions for biological assays.
Cellular Viability and Cytotoxicity Assessment
The initial assessment of a compound's biological activity requires determining a concentration range that is not cytotoxic. This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than general toxicity.
Protocol: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human monocytic cell line (e.g., THP-1) or macrophage-like cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that causes 50% inhibition of cell viability (IC50) can be determined by plotting cell viability against compound concentration.
Part 2: Screening for Anti-inflammatory Activity
With a non-toxic concentration range established, the next step is to screen for potential anti-inflammatory properties. This can be achieved through a series of in vitro assays targeting key inflammatory mediators and pathways.
Inhibition of Pro-inflammatory Mediators
A common mechanism of anti-inflammatory drugs is the inhibition of enzymes involved in the production of pro-inflammatory mediators like prostaglandins and nitric oxide.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins.[3][4][5][6]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
-
Known COX inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as positive controls.
Procedure:
-
Enzyme Reaction: In a 96-well plate, combine the COX enzyme, the test compound at various concentrations, and a reaction buffer.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Add a stop solution provided in the kit.
-
PGE2 Detection: Measure the amount of PGE2 produced using a colorimetric or fluorometric method as per the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Modulation of Inflammatory Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[7][8] Investigating the effect of the compound on these pathways can provide significant insight into its mechanism of action.
Workflow for Investigating Inflammatory Signaling Pathways
Caption: Workflow for investigating the effect on inflammatory signaling pathways.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol details the use of Western blotting to detect changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades, which indicates their activation.[7][9][10][11][12]
Materials:
-
RAW 264.7 or THP-1 cells
-
Lipopolysaccharide (LPS)
-
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Table 1: Hypothetical Quantitative Data from Western Blot Analysis
| Target Protein | Treatment | Concentration (µM) | Fold Change in Phosphorylation (vs. LPS alone) |
| p-p65 | LPS + Compound | 1 | 0.8 |
| 10 | 0.4 | ||
| 50 | 0.1 | ||
| p-p38 | LPS + Compound | 1 | 0.9 |
| 10 | 0.5 | ||
| 50 | 0.2 |
Part 3: In Vivo Models for Efficacy and Safety Assessment
Positive results from in vitro studies should be validated in a living organism. In vivo models of inflammation are crucial for assessing the therapeutic potential and safety profile of a compound.[13][14][15][16]
Acute Inflammation Models
Acute inflammatory models are useful for the initial screening of anti-inflammatory compounds.
Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.[15][17]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
-
Positive control (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.[15]
-
Compound Administration: Administer the test compound orally or intraperitoneally at different doses. The control group receives the vehicle, and the positive control group receives indomethacin.
-
Induction of Edema: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Sources
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Application Notes & Protocols: Characterizing 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid as a Novel Ferroptosis Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis or necroptosis, its defining characteristic is the overwhelming accumulation of lipid-based reactive oxygen species (ROS), which compromises cell membrane integrity.[2][3] This process is centrally regulated by the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides.[4][5][6] Inhibition of GPX4 or depletion of its cofactor, glutathione (GSH), leads to a catastrophic build-up of lipid peroxides and subsequent cell death.[2][7]
The involvement of ferroptosis in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers, has made its pharmacological modulation a highly attractive therapeutic strategy.[6][8][9] A key approach to inhibiting ferroptosis is through the use of radical-trapping antioxidants (RTAs) that intercept lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[6][10]
Recently, the benzo[b][1][5]oxazine scaffold has emerged as a promising chemical starting point for the development of potent ferroptosis inhibitors.[10] This guide provides detailed application notes and protocols for the characterization of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid , a novel compound from this class, as a potent inhibitor of ferroptosis. Mechanistic studies on closely related derivatives suggest it functions as a radical-trapping antioxidant, comparable in efficacy to benchmark inhibitors like ferrostatin-1 and liproxstatin-1.[10]
The following protocols are designed to provide a robust framework for validating its anti-ferroptotic activity in both in vitro cellular systems and in vivo models of ferroptosis-related pathology.
Compound Profile
| Parameter | Details |
| Compound Name | 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid |
| Molecular Formula | C₁₀H₉NO₄[11] |
| Molecular Weight | 207.18 g/mol [11] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO for stock solutions. Limited solubility in aqueous media. |
| Storage | Store at 4°C for short-term use. For long-term storage, desiccate at -20°C.[11] Prepare stock solutions fresh or store in small aliquots at -80°C to minimize freeze-thaw cycles. |
Proposed Mechanism of Action: Radical Trapping
The core mechanism of ferroptosis is a cascade of lipid peroxidation. The enzyme GPX4 is the primary defense, reducing toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[12] Ferroptosis inducers like RSL3 directly inhibit GPX4, allowing L-OOH to accumulate.[3] This accumulation, in the presence of labile iron, triggers a chain reaction that damages cellular membranes, leading to cell death.[13]
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is hypothesized to function as a lipophilic radical-trapping antioxidant (RTA). It is thought to intercalate into cellular membranes where it can directly donate a hydrogen atom to lipid peroxyl radicals (L-OO•), neutralizing them and terminating the lipid peroxidation chain reaction. This action is independent of GPX4 activity and provides a direct chemical defense against the ultimate executioner of ferroptosis.[10]
Application I: In Vitro Validation Protocols
The primary goal of in vitro testing is to confirm that 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid can protect cells from ferroptosis induced by a canonical trigger and that it does so by mitigating lipid peroxidation.
Protocol 1: Cell Viability Rescue Assay
Objective: To determine the effective concentration (EC₅₀) at which the compound rescues cells from ferroptosis induced by the GPX4 inhibitor, RSL3.
Rationale: This is the foundational experiment. By using a direct GPX4 inhibitor like RSL3, we create a situation where cell death is unequivocally ferroptotic.[3] The ability of our test compound to prevent this death, especially when compared to a known inhibitor like ferrostatin-1, provides strong evidence of its anti-ferroptotic activity.[2][14] This assay design validates that the observed cell death is indeed ferroptosis, as it is rescued by specific inhibitors.[1]
Materials:
-
HT-1080 fibrosarcoma cells (a standard model for ferroptosis studies)[15]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
RSL3 (stock solution in DMSO)
-
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (Test Compound, stock in DMSO)
-
Ferrostatin-1 (Positive Control Inhibitor, stock in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000-8,000 cells per well. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the Test Compound and Ferrostatin-1 in complete culture medium. A typical concentration range to test would be 10 µM down to 1 nM. Also prepare the RSL3 treatment medium at its predetermined lethal concentration (e.g., 1 µM for HT-1080, to be optimized).
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared treatment media to the wells. Set up the following conditions:
-
Vehicle Control (medium with DMSO)
-
RSL3 only
-
Test Compound only (at highest concentration to test for toxicity)
-
RSL3 + serial dilutions of Test Compound
-
RSL3 + serial dilutions of Ferrostatin-1
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: After incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle control wells (set to 100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the EC₅₀ value.
| Expected Outcome | Interpretation |
| RSL3 alone causes >80% cell death. | Ferroptosis was successfully induced. |
| Test Compound alone shows no toxicity. | The compound is not inherently cytotoxic at effective doses. |
| Test Compound rescues cell death in a dose-dependent manner. | The compound has anti-ferroptotic activity. |
| The EC₅₀ of the Test Compound is comparable to Ferrostatin-1. | The compound is a potent ferroptosis inhibitor. |
Protocol 2: Lipid Peroxidation Inhibition Assay
Objective: To visually and quantitatively confirm that the compound inhibits the accumulation of lipid ROS, the central hallmark of ferroptosis.
Rationale: Demonstrating the suppression of lipid peroxidation provides direct mechanistic evidence that the compound is acting on the core ferroptotic pathway.[1][13] We use C11-BODIPY™ 581/591, a ratiometric fluorescent probe that shifts its emission from red to green upon oxidation by lipid radicals, providing a clear and quantifiable readout.[14][16]
Materials:
-
Cells cultured on glass-bottom dishes or in a 96-well clear-bottom black plate
-
Ferroptosis inducer (e.g., RSL3)
-
Test Compound and Ferrostatin-1
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope or a high-content imager/plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Vehicle, RSL3, and RSL3 + inhibitors as described in Protocol 1. A shorter incubation time (e.g., 6-8 hours) is often sufficient to observe lipid peroxidation.
-
Probe Loading: Approximately 30-60 minutes before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[16]
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Quantification:
-
Microscopy: Immediately image the cells. The unoxidized probe (reduced) fluoresces in the red channel, while the oxidized form fluoresces in the green channel. An increase in the green signal relative to the red indicates lipid peroxidation.[14]
-
Plate Reader/Flow Cytometry: Quantify the fluorescence intensity in both green (e.g., 488 nm excitation / 520 nm emission) and red (e.g., 561 nm excitation / 590 nm emission) channels.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity for each condition. A significant increase in this ratio in RSL3-treated cells that is prevented by the Test Compound confirms its ability to block lipid peroxidation.
Application II: In Vivo Efficacy Protocol
Objective: To evaluate the therapeutic potential of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid in a mouse model where ferroptosis is a known pathological driver.
Rationale: Moving from cell culture to a whole organism is a critical step in drug development. The concanavalin A (ConA)-induced acute liver injury model is an established system where ferroptosis plays a significant role in tissue damage.[10] Assessing the ability of the test compound to mitigate liver damage in this model provides preclinical proof-of-concept for its efficacy.[6][8]
Protocol 3: Murine Model of ConA-Induced Acute Liver Injury
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Concanavalin A (ConA), dissolved in sterile saline
-
Test Compound, formulated in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Solutol)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (for serum)
-
Formalin and OCT compound for tissue preservation
Procedure:
-
Acclimation & Grouping: Allow mice to acclimate for at least one week. Randomly assign mice to experimental groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Vehicle + ConA
-
Group 3: Test Compound + ConA
-
-
Compound Administration: Administer the Test Compound (e.g., 10-30 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route 1-2 hours prior to ConA injection.
-
Injury Induction: Inject ConA (e.g., 15-20 mg/kg) via the tail vein to induce liver injury.
-
Monitoring: Monitor the animals for signs of distress.
-
Endpoint Analysis (24 hours post-ConA):
-
Blood Collection: Anesthetize the mice and collect blood via cardiac puncture. Centrifuge to separate serum.
-
Tissue Harvesting: Perfuse the liver with cold PBS and harvest the organ. Section a portion for formalin fixation (for histology) and snap-freeze another portion in liquid nitrogen (for molecular analysis).
-
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. These are key markers of liver damage.
-
Histological Analysis:
-
Embed formalin-fixed liver tissue in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the degree of necrosis and inflammation.
-
Perform immunohistochemistry (IHC) for 4-hydroxynonenal (4-HNE), a stable byproduct of lipid peroxidation, to directly visualize ferroptotic stress in the tissue.[6][8]
-
Data Analysis: Compare serum ALT/AST levels and histological scores between the Vehicle + ConA and Test Compound + ConA groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in these markers in the compound-treated group indicates in vivo efficacy.
References
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- Tonnus, W., et al. (2022). In Vivo Assessment of Ferroptosis and Ferroptotic Stress in Mice. Current Protocols. [Link]
- Assay Genie. (n.d.). Glutathione Peroxidase 4 (GPX4) Activity Assay Kit (MAES0287). Assay Genie. [Link]
- Creative Bioarray. (n.d.). Ferroptosis Assay.
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- Wang, K., et al. (2024). Ferroptosis in in vivo animal models of cardiovascular disease.
- Elabscience. (2024).
- Biocompare. (2025). Ferroptosis Markers and Detection. Biocompare. [Link]
- Cell Biologics Inc. (n.d.). Ferroptosis Assay Kits. Cell Biologics Inc. [Link]
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- Demircan, T., et al. (2024). In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes. bioRxiv. [Link]
- Ko, P. J., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols. [Link]
- Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell. [Link]
- Agmon, E., et al. (2018). Identification of essential sites of lipid peroxidation in ferroptosis.
- Keum, Y. S., et al. (2005). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazin-6-yl)isoindoline-1,3-diones. PubMed. [Link]
- Achmem. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][5]oxazin-6-yl)acetic acid. Achmem. [Link]
- Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E. [Link]
- Yan, D., et al. (2025). Ferroptosis inhibitors: mechanisms of action and therapeutic potential. Cell & Bioscience. [Link]
- Yan, Y., et al. (2022). Discovery of novel benzo[b][1][5]oxazine derivatives as ferroptosis inhibitors. European Journal of Medicinal Chemistry. [Link]
- Shukla, D. K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6. Asian Journal of Chemistry. [Link]
- Devos, M., et al. (2024). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Molecules. [Link]
- Universal Biologicals. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) acetic acid. Universal Biologicals. [Link]
- Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
- Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
- Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology. [Link]
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
- Telvekar, V. N., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[1][5]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry. [Link]
- Puccetti, L., et al. (2001). 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1][4][17]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. Journal of Medicinal Chemistry. [Link]
- Sharaf El-Din, H. A. (2019). 3,4-Dihydro-2h-1,3-Benzoxazines and Their Oxo-Derivatives Chemistry and Bioactivities. Amanote Research. [Link]
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Application Notes and Protocols for Benzoxazine Derivatives in Drug Discovery
Introduction: The Versatility of the Benzoxazine Scaffold in Medicinal Chemistry
Benzoxazines, heterocyclic compounds featuring a benzene ring fused to an oxazine ring, have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from their structural versatility, which allows for multi-site modifications, and their ability to interact with a wide array of biological targets.[1][3] Consequently, benzoxazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for drug discovery and development.[1][2]
The therapeutic potential of these compounds is rooted in their diverse mechanisms of action. In oncology, for instance, benzoxazine derivatives have been shown to induce apoptosis, inhibit key enzymes involved in DNA repair, and modulate oncogenic signaling pathways.[4][5][6] Their antimicrobial efficacy spans a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] This guide provides an in-depth exploration of the application of benzoxazine derivatives in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of cancer therapy. We present detailed, field-proven protocols to empower researchers in their quest for novel therapeutics based on this remarkable scaffold.
PART 1: Synthesis of Bioactive Benzoxazine Derivatives
A cornerstone of drug discovery is the efficient and versatile synthesis of the target chemical library. For benzoxazine derivatives, particularly the biologically active 2-substituted-4H-3,1-benzoxazin-4-ones, a one-pot synthesis starting from readily available anthranilic acids offers an advantageous route.[5][6]
Rationale for the Chosen Synthetic Strategy
The selected one-pot method involving the reaction of anthranilic acid with an acid chloride, followed by cyclodehydration, is favored for several reasons:
-
Efficiency: Combining multiple reaction steps into a single pot reduces reaction time, minimizes waste, and simplifies the purification process.[5]
-
Versatility: This method is amenable to a wide range of acid chlorides, allowing for the introduction of diverse substituents at the 2-position of the benzoxazinone core, which is crucial for structure-activity relationship (SAR) studies.[2][6]
-
Accessibility of Starting Materials: Anthranilic acids and various acid chlorides are commercially available and relatively inexpensive, making this an economically viable approach for generating a library of compounds.
Experimental Workflow for Synthesis
Caption: One-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
Detailed Protocol for the Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
This protocol is a representative example for the synthesis of a 2-aryl-substituted benzoxazinone.[6]
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Triethylamine
-
Chloroform
-
Cyanuric chloride
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL).
-
Acylation: To the stirred solution, add benzoyl chloride (3 mmol) dropwise.
-
Intermediate Formation: Stir the mixture at room temperature for 2 hours. An intermediate, N-benzoylanthranilic acid, will be formed.[2]
-
Preparation of Cyclizing Agent: In a separate flask, dissolve cyanuric chloride (3 mmol) in DMF (5 mL) to create a light yellow solution.
-
Cyclodehydration: Add the cyanuric chloride/DMF solution to the reaction mixture from step 3.
-
Reaction Completion: Continue stirring at room temperature for an additional 4 hours.
-
Work-up: Evaporate the solvent under vacuum. Pour the residue into a beaker containing distilled water (20 mL) and ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
PART 2: Biological Evaluation of Benzoxazine Derivatives
The anticancer activity of newly synthesized benzoxazine derivatives is typically assessed through a series of in vitro assays that measure cytotoxicity, effects on cell proliferation, and the induction of apoptosis.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116, DMEM for others)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% glacial acetic acid, pH 4.7)[5]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine viability (should be >90%).
-
Seed the cells in a 96-well plate at an optimal density. This needs to be determined for each cell line but typically ranges from 1 x 10⁴ to 1.5 x 10⁵ cells/mL. For HCT-116 cells, a seeding density of 2 x 10⁴ cells/cm² is recommended.[9][10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazine derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO-treated cells) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, to confirm that the observed cytotoxicity is due to programmed cell death.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies. The activation of executioner caspases like caspase-3 leads to the cleavage of specific substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.
Caption: Key steps in Western blot analysis for apoptosis markers.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lysate Preparation: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into each lane of an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000 for cleaved PARP and cleaved caspase-3, 1:200-1:1000 for Bax and Bcl-2) overnight at 4°C.[8][11][12][13][14][15]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the levels of cleaved PARP and cleaved caspase-3 indicates the induction of apoptosis.
PART 3: Structure-Activity Relationship (SAR) and Data Presentation
SAR studies are crucial for optimizing the lead compounds by identifying the chemical moieties responsible for their biological activity. By systematically modifying the benzoxazine scaffold and evaluating the resulting changes in anticancer potency, more effective drug candidates can be designed.
Quantitative SAR Data for Benzoxazine Derivatives
The following table summarizes the antiproliferative activity (IC₅₀ values) of a series of benzoxazine-purine hybrids against human breast (MCF-7) and colon (HCT-116) cancer cell lines. This data highlights how substitutions on the benzoxazine ring influence cytotoxicity.[16]
| Compound | R1 (Position 7) | R2 (Position 6) | Purine Substitution | IC₅₀ MCF-7 (µM) | IC₅₀ HCT-116 (µM) |
| 1 | H | H | 6-chloro | 13.00 | 7.06 |
| 3 | Cl | H | 6-chloro | 13.60 | 12.65 |
| 6 | Cl | H | 2-amino-6-chloro | 6.35 | 6.41 |
| 7 | H | Br | 6-chloro | 7.31 | 8.26 |
| 10 | H | Br | 2-amino-6-chloro | 4.80 | 4.80 |
| 11 | H | CH₃ | 6-chloro | 7.78 | 11.49 |
| 12 | H | CH₃ | 2-amino-6-chloro | 3.39 | 5.20 |
Analysis of SAR:
-
Effect of Benzoxazine Substitution: The presence of a bromine (Br) or a methyl (CH₃) group at the 6-position of the benzoxazine ring generally enhances antiproliferative activity against both MCF-7 and HCT-116 cell lines compared to an unsubstituted ring or a chlorine (Cl) at the 7-position.[16] This suggests that electron-donating or moderately bulky substituents at the 6-position may improve the compound's interaction with its cellular target or enhance its pharmacokinetic properties.[16]
-
Effect of Purine Substitution: The substitution on the purine ring also plays a role, though the effect is less pronounced than the benzoxazine substitution.[16]
PART 4: Mechanisms of Action
Understanding the molecular mechanism by which a drug candidate exerts its effect is paramount in drug development. Benzoxazine derivatives have been shown to target several key pathways in cancer cells.
Mechanism 1: Inhibition of DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks (DSBs).[17][18] Since many cancer therapies (like radiation and certain chemotherapies) work by inducing DSBs, inhibiting their repair can sensitize cancer cells to these treatments. Certain benzoxazine derivatives have been identified as potent inhibitors of DNA-PK.[6]
Caption: Inhibition of the NHEJ pathway by a benzoxazine DNA-PK inhibitor.
Causality of the Mechanism:
-
A DNA double-strand break occurs.
-
The Ku70/Ku80 heterodimer recognizes and binds to the broken DNA ends.[11][19][20]
-
This recruits the DNA-PK catalytic subunit (DNA-PKcs), forming the active DNA-PK complex.[11][19][20]
-
The benzoxazine derivative binds to the ATP-binding pocket of DNA-PKcs, inhibiting its kinase activity.
-
Without DNA-PK activity, downstream repair proteins are not phosphorylated and recruited.
-
The DNA double-strand break remains unrepaired.
-
The accumulation of unrepaired DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[17]
Mechanism 2: Stabilization of c-Myc G-Quadruplex
The c-Myc oncogene is overexpressed in a majority of human cancers and plays a critical role in cell proliferation and tumorigenesis. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a four-stranded DNA structure known as a G-quadruplex (G4).[21][22] Formation of this G4 structure acts as a transcriptional repressor, silencing c-Myc expression.[1] Certain small molecules, including some benzoxazine derivatives, can bind to and stabilize this G-quadruplex, leading to the downregulation of c-Myc protein.[7]
Caption: Downregulation of c-Myc expression by a G-quadruplex stabilizing benzoxazine derivative.
Causality of the Mechanism:
-
The G-rich region in the c-Myc promoter can exist in equilibrium between a single-stranded form and a folded G-quadruplex structure.
-
The benzoxazine derivative preferentially binds to the G-quadruplex conformation, stabilizing it.
-
This stabilization shifts the equilibrium towards the folded state.
-
The stabilized G-quadruplex acts as a physical barrier, preventing the binding of transcription factors necessary for c-Myc gene expression.[21]
-
The transcription of c-Myc is repressed, leading to a decrease in c-Myc mRNA and protein levels.[7]
-
Since c-Myc is a critical driver of cell proliferation, its downregulation leads to cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of c-Myc.
Conclusion
The benzoxazine scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities and multifaceted mechanisms of action, provides a rich field for exploration by medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to synthesize, evaluate, and understand the therapeutic potential of novel benzoxazine derivatives. Continued investigation into the structure-activity relationships and molecular targets of this fascinating class of compounds will undoubtedly pave the way for the development of next-generation therapies for cancer and other diseases.
References
- ResearchGate. (n.d.). Schematic diagram of the NHEJ pathway. Ku70/80 recognize and bind to... [Image].
- ResearchGate. (n.d.). Overview of non-homologous end joining The Ku70–Ku80 heterodimer plus... [Image].
- Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research.
- Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research.
- PubMed. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed.
- PubMed. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed.
- MDPI. (n.d.). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules.
- ResearchGate. (2023). (PDF) Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules.
- ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines [Image].
- NIH. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Institutes of Health.
- PubMed Central. (n.d.). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central.
- PubMed Central. (n.d.). Small Molecule Anti-cancer Agents that Stabilize the MYC-G-Quadruplex. PubMed Central.
- PubMed. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed.
- SciProfiles. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. SciProfiles.
- ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?.
- Omar, K., & El-Sayed, R. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Mini-Reviews in Organic Chemistry, 10(2), 168-183.
- Microbe Notes. (2023). DNA Damage and DNA Repair: Types and Mechanism.
- Scribd. (n.d.). Bax Antibody | PDF | Apoptosis | Bcl 2.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- PubMed. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
- PubMed Central. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PubMed Central.
- ResearchGate. (2021). What are some practical tips to improve the detection of BCL-2 protein by western blotting?.
- PubMed Central. (n.d.). Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks. PubMed Central.
- ResearchGate. (n.d.). Efficient Synthesis of 2‐Aryl‐4H‐Benzo[d][12][21]Oxazin‐4‐Ones by Copper‐Catalyzed Decarboxylation of α‐Keto Acids with Anthranilic Acids.
- ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
- PubMed. (n.d.). Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives. PubMed.
- MDPI. (2022). DNA-Dependent Protein Kinase in Non-Homologous End Joining.
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Application Note: Streamlined Protocols for the Derivatization of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Introduction: The Versatility of the Benzoxazinone Scaffold in Medicinal Chemistry
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The inherent drug-like properties of this heterocyclic system make it an attractive starting point for the development of novel therapeutic agents. The acetic acid moiety at the 6-position of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of ester and amide derivatives. This application note provides detailed, field-proven protocols for the efficient derivatization of this key intermediate, empowering researchers in drug discovery and development to rapidly generate and evaluate new chemical entities.
Core Derivatization Strategies: A Focus on Esterification and Amidation
The carboxylic acid functional group of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is readily amenable to two primary classes of derivatization: esterification and amidation. These transformations allow for the modulation of critical physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn can significantly impact the pharmacokinetic and pharmacodynamic profiles of the parent compound.
I. Esterification via Fischer-Speier Esterification
A classic and robust method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification. This acid-catalyzed reaction is an equilibrium process, and strategies to drive the reaction to completion are crucial for achieving high yields.[4]
This protocol details the synthesis of the methyl ester, a common starting point for further modifications or for use as a less polar analogue of the parent carboxylic acid.
Materials:
-
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (1.0 eq) in anhydrous methanol (a large excess, e.g., 20-50 eq, also serving as the solvent).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. The addition is exothermic and should be performed with caution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Solvent Removal and Extraction: Remove the bulk of the methanol using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer twice more with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetate.
II. Amidation via EDC/NHS Coupling
For the synthesis of amides, carbodiimide-mediated coupling reactions are highly efficient and versatile, allowing for the formation of amide bonds under mild conditions. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted strategy that proceeds through a more stable NHS-ester intermediate, often leading to higher yields and fewer side products.[1][3]
This protocol outlines a general method for coupling 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid with a primary or secondary amine.
Materials:
-
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
-
Desired primary or secondary amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)
-
N-hydroxysuccinimide (NHS) (1.2-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq, optional, as a non-nucleophilic base)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (1.0 eq), EDC·HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the NHS-ester intermediate.
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.0-1.2 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or TEA (2-3 eq) to liberate the free amine.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate or dichloromethane and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired product.
Data Presentation and Workflow Visualization
Table 1: Key Parameters for Derivatization Protocols
| Parameter | Protocol 1: Esterification | Protocol 2: Amidation |
| Reaction Type | Fischer-Speier Esterification | EDC/NHS Coupling |
| Key Reagents | Alcohol, Sulfuric Acid | Amine, EDC·HCl, NHS |
| Solvent | Excess Alcohol (e.g., Methanol) | DMF or DCM |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4-16 hours | 12-24 hours |
| Work-up | Neutralization, Extraction | Aqueous Extraction |
| Purification | Recrystallization/Chromatography | Chromatography/HPLC |
Diagram 1: Esterification Workflow
Caption: Workflow for the Fischer-Speier esterification.
Diagram 2: Amidation Workflow
Caption: Workflow for EDC/NHS-mediated amidation.
Expert Insights and Troubleshooting
-
Solubility: 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid may exhibit limited solubility in some organic solvents. For the amidation protocol, DMF is often a good choice to ensure homogeneity. Gentle warming can aid dissolution, but ensure the temperature is kept below the decomposition point of the reagents.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A suitable mobile phase should be developed to clearly resolve the starting material, intermediate (if applicable), and the product. Staining with potassium permanganate or visualization under UV light can be effective.
-
Purification Challenges: The polarity of the resulting ester or amide derivatives can vary significantly depending on the nature of the alcohol or amine used. This will necessitate optimization of the purification method. For highly polar products, reverse-phase chromatography may be more effective than normal-phase silica gel chromatography.
-
Side Reactions in Amidation: In EDC/NHS coupling, the formation of an N-acylurea byproduct can sometimes be observed, especially if the reaction is sluggish. Ensuring the use of anhydrous solvents and an inert atmosphere can help minimize this side reaction.
Conclusion
The protocols detailed in this application note provide a robust and reliable foundation for the derivatization of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. By leveraging these esterification and amidation strategies, researchers can efficiently generate diverse libraries of novel benzoxazinone derivatives for biological screening, accelerating the pace of drug discovery and development.
References
- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. [Link]
- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Polymer Source. [Link]
- Making Esters From Carboxylic Acids. Chemistry LibreTexts. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazinone synthesis [organic-chemistry.org]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assays for Evaluating 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Characterizing a Novel Benzoxazinone Derivative
The compound 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid belongs to the benzoxazinone class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry, with derivatives reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The presence of a carboxylic acid moiety suggests the potential for specific interactions with biological targets, such as enzyme active sites.
Given the novelty of this specific molecule, a systematic approach is required to elucidate its bioactivity profile. This guide provides a strategic panel of robust, validated cell-based assays to conduct a primary screening cascade. The proposed workflow is designed to first establish a cytotoxicity profile, followed by investigations into potential anti-inflammatory, antiproliferative, and pro-apoptotic activities.[1][3] Adherence to best practices in assay development and execution is paramount for generating reliable and reproducible data.[5][6][7][8]
Part 1: Foundational Analysis - Cytotoxicity Profiling
Scientific Rationale: Before assessing specific biological functions, it is crucial to determine the concentration range at which 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid exerts cytotoxic effects. This step ensures that subsequent mechanistic assays are performed at non-lethal concentrations, preventing misinterpretation of data where a desired biological effect is merely a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10]
Workflow for Initial Compound Characterization
Caption: LPS-TLR4 signaling leading to NO production.
Protocol 2.1: Griess Assay for Nitric Oxide Production
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
LPS (from E. coli)
-
Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions). [12]* Sodium nitrite (NaNO₂) standard solution
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with 100 µL of medium containing various non-toxic concentrations of the test compound (determined from the MTT assay). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. [13]Include wells with cells only (negative control), cells + LPS (positive control), and cells + compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of NaNO₂ (e.g., 0-100 µM) in fresh culture medium. [12]7. Griess Reaction: Add 50 µL of sulfanilamide solution to each well (standards and samples), followed by a 5-10 minute incubation at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes. [12]8. Data Acquisition: Measure the absorbance at 540-550 nm within 30 minutes. [14][15] Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration) and determine the equation of the line.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition by the compound compared to the LPS-only control.
Part 3: Mechanistic Insights - Antiproliferative and Pro-Apoptotic Effects
Scientific Rationale: A hallmark of many anticancer agents is their ability to inhibit cell proliferation and/or induce apoptosis (programmed cell death). Benzoxazinone derivatives have been shown to inhibit cancer cell growth. [1][4][16] Antiproliferation: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, a direct marker of cell proliferation. [17]BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. [18][19]Incorporated BrdU can then be detected with specific antibodies. [19] Apoptosis Induction: Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. [20]This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity. [20][21][22]
Protocol 3.1: BrdU Cell Proliferation Assay
This protocol describes an ELISA-based detection method.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
BrdU Labeling and Detection Kit (commercially available)
-
96-well plates (black plates for fluorescence or clear plates for colorimetric)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with non-toxic concentrations of the test compound as described in the MTT assay protocol (Section 1.1, steps 1-2).
-
BrdU Labeling: Add the BrdU labeling solution to each well at a 1:1000 dilution (or as recommended by the manufacturer) and incubate for 2-24 hours, depending on the cell doubling time. 3. Fixation and Denaturation: Remove the labeling medium. Fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU. [19]4. Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature. [17]5. Secondary Antibody/Substrate: Wash the wells. Add the secondary antibody conjugate (e.g., HRP-conjugated) and incubate for 30 minutes. For fluorescent detection, a fluorescently labeled secondary antibody is used. [17]6. Signal Development: Wash the wells. Add the appropriate substrate (e.g., TMB for HRP) and incubate until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance (e.g., 450 nm for TMB) or fluorescence on a microplate reader.
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3.2: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Cell line of interest
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent). [20]* White-walled, opaque 96-well plates suitable for luminescence.
-
Luminometer
Procedure:
-
Assay Setup: Seed cells (e.g., 10,000 cells/well in 100 µL) in a white-walled 96-well plate and treat with the test compound for a predetermined time (e.g., 6, 12, or 24 hours). [22]Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [21]3. Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well. [20][21]4. Incubation: Mix the contents on a plate shaker for 2 minutes at 300-500 rpm. Incubate at room temperature for 1-3 hours. [21][22]5. Data Acquisition: Measure the luminescence using a plate-reading luminometer. [23] Data Analysis:
-
Subtract the background luminescence (from cell-free wells) from all readings.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control.
-
Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
| Assay | Principle | Endpoint Measurement | Key Output |
| BrdU Assay | Incorporation of thymidine analog during DNA synthesis. [17] | Absorbance/Fluorescence | GI₅₀ |
| Caspase-Glo® 3/7 | Cleavage of a pro-luminescent substrate by caspase-3/7. [20] | Luminescence | Fold-change in apoptosis |
Conclusion and Future Directions
This guide outlines a primary screening cascade to characterize the biological activity of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. The results from these assays will establish its cytotoxic profile and provide initial evidence for potential anti-inflammatory, antiproliferative, or pro-apoptotic effects. Positive "hits" from this screening panel should be validated through secondary assays. For example, anti-inflammatory activity could be confirmed by measuring cytokine levels (e.g., TNF-α, IL-6) via ELISA. [13][24]Antiproliferative effects can be further explored through cell cycle analysis by flow cytometry. [19]These foundational assays provide the critical data necessary to justify more in-depth mechanistic studies and guide the future development of this novel compound.
References
- Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. Atherosclerosis.
- Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- BrdU Staining Protocol. Creative Diagnostics.
- Evidence for lipopolysaccharide-induced differentiation of RAW264.7 murine macrophage cell line into dendritic like cells. PubMed.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI.
- 10 Tips for Successful Development of Cell Culture Assays. Technology Networks.
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
- Caspas-Glo 3/7 Assay. Reaction Biology.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Semantic Scholar.
- Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
- Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed... ResearchGate.
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
- Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories.
- Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate.
- Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Wiley.
- Best practice in bioassay development. BioTechniques.
- The Role of Assay Development and Validation in Drug Discovery. PeploBio.
- Protocol Griess Test. protocols.io.
- Development & Validation of Cell-based Assays. YouTube.
- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
- Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
- Synthesis of benzoxazinone derivative 6. ResearchGate.
- New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry.
Sources
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 7. marinbio.com [marinbio.com]
- 8. biotechniques.com [biotechniques.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol Griess Test [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 21. promega.com [promega.com]
- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 23. reactionbiology.com [reactionbiology.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common experimental challenges, explain the causality behind protocol choices, and provide validated methodologies to improve your reaction yield and product purity.
The target molecule is a valuable heterocyclic compound belonging to the benzoxazinone class, which is recognized for a broad spectrum of biological activities and serves as a key scaffold in medicinal chemistry.[1] Achieving a high yield of this compound is critical for downstream applications. This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter.
Synthetic Pathway Overview
The most common and reliable route to 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is a two-step process starting from 4-amino-3-hydroxyphenylacetic acid. This involves an initial N-acylation followed by an intramolecular cyclization.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each entry details potential causes and provides actionable solutions.
Issue 1: Low Overall Yield (<50%)
A low overall yield is the most common problem. It is essential to determine which of the two steps is underperforming.
Q: My final yield is consistently low. How can I identify the bottleneck and improve it?
A: A low yield can originate from incomplete reactions in either Step 1 or Step 2, or from product loss during workup and purification.
Potential Causes & Solutions:
-
Inefficient N-Acylation (Step 1): The initial acylation of the aminophenol is critical.
-
Cause: Competition from O-acylation on the phenolic hydroxyl group or reaction with the carboxylic acid group. The starting material, being an aminophenol, is also highly susceptible to oxidation, which can produce colored impurities and reduce the amount of starting material available for the desired reaction.[2]
-
Solution:
-
pH Control: Perform the reaction in a biphasic system (e.g., acetone/water) with a mild base like sodium bicarbonate (NaHCO₃). The bicarbonate selectively deprotonates the aniline amine (pKa ~4-5) over the phenol (pKa ~10), favoring N-acylation.
-
Temperature: Add the chloroacetyl chloride dropwise at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation.[3]
-
Inert Atmosphere: To prevent oxidative degradation of the aminophenol starting material, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
-
-
Incomplete Cyclization (Step 2): The intramolecular Williamson ether synthesis to form the benzoxazinone ring can be sluggish.
-
Cause: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl, or the reaction temperature/time may be insufficient.
-
Solution:
-
Base Selection: Use a stronger base than in Step 1. Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is highly effective. Alternatively, sodium acetate in a protic solvent like ethanol can also drive the reaction, often requiring reflux temperatures.
-
Reaction Monitoring: Track the disappearance of the chloroacetamide intermediate using Thin Layer Chromatography (TLC). The reaction should be heated (e.g., 80-100 °C in DMF) until the starting material is consumed.
-
-
-
Product Loss During Workup: The product is an acid, making its solubility pH-dependent.
-
Cause: Premature precipitation or failure to precipitate completely during acidification.
-
Solution: After the cyclization is complete, the reaction mixture is typically poured into water. Acidify slowly with a strong acid (e.g., 4M HCl) while stirring until the pH is ~1-2 to ensure complete precipitation of the carboxylic acid product.[4][5] Chilling the mixture can further improve recovery.
-
Issue 2: Product is Impure or Discolored
Q: My final product is a brownish or off-white solid, not the expected color. TLC shows multiple spots. What are the likely impurities?
A: Discoloration is a classic sign of aminophenol oxidation.[2] The presence of multiple spots on TLC indicates a mixture of compounds.
Potential Causes & Solutions:
-
Oxidation of Starting Material: 2-Aminophenols are notoriously unstable and readily oxidize in air, especially under neutral or basic conditions, forming highly colored polymeric impurities.[2]
-
Solution: Use high-purity starting material. If its purity is questionable, consider a purification step (e.g., recrystallization) before use. As mentioned, run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Unreacted Chloroacetamide Intermediate: Incomplete cyclization will leave the intermediate N-(4-(Carboxymethyl)-2-hydroxyphenyl)-2-chloroacetamide in your final product.
-
Solution: Ensure the cyclization reaction goes to completion by monitoring with TLC. If the reaction stalls, consider adding more base or increasing the reaction temperature.
-
-
Hydrolysis of Chloroacetamide: The chloroacetamide functional group can be hydrolyzed back to an amine under harsh basic conditions, especially if excess water is present at high temperatures.
-
Solution: Use anhydrous solvents (e.g., dry DMF) and the correct stoichiometry of a non-hydroxide base (e.g., K₂CO₃) for the cyclization step.
-
-
O-Acylated Isomer: Although less favored under controlled conditions, some O-acylation of the phenol can occur, leading to an isomeric impurity that will not cyclize correctly.
-
Solution: Adhere strictly to the optimized N-acylation protocol: low temperature (0-5 °C) and a mild bicarbonate base to maximize selectivity.
-
Purification Strategy: If impurities are present, recrystallization is the most effective purification method. A mixed solvent system, such as DMF/water or ethanol/water, is often successful for this class of compounds.[5] Dissolve the crude product in a minimum amount of hot DMF or ethanol, then slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for chloroacetyl chloride in Step 1? A: A slight excess, typically 1.1 to 1.2 equivalents, of chloroacetyl chloride is recommended. This ensures full consumption of the valuable aminophenol starting material. A large excess can lead to side reactions and make purification more difficult.
Q2: Can I use a different acylating agent instead of chloroacetyl chloride? A: Yes, bromoacetyl bromide or chloroacetic anhydride can also be used. Chloroacetyl chloride is generally preferred due to its cost-effectiveness and appropriate reactivity. The key requirement is a haloacetyl group to enable the subsequent intramolecular cyclization.
Q3: What are the best solvents for each step? A:
-
Step 1 (N-Acylation): A biphasic mixture of a water-miscible organic solvent (like acetone or THF) and water is ideal. This allows the inorganic base (NaHCO₃) to remain in the aqueous phase while the organic starting material reacts.
-
Step 2 (Cyclization): A polar aprotic solvent like DMF or DMSO is excellent as it readily dissolves the intermediate and promotes the Sₙ2 cyclization. Alternatively, refluxing in a high-boiling alcohol like ethanol or n-butanol with a base like sodium acetate is a common, effective method.[6]
Q4: How do I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the best method.
-
Recommended Eluent: A mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid groups are protonated and produce sharp spots. A typical ratio is 7:3 Ethyl Acetate:Hexanes + 1% Acetic Acid.
-
Visualization: Use a UV lamp (254 nm). The starting material, intermediate, and product should have distinct Rf values. The product, being more rigid and planar, is often less polar than the flexible chloroacetamide intermediate.
Q5: Are there any specific safety precautions I should take? A: Yes.
-
Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water. Handle it exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.
-
General: As with all chemical syntheses, perform a thorough risk assessment before beginning the experiment.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-(Carboxymethyl)-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)
| Parameter | Value | Rationale |
| Starting Material | 4-Amino-3-hydroxyphenylacetic acid | 1.0 eq |
| Reagent | Chloroacetyl chloride | 1.1 eq |
| Base | Sodium Bicarbonate (NaHCO₃) | 2.5 eq |
| Solvent | Acetone / Water | 3:1 v/v |
| Temperature | 0-5 °C | Controls exotherm, minimizes side reactions[3] |
| Reaction Time | 2-4 hours | Monitor by TLC |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-hydroxyphenylacetic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 3:1 mixture of acetone and water.
-
Cool the flask to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction's completion by TLC.
-
Once the starting material is consumed, remove the acetone under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 4M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This crude intermediate is often pure enough for the next step.
Protocol 2: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (Final Product)
| Parameter | Value | Rationale |
| Starting Material | Intermediate from Protocol 1 | 1.0 eq |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Solvent | Anhydrous DMF | - |
| Temperature | 90 °C | Provides thermal energy for cyclization |
| Reaction Time | 6-12 hours | Monitor by TLC |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the crude intermediate from Protocol 1 (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF and stir the suspension.
-
Heat the reaction mixture to 90 °C and maintain for 6-12 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous mixture to pH 1-2 with 4M HCl. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
-
If necessary, recrystallize the crude product from a DMF/water or ethanol/water solvent system to obtain the pure compound.
References
- Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. NIH.
- CN101121673A - Technique for synthesizing o-chloroacetaminophenol. (n.d.). Google Patents.
- El-Hashash, M. A., & El-Kafrawy, A. F. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Journal of the Korean Chemical Society, 48(4), 394-397.
- Macías, F. A., Marín, D., Oliveros-Bastidas, A., Chinchilla, N., & Varela, R. M. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI.
- Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal.
- Wang, L., et al. (2011). Synthesis of 2H-benzo[b][4][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4469-4472.
- Telvekar, V. N., et al. (2018). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 3(10), 13919-13927.
- Singh, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6563.
- Wang, Y.-F., et al. (2011). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1234.
- Tsopka, I.-C., et al. (2019). (A) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4. (i) ClCH2COCl,.... ResearchGate.
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 4. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Purification of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Document ID: TSS-BZA-PUR-001
Version: 1.0
Introduction
Welcome to the technical support guide for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (CAS RN: 134997-91-4).[1] This molecule is a key intermediate in pharmaceutical research, valued for its benzoxazinone core. Benzoxazinone derivatives are recognized for a wide range of biological activities and serve as versatile building blocks for more complex heterocyclic compounds.[2][3][4] However, the purification of this specific acetic acid derivative presents unique challenges due to its bifunctional nature—possessing both a carboxylic acid group and a lactam within a heterocyclic system.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers overcome common purification hurdles, ensuring high purity and yield for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during purification?
The main stability issue arises from the lactam ring within the benzoxazinone structure. This ring is susceptible to nucleophilic attack and subsequent hydrolysis, particularly under strong basic conditions (pH > 9) or prolonged exposure to strong acids at elevated temperatures.[5] This degradation reaction will open the heterocyclic ring to form the corresponding 2-aminophenol derivative, which is a common process-related impurity.
Q2: What are the most likely impurities from the synthesis?
Impurities are typically carried over from the starting materials or generated through side reactions. Common synthetic routes to the benzoxazinone core often start from substituted anthranilic acids or 2-aminophenols.[6][7] Therefore, potential impurities include:
-
Unreacted Starting Materials: E.g., 4-amino-3-hydroxyphenylacetic acid or related precursors.
-
Hydrolysis Product: The ring-opened amino acid resulting from lactam cleavage.
-
Side-Reaction Products: Depending on the specific synthetic pathway, side reactions such as incomplete cyclization or alternative condensations can occur.[8]
Q3: Is this compound UV active? Can I monitor purification by TLC using a UV lamp?
Yes, the fused aromatic and heterocyclic ring system makes the compound UV active. It can be readily visualized on TLC plates (silica gel GF254) under UV light at 254 nm. This is the recommended method for monitoring reaction completion and assessing the purity of column chromatography fractions.
Q4: What are the recommended storage conditions for the purified product?
The purified solid should be stored at 2-8 °C in a tightly sealed container, protected from moisture and light to prevent degradation over time.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid.
Problem 1: The crude product is a persistent oil or gum and fails to crystallize.
-
Probable Cause 1: Residual Solvent. High-boiling point solvents used in the reaction (e.g., DMF, DMSO) are often difficult to remove completely and can trap the product in an oily state.
-
Solution 1:
-
Perform an aqueous workup if not already done. Dissolve the oil in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer multiple times with water and then with brine to remove residual high-boiling solvents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Co-evaporate with a lower-boiling solvent like toluene or dichloromethane to azeotropically remove traces of the original solvent.
-
-
Probable Cause 2: High Impurity Load. The presence of significant amounts of impurities can inhibit the formation of a crystal lattice, acting as "crystal poisons."
-
Solution 2:
-
Avoid attempting direct crystallization. Instead, purify the crude oil using silica gel column chromatography.
-
The carboxylic acid moiety makes the compound quite polar. A gradient elution is recommended, starting with a less polar mobile phase (e.g., 100% Dichloromethane) and gradually increasing the polarity by adding methanol. A small amount of acetic acid (0.5-1%) in the mobile phase can help prevent streaking on the column and improve peak shape.
-
Combine the pure fractions (as determined by TLC) and concentrate to yield the purified product, which should now be more amenable to crystallization.
-
Problem 2: TLC of the purified product shows streaking or tailing.
-
Probable Cause: The free carboxylic acid group is interacting strongly with the acidic silica gel stationary phase. This is a common phenomenon with acidic compounds on silica TLC.
-
Solution:
-
Prepare your TLC developing chamber with a mobile phase containing a small percentage of a volatile acid.
-
A standard mobile phase for this compound would be Dichloromethane:Methanol (e.g., 95:5 or 90:10). Add 0.5% to 1% glacial acetic acid to this mixture.
-
The acetic acid in the mobile phase will protonate the silica surface and the analyte, minimizing ionic interactions and resulting in sharper, more defined spots.
-
Problem 3: The overall yield after purification is very low.
-
Probable Cause 1: Product Loss During Aqueous Workup. The compound has some water solubility due to the carboxylic acid group, especially if the aqueous phase becomes basic, which would deprotonate the acid to its highly water-soluble carboxylate salt.
-
Solution 1:
-
During the workup, ensure the aqueous layer is acidified to a pH of 2-3 with a strong acid like 1M HCl before extraction.[9] This protonates the carboxylic acid, making it significantly less water-soluble and favoring its partition into the organic layer.
-
Confirm the pH with litmus paper or a pH meter.
-
After the initial extraction, re-extract the aqueous layer 2-3 more times with fresh organic solvent to recover any dissolved product.
-
-
Probable Cause 2: Degradation During Purification. Exposure to incompatible conditions (e.g., basic alumina for chromatography, or heating in protic solvents for extended periods) can cause degradation.
-
Solution 2:
-
Always use silica gel for chromatography, not alumina.
-
When performing recrystallization, avoid prolonged heating. Dissolve the compound in the minimum amount of hot solvent and then allow it to cool slowly. If the compound is not dissolving, consider using a solvent mixture rather than excessively increasing the temperature or heating time.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for crude material that is already substantially pure (>85%) and solid.
-
Solvent Selection: Begin by testing solubility in a range of solvents. Ideal candidates will dissolve the compound when hot but show poor solubility when cold. Based on the molecule's structure, a polar protic solvent or a mixture is a good starting point.
Solvent System Hot Solubility Cold Solubility Recommendation Ethanol High Moderate Good single solvent. Methanol High Moderate Good single solvent.
| Acetonitrile | Moderate | Low | Good single solvent. | | Ethyl Acetate / Hexane | High (in pure EtOAc) | Low (with Hexane) | Excellent co-solvent system. | | Dichloromethane / Hexane | High (in pure DCM) | Low (with Hexane) | Good co-solvent system. |
-
Procedure (Using Ethyl Acetate/Hexane):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., 50-60 °C) with stirring until the solid completely dissolves.
-
Remove the flask from the heat source.
-
Slowly add hexane (the anti-solvent) dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in a 4 °C refrigerator for several hours or overnight.
-
Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of cold hexane.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for oily crude products or solids with significant impurities.
-
Prepare the Column: Dry-pack a suitable size glass column with silica gel (230-400 mesh).
-
Prepare the Sample: Dissolve the crude product in a minimal volume of dichloromethane or the mobile phase. If it does not dissolve well, create a slurry by adsorbing the crude product onto a small amount of silica gel, drying it, and loading the resulting free-flowing powder onto the top of the column.
-
Select the Mobile Phase: Based on TLC analysis, choose a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Recommended Starting System: Dichloromethane (DCM) with a gradient of Methanol (MeOH).
-
Example Gradient:
-
Columns 1-2: 100% DCM (to elute non-polar impurities)
-
Columns 3-10: 1% MeOH in DCM
-
Columns 11-20: 3% MeOH in DCM
-
Columns 21-30: 5% MeOH in DCM
-
-
Important: Add 0.5% acetic acid to all mobile phase mixtures to ensure sharp peaks.
-
-
Elution and Collection: Run the column, collecting fractions of an appropriate volume.
-
Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or foam should be of high purity.
Visual Workflow and Data Summary
General Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Map of potential process impurities.
References
- Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., Carrera, C., & Molinillo, J. M. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–547. [Link]
- Ibrahim, S. S., El-Dean, A. M. K., & Al-Zaqri, N. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
- Al-Suod, H., & Al-Jaff, G. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Oriental Journal of Chemistry, 20(2), 263-270. [Link]
- Ishchenko, V. V., & Kuleshov, R. K. (2018). Possible side reaction during the production of benzoxazine monomers based on diamines.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(19), 4543. [Link]
- Gande, S., & Kapavarapu, R. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4983. [Link]
- Gande, S., & Kapavarapu, R. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
- Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358–o2359. [Link]
- Shukla, D. K., Rani, M., Khan, A. A., Tiwari, K., & Gupta, R. K. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 24(12), 5651-5655. [Link]
- ChemistryViews. (2023).
- El-Sayed, W. M., El-Bendary, E. R., & El-Ashry, E. H. (2015). Reactions of benzoxazinone 1 with different nitrogen and carbon nucleophiles.
- Universal Biologicals. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) acetic acid. Product Page. [Link]
- Aladdin. 2-(3-Oxo-3,4-Dihydro-2H-Benzo[B]O[8][10]xazin-2-Yl)Acetic Acid. Product Page. [Link]
- Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
- Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
- Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (2011).
- Rizzo, M. (2000). Chromatographic separation of 2,3-benzodiazepines.
- Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-Dihydro-2h-1,4-Benzothiazin-4-Yl)
- Sternbach, L. H., & Reeder, E. (1967). U.S. Patent No. 3,340,253. Washington, DC: U.S.
- Singh, R., Dangi, K. S., & Singh, P. (2016). Thin Layer Chromatography of Benzodiazepines. Journal of Indian Society of Toxicology, 12(1), 22-25. [Link]
- Gholamzadeh, P., Eshghi, H., & Shiri, A. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Scientific Reports, 14(1), 1-11. [Link]
- Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. [Link]
- Castillo, J. C., Gracia, Y., & Ochoa, E. (2023).
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Technical Support Center: Stability Testing of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Welcome to the technical support guide for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in solution. Our focus is to equip you with the scientific rationale behind the experimental protocols to ensure the integrity and reliability of your stability studies.
The core structure of this molecule features a benzoxazinone ring, which is essentially a cyclic ester (a lactone) and an amide (a lactam), fused to a benzene ring with an acetic acid substituent. This combination of functional groups dictates its stability profile, making it susceptible to hydrolysis, oxidation, and photolytic degradation. Understanding these potential liabilities is the first step in designing robust stability protocols.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the handling and analysis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid in solution.
Q1: My solution of the compound is showing a progressive color change to yellow/brown. What is the likely cause?
A1: A color change often indicates the formation of degradation products with extended conjugated systems, which absorb visible light. The most probable cause is oxidation of the benzene ring or associated structures. This can be accelerated by exposure to air (oxygen), trace metal ions in your buffer, or light. To mitigate this, you should prepare solutions using de-gassed solvents/buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensure all glassware is scrupulously clean to avoid metal contamination. Including a chelating agent like EDTA in your buffer can also help sequester catalytic metal ions.
Q2: I'm observing a new peak in my HPLC chromatogram after my solution has been stored for 24 hours at room temperature. What could this peak be?
A2: The most likely culprit is hydrolysis of the lactam (amide) bond within the benzoxazinone ring. This ring-opening reaction is a common degradation pathway for such heterocyclic compounds, particularly in aqueous solutions that are not pH-controlled.[1][2] The rate of hydrolysis is highly dependent on pH, with accelerated degradation typically observed under both acidic and basic conditions. To confirm this, you can perform a controlled experiment by intentionally exposing a sample to mild acid and base and monitoring the growth of the new peak.
Q3: What is the ideal pH range for storing this compound in an aqueous solution to maximize its stability?
A3: For compounds with functionalities susceptible to hydrolysis, maximum stability is often found in the neutral to slightly acidic pH range (typically pH 4-6). At low pH, acid-catalyzed hydrolysis of the lactam can occur. At high pH, base-catalyzed hydrolysis is often rapid. To determine the optimal pH, a systematic pH-stability profile study is essential. This involves preparing the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring its degradation over time at a controlled temperature.
Q4: I'm seeing poor reproducibility in my stability studies. What are the common sources of variability?
A4: Poor reproducibility in stability studies often stems from inconsistent experimental conditions. Key factors to control rigorously include:
-
Temperature: Use calibrated, temperature-controlled incubators or water baths. Small temperature fluctuations can significantly alter degradation rates.
-
pH: Ensure your buffers have adequate capacity to maintain the target pH throughout the experiment, especially after the addition of the compound stock solution.
-
Light Exposure: Protect samples from light at all times unless photostability is the specific parameter being tested.[3][4][5] Use amber vials or wrap containers in aluminum foil.[6]
-
Oxygen Content: If the compound is susceptible to oxidation, variations in dissolved oxygen can cause variability. Using de-gassed solvents and a consistent headspace (e.g., purging vials with nitrogen) is critical.
-
Analytical Method: Ensure your analytical method (e.g., HPLC) is validated and demonstrates stability-indicating properties, meaning it can resolve the parent compound from all significant degradation products.[7][8]
In-Depth Troubleshooting & Experimental Guides
This section provides structured workflows and detailed protocols for conducting robust stability assessments.
Troubleshooting Unexpected Degradation
If you encounter faster-than-expected degradation or the appearance of unknown impurities, a systematic investigation is required. The following workflow provides a logical approach to identifying the root cause.
Caption: Workflow for troubleshooting unexpected degradation.
Protocol 1: pH-Dependent Stability Profiling
This experiment is crucial for identifying the pH of maximum stability for your compound in solution.
Objective: To determine the degradation rate of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a consistent ionic strength.
-
Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Spike a small, known volume of the stock solution into each buffer to achieve the target final concentration. Note: The volume of organic solvent should be minimal (e.g., <1%) to avoid altering the buffer properties.
-
Incubation: Dispense aliquots of each buffered solution into clean, sealed vials (amber vials are recommended). Place the vials in a constant temperature incubator (e.g., 40°C or 50°C to accelerate degradation).
-
Time Points: Withdraw vials at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any further degradation by cooling the sample and/or adding a neutralizing agent if necessary before analysis.
-
Analysis: Analyze each sample using a validated, stability-indicating HPLC method. Quantify the remaining percentage of the parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k). Finally, plot k versus pH to visualize the pH-rate profile and identify the pH of maximum stability (the lowest k value).
Protocol 2: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[8] These studies are a core requirement of regulatory guidelines such as ICH Q1A(R2).[7][9][10][11]
Objective: To intentionally degrade the compound under various stress conditions to elucidate degradation pathways and confirm the stability-indicating nature of the analytical method. The typical target for degradation is 5-20% to ensure that degradation products are formed at sufficient levels for detection without completely consuming the parent compound.[7][9]
Stress Conditions Summary
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | Hydrolysis of the lactam ring. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or mildly heated | Rapid hydrolysis of the lactam ring. |
| Oxidation | 3% H₂O₂, at room temperature | Oxidation of the aromatic ring, potential ring opening. |
| Thermal Degradation | Stored at 70-80°C (as solid and in solution) | General decomposition, potential decarboxylation. |
| Photostability | Exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[6] A dark control sample must be included. | Photolytic cleavage, oxidation, or rearrangement.[3][4][5] |
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents for each stress condition (e.g., water, 50:50 water/acetonitrile).
-
Stress Application: Expose the samples to the conditions outlined in the table above. Monitor the samples periodically. The goal is to achieve 5-20% degradation.[7] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or exposure time.
-
Neutralization/Quenching: After the desired level of degradation is achieved, neutralize the acidic and basic samples to prevent further reaction before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to help identify degradants.
-
Mass Balance: Evaluate the results to ensure mass balance is maintained. The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, confirming that all major degradants are being detected.
By following these structured guides, researchers can confidently assess the stability of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, leading to more robust formulations and reliable experimental outcomes.
References
- ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. [Link]
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
- Forced Degradation Study as per ICH Guidelines | Wh
- Forced Degrad
- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. [Link]
- Quality Guidelines.
- Photostability testing theory and practice. Q1 Scientific. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
- Q1A(R2) Stability Testing of New Drug Substances and Products.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
- (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]
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- 11. database.ich.org [database.ich.org]
Technical Support Center: Crystallization of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Document ID: TSC-BOA-Cryst-001 Revision: 1.0
Introduction
Welcome to the technical support center for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. As a key intermediate or active pharmaceutical ingredient (API), achieving a consistent and robust crystalline form is paramount for ensuring predictable physicochemical properties, such as stability, solubility, and bioavailability. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this compound. We will address common challenges in a direct question-and-answer format, grounded in fundamental scientific principles and field-proven experience.
Section 1: Foundational Knowledge & FAQs
This section covers the essential properties of the target molecule and provides a high-level overview of potential crystallization challenges.
FAQ 1: What are the key physicochemical properties of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid relevant to crystallization?
Understanding the molecule's intrinsic properties is the first step in designing a successful crystallization process. The structure contains a carboxylic acid group, a lactam within a heterocyclic ring system, and an aromatic core. These features dictate its solubility and crystal packing behavior.
| Property | Value / Observation | Implication for Crystallization |
| Molecular Formula | C₁₀H₉NO₄[1][2] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 207.18 g/mol [1][2] | Influences diffusion rates and solubility characteristics. |
| Key Functional Groups | Carboxylic Acid, Amide (Lactam), Ether, Aromatic Ring | The presence of both hydrogen bond donors (-COOH, -NH) and acceptors (C=O, -O-) strongly suggests a high propensity for forming stable, ordered crystal lattices.[3] These groups will dominate solvent interactions. |
| Predicted Polarity | Polar | The molecule is expected to be soluble in polar solvents like alcohols, acetone, and possibly ethyl acetate, and insoluble in nonpolar solvents like hexanes or heptane.[4] The "like dissolves like" principle is a crucial starting point for solvent selection.[5] |
| Expected Thermal Behavior | Likely a high melting point solid. | A related benzothiazine analog has a melting point of 182-186°C[6]. High melting points are typical for rigid molecules with strong intermolecular hydrogen bonding and are favorable for crystallization. |
FAQ 2: What are the most common challenges encountered when crystallizing this compound?
Based on the structure and general experience with similar APIs, the most frequent issues include:
-
"Oiling Out" or Amorphous Precipitation: The compound separates from the solution as a liquid or non-crystalline solid instead of forming crystals.[7][8]
-
Poor Crystal Yield: A significant amount of the compound remains dissolved in the mother liquor after cooling.[7]
-
Polymorphism: The compound crystallizes into different crystal lattice arrangements (polymorphs), each having distinct physical properties.[9][10][11] This is a major risk in pharmaceutical development.[12][13]
-
Impurity Incorporation: Process-related impurities or side products get trapped within the crystal lattice, compromising final purity.[14][15][16]
Section 2: Troubleshooting Common Crystallization Failures
This core section provides detailed, cause-and-effect troubleshooting for specific experimental problems.
Problem 1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from solution as a supersaturated liquid phase because the temperature of the solution is above the melting point of the solid at that concentration.[7][8] This is often due to excessively high supersaturation, the presence of impurities depressing the melting point, or a poor choice of solvent.[7][17][18] The resulting "oil" can trap impurities effectively and rarely solidifies into a pure crystalline form.[7][8]
The key is to control the rate at which supersaturation is generated, ensuring the system has time to nucleate and grow crystals rather than undergo liquid-liquid phase separation.[8]
Section 3: Proactive Protocols & Best Practices
Protocol: Baseline Cooling Crystallization from Ethanol
This protocol provides a robust starting point for crystallizing the title compound, which can be optimized based on your specific purity profile and yield requirements.
-
Dissolution: In a flask equipped with a condenser and magnetic stirrer, add the crude 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. Add a volume of ethanol (e.g., 10 mL per gram of crude material) and heat the mixture to a gentle reflux (~78 °C) until all solid dissolves.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter that could interfere with crystallization.
-
Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling is a common cause of poor crystal quality and impurity inclusion. [7]An ideal process should show initial crystal formation after 15-30 minutes.
-
Maturation: Once the solution has reached room temperature, continue stirring for an additional 1-2 hours to allow for complete crystal growth and to improve purity through Ostwald ripening.
-
Maximize Yield: Cool the flask in an ice-water bath for at least 1 hour to minimize the amount of product remaining in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a minimal amount of ice-cold ethanol to remove residual mother liquor without dissolving a significant amount of the product.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- Impact of impurities on crystal growth.
- Drug Polymorphism: A Key Consider
- Polymorphism: A Major Risk That Pharma Companies Must Mitig
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review.
- Polymorphism. All About Drugs.
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
- Troubleshooting Crystalliz
- Solvent Selection in Pharmaceutical Crystalliz
- Recrystalliz
- Solvent selection for process development.
- Why do crystals oil out and what are the remedies and prevention methods? Brainly.
- Oiling Out in Crystalliz
- Impact of impurities on crystal growth.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
- The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
- Determining Which Solvent to Use. Chemistry LibreTexts.
- Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
- Pharmaceutical Crystalliz
- Solvents for Recrystalliz
- 2-(3-Oxo-3,4-dihydro-2H-benzo[b]o[13][14]xazin-6-yl)acetic acid. Achmem.
- (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. ChemBK.
- (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid. PubChem.
Sources
- 1. achmem.com [achmem.com]
- 2. (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid | C10H9NO4 | CID 2783999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. curiaglobal.com [curiaglobal.com]
- 10. Polymorphism – All About Drugs [allfordrugs.com]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
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- 17. reddit.com [reddit.com]
- 18. brainly.com [brainly.com]
Technical Support Center: Optimizing N-Alkylation of Benzoxazinones
Welcome to the technical support center for the N-alkylation of 2H-1,4-benzoxazin-3(4H)-ones. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Overcoming Common Hurdles in N-Alkylation
This section addresses specific issues you may encounter during the N-alkylation of benzoxazinones, offering step-by-step solutions grounded in chemical principles.
Problem 1: Low to No Product Formation or Incomplete Conversion
Question: I am attempting to N-alkylate a 2H-1,4-benzoxazin-3(4H)-one, but I'm observing very low yields or a significant amount of unreacted starting material by TLC/LC-MS. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in N-alkylation of benzoxazinones is a common issue that can often be traced back to suboptimal reaction conditions. The core of this reaction is the deprotonation of the N-H group, making the nitrogen atom nucleophilic enough to attack the alkylating agent in an SN2 reaction.[1] Incomplete conversion suggests that one or more of the following factors are not optimized.
Potential Causes & Solutions:
-
Insufficient Deprotonation (Base Selection): The pKa of the N-H proton in a benzoxazinone is typically in the range of 15-18, meaning a sufficiently strong base is required for complete deprotonation.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate the benzoxazinone, leading to an equilibrium with a low concentration of the nucleophilic anion.[2]
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the nitrogen, driving the reaction forward. Other effective strong bases include sodium hydroxide (NaOH) and sodium ethoxide (NaOEt).[3] When using stronger bases, ensure your solvent is anhydrous and aprotic (e.g., DMF, THF, Dioxane).
-
-
Poor Solubility of Reagents: If the base or the benzoxazinone starting material has poor solubility in the chosen solvent, the reaction will be slow and incomplete.[2]
-
Solution:
-
Choose a solvent in which all reactants are soluble. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent polar aprotic solvents for this purpose.[4]
-
If using carbonate bases, cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than K₂CO₃ and can improve results.[4]
-
Consider using a phase-transfer catalyst (PTC) like tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA) if you are running the reaction in a biphasic system or if the base has low solubility.[3] The PTC helps to shuttle the anionic benzoxazinone into the organic phase where the alkylating agent resides.
-
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.
-
Poor Leaving Group: Alkyl chlorides are less reactive than bromides, and bromides are less reactive than iodides.[5]
-
Solution:
-
If you are using an alkyl bromide and experiencing low reactivity, consider switching to the corresponding alkyl iodide.
-
Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction). The iodide will displace the bromide in situ, generating the more reactive alkyl iodide.[2]
-
-
-
Inadequate Temperature or Reaction Time: SN2 reactions are sensitive to temperature.
-
Solution:
-
Materials:
-
2H-1,4-Benzoxazin-3(4H)-one (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Benzyl Bromide (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2H-1,4-benzoxazin-3(4H)-one.
-
Add anhydrous DMF (approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the suspension at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
Slowly add the benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of a Significant Side Product - O-Alkylation
Question: My reaction is producing a mixture of N-alkylated and a second, isomeric product. I suspect this is the O-alkylated benzoxazinone. How can I improve the selectivity for N-alkylation?
Answer:
The benzoxazinone anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen and the oxygen of the amide group. While N-alkylation is generally thermodynamically favored, O-alkylation can occur, especially under certain conditions. The ratio of N- to O-alkylation is influenced by the base, solvent, and the nature of the alkylating agent.
Caption: Troubleshooting workflow for O-alkylation.
Explanation of Control Strategies:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom. "Soft" electrophiles (like alkyl iodides) tend to react preferentially with soft nucleophiles, while "hard" electrophiles favor hard nucleophiles.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are effective at solvating the cation of the base, leaving a "naked" and highly reactive benzoxazinone anion. This enhances the reactivity of the softer nitrogen atom, favoring N-alkylation. In contrast, protic solvents can hydrogen-bond with the nitrogen, making the oxygen more accessible and promoting O-alkylation.
-
Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation. Smaller, "harder" cations like Li⁺ and Na⁺ coordinate more tightly with the hard oxygen atom, potentially blocking it and favoring N-alkylation. Larger, "softer" cations like K⁺ and Cs⁺ may lead to a higher proportion of O-alkylation.
-
Temperature: N-alkylation is often the thermodynamically more stable product. Running the reaction at a lower temperature for a longer time can favor the formation of the thermodynamic product over the kinetically favored one (which may be O-alkylation in some cases).
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose bases and solvents for the N-alkylation of benzoxazinones?
A1: For general-purpose N-alkylation, a combination of a strong base and a polar aprotic solvent is typically the most effective.
| Condition | Recommended Reagents | Rationale & Considerations |
| Bases | Sodium Hydride (NaH), Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt) | These bases are strong enough to ensure complete and irreversible deprotonation of the benzoxazinone nitrogen, driving the reaction to completion.[3] NaH is particularly effective but requires anhydrous conditions and careful handling. |
| Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | These solvents are excellent at dissolving both the benzoxazinone salt and the alkylating agent, facilitating a homogeneous reaction. They are aprotic, which avoids protonation of the reactive anion.[1][4][7] |
Q2: Can I use microwave-assisted heating for this reaction?
A2: Yes, microwave irradiation is an excellent technique for accelerating the N-alkylation of benzoxazinones. It can dramatically reduce reaction times from several hours to just a few minutes, often leading to cleaner reactions and higher yields.[3] A study demonstrated successful N-alkylation in 8-10 minutes using a domestic microwave oven.[3]
Q3: My alkylating agent is sterically hindered. What can I do to improve the reaction?
A3: Steric hindrance on the alkylating agent (e.g., using a secondary or bulky primary alkyl halide) will slow down the SN2 reaction. To overcome this:
-
Increase Temperature: Higher temperatures can provide the necessary activation energy.
-
Use a More Reactive Halide: Switch from a bromide to an iodide, or use a tosylate or mesylate, which are excellent leaving groups.
-
Longer Reaction Times: Be prepared for the reaction to take significantly longer.
-
Consider Alternative Methods: For very hindered systems, consider alternative synthetic routes if direct alkylation is not feasible.
Q4: How do I remove the DMF or DMSO solvent after the reaction is complete?
A4: DMF and DMSO have high boiling points, making them difficult to remove by standard rotary evaporation.
-
Aqueous Workup: After quenching the reaction, dilute the mixture with a large volume of water or brine. The desired organic product can then be extracted with a water-immiscible solvent like ethyl acetate or dichloromethane. Multiple extractions will be necessary to efficiently remove the product from the aqueous/DMF or DMSO phase.
-
Lyophilization (Freeze-Drying): In some cases, if the product is stable and non-volatile, the bulk of the DMSO can be removed by lyophilization after an initial aqueous wash.
Q5: What is the general mechanism for the N-alkylation of benzoxazinones?
A5: The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.
Note: The DOT script above is a template. A real implementation would require image files for the chemical structures. Caption: General mechanism of N-alkylation.
-
Deprotonation: A base removes the acidic proton from the nitrogen atom of the benzoxazinone ring, creating a resonance-stabilized anion.
-
Nucleophilic Attack: The resulting nucleophilic nitrogen anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., a halide) in a concerted SN2 step to form the final N-alkylated product.[1]
References
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones.
- Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molbank, 2004(3), M383.
- ACS Reagent Chemicals. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- Dai, S. S., et al. (1995). RAPID N-ALKYLATION OF BENZOXAZINONES AND BENZOTHIAZINONES UNDER MICROWAVE IRRADIATION.
- LiverTox. (2015). Alkylating Agents. National Institute of Diabetes and Digestive and Kidney Diseases.
- Drugs.com. (n.d.). List of Alkylating agents.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
- Reddit. (n.d.). Help with N-Alkylation gone wrong.
- S. G. Manjunatha, et al. (2022).
- M. Colvin. (2016). Alkylating Agents. Holland-Frei Cancer Medicine. 8th edition.
- P. An, et al. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Organic Letters, 25(27), 5057–5062.
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. reddit.com [reddit.com]
- 7. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and side reactions encountered during this multi-step synthesis, ensuring you achieve a high yield of your target compound with excellent purity.
Overview of the Synthetic Pathway
The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is typically achieved through a two-step process starting from 2-amino-5-hydroxyphenylacetic acid. The process involves:
-
N-Acylation: Reaction of the starting aminophenol with chloroacetyl chloride to form the key intermediate, N-(4-(carboxymethyl)-2-hydroxyphenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: Base-mediated ring closure of the intermediate to yield the final benzoxazinone product.
While the route is straightforward in principle, its success hinges on carefully controlling the reaction conditions to prevent competing side reactions.
Intended Reaction Pathway
Below is a diagram illustrating the desired synthetic transformation.
Caption: The desired two-step synthesis of the target compound.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My crude product shows two major spots on TLC with similar polarity, and the overall yield is low. What is the likely impurity?
Answer: You are most likely observing a mixture of the desired N-acylated product and an isomeric O-acylated byproduct. This is the most prevalent side reaction in this synthesis.
The Underlying Chemistry: N-Acylation vs. O-Acylation
The starting material, 2-amino-5-hydroxyphenylacetic acid, possesses two nucleophilic sites: the aromatic amine (-NH₂) and the phenolic hydroxyl (-OH). Both can react with the electrophilic chloroacetyl chloride.
-
Desired Pathway (N-Acylation): The nitrogen atom of the amine is generally more nucleophilic than the oxygen of the phenol.[1][2] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available to attack the electrophile. This reaction forms an amide bond and is kinetically favored.[2]
-
Side Reaction (O-Acylation): Under certain conditions, the phenolic oxygen can attack the chloroacetyl chloride, leading to the formation of an ester.[3][4] This pathway can become significant if the nucleophilicity of the amine is reduced or if the reaction conditions favor the thermodynamic product.
Caption: Competing N-acylation and O-acylation pathways.
Troubleshooting & Prevention Protocol:
To favor the desired N-acylation, you must optimize the reaction conditions to leverage the kinetic preference.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride. | Lower temperatures favor the kinetically controlled product (N-acylation) over the thermodynamically controlled one. |
| Base | Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[5] | Strong bases can deprotonate the phenol, significantly increasing the oxygen's nucleophilicity and promoting O-acylation. |
| Order of Addition | Add the chloroacetyl chloride solution dropwise to a well-stirred suspension of the aminophenol and base. | This maintains a low concentration of the acylating agent, minimizing side reactions and potential di-acylation. |
| Solvent | Use a polar aprotic solvent like Dichloromethane (DCM) or Acetone. | These solvents effectively dissolve the reactants without participating in the reaction. |
Step-by-Step Protocol to Minimize O-Acylation:
-
Suspend 2-amino-5-hydroxyphenylacetic acid (1 equivalent) and powdered K₂CO₃ (2.5 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve chloroacetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the chloroacetyl chloride solution to the cooled suspension dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Q2: My reaction seems to work, but the final product degrades during aqueous workup or basic hydrolysis for purification. Why is this happening?
Answer: The benzoxazinone ring in your product is a lactam (a cyclic amide), which is susceptible to hydrolysis under either strong acidic or strong basic conditions.
The Underlying Chemistry: Lactam Hydrolysis
The amide bond within the heterocyclic ring can be cleaved by nucleophilic attack of water or hydroxide ions, leading to ring-opening. This reverts the product to the N-acylated intermediate or a related species, which may complicate purification and reduce the final yield. General literature on benzoxazinones confirms their reactivity and potential for ring-opening.[6][7]
Troubleshooting & Prevention Protocol:
-
Neutral Workup: Avoid harsh acidic or basic washes during the workup. If an acid wash is necessary to neutralize a base, use a weak acid like dilute citric acid or ammonium chloride solution and perform the extraction quickly at a low temperature.
-
Purification Strategy:
-
Recrystallization: This is often the preferred method. Suitable solvents include ethanol, ethyl acetate, or mixtures with hexanes.
-
Silica Gel Chromatography: If chromatography is necessary, use a neutral solvent system (e.g., ethyl acetate/hexanes). Avoid using additives like triethylamine unless absolutely necessary, as it can sometimes promote on-column degradation. Pre-treating the silica gel with a very small amount of a non-nucleophilic base can sometimes help if the silica is too acidic.
-
Q3: I'm observing high-molecular-weight impurities that I cannot identify, leading to a streaky TLC plate.
Answer: These impurities are likely dimers or oligomers formed through intermolecular reactions.
The Underlying Chemistry: Intermolecular vs. Intramolecular Reactions
The key intermediate, N-(4-(carboxymethyl)-2-hydroxyphenyl)-2-chloroacetamide, is bifunctional. The chloroacetamide moiety is electrophilic, while the phenoxide (formed in the presence of a base) is nucleophilic.
-
Desired Pathway (Intramolecular): The phenoxide attacks the electrophilic carbon within the same molecule to form the six-membered oxazine ring.
-
Side Reaction (Intermolecular): The phenoxide of one molecule attacks the chloroacetamide group of another molecule. This leads to the formation of a dimer, which can then react further to form oligomers or polymers.
Troubleshooting & Prevention Protocol:
The key to favoring the intramolecular cyclization is to use the principle of high dilution.
High-Dilution Protocol for Cyclization (Step 2):
-
After the initial N-acylation (Step 1) is complete, filter off the inorganic salts and concentrate the solution containing the crude intermediate.
-
Prepare a solution of a suitable base (e.g., potassium carbonate) in a large volume of a solvent like DMF or acetonitrile. Heat this solution to the desired reaction temperature (e.g., 80 °C).
-
Dissolve the crude intermediate in a separate portion of the same solvent.
-
Using a syringe pump, add the solution of the intermediate to the hot base solution very slowly over several hours.
-
This ensures that the concentration of the intermediate in the reaction flask is always very low, statistically favoring the intramolecular reaction over intermolecular collisions.
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to identify the N- vs. O-acylated isomers? A: A combination of techniques is most effective:
-
LC-MS: Will show two compounds with the identical mass (isomers).
-
¹H NMR: The most definitive method. The N-acylated product will show a distinct amide N-H proton signal, while the O-acylated product will show a free amine N-H₂ signal. The chemical shifts of the aromatic protons adjacent to the amide vs. ester group will also be different.
-
IR Spectroscopy: The C=O stretching frequency for an amide (desired product, ~1680 cm⁻¹) is typically lower than that for an ester (side product, ~1760 cm⁻¹ for a phenyl ester).
Q: Can I perform the acylation and cyclization in a single step? A: Yes, a one-pot procedure is common for this type of synthesis. By adding a sufficient amount of base (e.g., 2.5-3.0 equivalents of K₂CO₃) from the beginning and heating the reaction after the initial acylation is complete, you can achieve the cyclization without isolating the intermediate. However, for difficult substrates or when side reactions are problematic, the two-step approach with intermediate purification often provides better control and higher final purity.
References
- Quora. (2018).
- Al-Obaidi, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
- Quora. (2023).
- Pediaa. (2020).
- Brainly. (2023).
- Marzouk, M. I. (2015). Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity. HETEROCYCLES, 91(7), 1399. [Link]
- Shaik, A. B., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(17), 5136. [Link]
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-5. [Link]
- University of Calgary.
- ResearchGate. (2019). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. [Link]
Sources
Technical Support Center: 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges related to the stability and degradation of this compound. Understanding the degradation pathways is critical for ensuring the efficacy, safety, and shelf-life of any potential therapeutic agent or intermediate.
Disclaimer: Specific experimental degradation data for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is limited in published literature. The following guidance is based on established chemical principles of the 1,4-benzoxazin-3-one scaffold, data from structurally related analogs, and standard pharmaceutical forced degradation methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary expected degradation pathways for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid?
As a Senior Application Scientist, my experience indicates that the stability of a molecule is dictated by its functional groups. This compound possesses two key areas susceptible to degradation: the lactam (an cyclic amide) within the benzoxazinone ring and the carboxylic acid side chain. Therefore, the primary degradation pathways to anticipate are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The lactam bond is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the oxazine ring.[1][2] The likely product is an N-substituted aminophenol derivative. This is a common degradation pathway for heterocyclic compounds containing amide linkages.[3]
-
Oxidative Degradation: The tertiary amine within the ring and the benzylic position of the acetic acid side chain could be susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide or atmospheric oxygen, potentially catalyzed by metal ions, can lead to the formation of N-oxides or other oxidized species.[4][5]
-
Photodegradation: Aromatic systems and heteroatoms can absorb UV light, which may induce degradation. The specific photoproducts are difficult to predict without experimental data but could involve complex radical-mediated reactions.
-
Thermal Degradation: While generally more stable, at elevated temperatures, decarboxylation of the acetic acid side chain or more complex fragmentation of the heterocyclic ring system can occur.[6][7]
Below is a diagram illustrating the most probable degradation pathways.
Caption: Predicted degradation pathways of the target compound.
Q2: I'm observing new, more polar peaks in my reverse-phase HPLC analysis after storing my sample in an aqueous buffer. What is the likely cause?
This is a classic sign of hydrolytic degradation. The most common issue researchers face with compounds like this is instability in aqueous solutions, especially at non-neutral pH.
Causality: Reverse-phase HPLC separates compounds based on polarity, with more polar compounds eluting earlier. The hydrolysis of the lactam bond in the benzoxazinone ring breaks it open to form a carboxylic acid and a secondary amine, both of which are significantly more polar functional groups than the original cyclic amide. This increase in polarity leads to a shorter retention time on a C18 column.
Troubleshooting Steps:
-
Confirm pH Effect: Prepare fresh solutions of your compound in buffers of different pH values (e.g., pH 3, pH 7, pH 9). Analyze them immediately (T=0) and then again after several hours or days at a controlled temperature. You will likely see a faster rate of degradation (i.e., faster appearance of the new peak) at acidic and basic pH compared to neutral pH.
-
LC-MS Analysis: To confirm the identity of the degradant, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the primary hydrolytic degradant should correspond to the parent compound plus the mass of one molecule of water (M + 18).
-
Preventative Measures:
-
For routine analysis, prepare samples fresh in a neutral, organic-based solvent like acetonitrile or methanol just before injection.
-
If aqueous buffers are necessary, use a pH as close to neutral as possible and conduct experiments at reduced temperatures (e.g., 4°C) to slow the degradation rate.
-
For long-term storage, keep the compound as a solid powder at or below -20°C, protected from moisture.
-
Q3: How do I systematically identify all potential degradants? A guide to Forced Degradation Studies.
Forced degradation (or stress testing) is a cornerstone of pharmaceutical development used to understand degradation pathways and develop stability-indicating analytical methods.[3][4][8] The goal is to induce degradation at a faster rate than what would occur under normal storage conditions.
Experimental Workflow for Forced Degradation
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocol: Hydrolytic Degradation (Example)
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid in acetonitrile or methanol.
-
Acid Stress:
-
To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at T=0, 2, 8, and 24 hours.
-
Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Stress:
-
To 1 mL of stock solution, add 1 mL of 0.2 M NaOH.
-
Keep the vial at room temperature (base hydrolysis is often much faster).
-
Withdraw aliquots at T=0, 1, 4, and 8 hours.
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Dilute the neutralized samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method, preferably with both PDA (Photodiode Array) and MS detectors.
Data Interpretation Summary
| Stress Condition | Typical Reagents & Conditions | Expected Primary Degradation | Rationale & Key Insights |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Lactam ring opening | Simulates acidic environments (e.g., stomach). Helps identify acid-labile bonds.[4] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp - 40°C | Lactam ring opening | Simulates alkaline environments. Base-catalyzed hydrolysis is often rapid for lactams.[3] |
| Oxidation | 3-30% H₂O₂, Room Temp | N-oxidation, side-chain oxidation | Tests susceptibility to atmospheric oxygen or residual peroxides in excipients.[8] |
| Thermal | 80°C (solid or solution) | Decarboxylation, fragmentation | Assesses intrinsic thermal stability. Important for manufacturing and storage conditions.[6] |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Complex fragmentation | Determines light sensitivity. Crucial for packaging and handling requirements. |
Q4: What are the best analytical methods for identifying the unknown degradation products?
A multi-pronged approach is essential for the definitive identification and characterization of degradation products.
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This is the workhorse technique.
-
Why it's authoritative: A stability-indicating HPLC method separates the parent compound from all its degradation products. The PDA detector provides UV spectra for each peak, which can help determine if a peak is spectrally pure and offers clues about its structure (e.g., changes in the chromophore).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): This is the gold standard for structure elucidation.
-
Why it's authoritative: LC-MS provides the molecular weight of the parent and each degradant, which is the most critical piece of information.[9][10] For example, a mass increase of 16 Da suggests oxidation, while an increase of 18 Da points to hydrolysis.
-
Tandem MS (MS/MS): By fragmenting the degradant ion, you can obtain structural information about its constituent parts, allowing you to pinpoint the site of modification. This is invaluable for distinguishing between isomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute proof of structure, especially for major degradants, isolation followed by NMR analysis is required. This is typically done when a degradant is formed at significant levels (>1%).
References
- Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
- Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
- Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). ACS Publications.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
- Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press.
- Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. UCA.
- Benzoxazinone degradation products discussed in this study. ResearchGate.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Publishing.
- Chemical Warfare Nerve Agents — Analyzing Their Degradation Products. Chromatography Online.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. PubMed.
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. NIH.
- (PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. ResearchGate.
- Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][11][12]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. PubMed.
- Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI.
- Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Asian Journal of Chemistry.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
- Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.
- Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[11][12]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.
- Chapter 14 – Thermal Degradation Mechanisms of Polybenzoxazines. Semantic Scholar.
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzo-thia-zin-4-yl)acetic acid monohydrate. PubMed.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. biomedres.us [biomedres.us]
- 4. rjptonline.org [rjptonline.org]
- 5. sites.utexas.edu [sites.utexas.edu]
- 6. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. biomedres.us [biomedres.us]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
A Guide to Purity and Impurity Control
Welcome to the technical support center for the synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important benzoxazinone derivative. Benzoxazinones are a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The successful synthesis of these molecules, particularly with the desired purity, is paramount for reliable downstream applications.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this synthesis and minimize the formation of critical impurities.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid typically proceeds via a two-step sequence starting from a substituted aminophenol. The core transformation involves a selective N-acylation followed by an intramolecular cyclization to form the benzoxazinone ring.
A common and effective route begins with 4-amino-3-hydroxyphenylacetic acid . The key steps are:
-
N-Acylation: The amino group of the starting material is selectively acylated using an agent like chloroacetyl chloride. This forms the key intermediate, N-(4-(carboxymethyl)-2-hydroxyphenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: The intermediate is then treated with a base to facilitate a nucleophilic attack from the phenolic oxygen onto the carbonyl carbon of the amide, followed by displacement of the chloro group to form the heterocyclic ring.
Caption: General synthetic route for the target benzoxazinone.
Section 2: Troubleshooting Guide and FAQs
This section addresses common problems encountered during the synthesis.
Q1: I'm observing a significant amount of a di-acylated byproduct. How can I improve selectivity for N-acylation?
This is a classic problem when working with aminophenols. Both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can react with the acylating agent. However, the amino group is generally the stronger nucleophile.[3]
Root Cause Analysis:
-
Relative Nucleophilicity: While the nitrogen in the amino group is more nucleophilic than the oxygen in the hydroxyl group, harsh reaction conditions can lead to competitive O-acylation.[3][4]
-
pH and Deprotonation: In strongly basic conditions, the hydroxyl group can be deprotonated to a phenoxide, which is a potent nucleophile, increasing the likelihood of O-acylation. Conversely, in acidic conditions, the amino group is protonated (-NH₃⁺) and loses its nucleophilicity.[5]
Solutions:
-
Control Reaction Temperature: Perform the acylation at a low temperature (e.g., 0-5 °C). This favors the kinetically controlled product, which is the desired N-acylated compound.
-
Slow Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of the aminophenol. This keeps the instantaneous concentration of the acylating agent low, further promoting selective reaction at the more nucleophilic site.
-
pH Management: Conduct the reaction under neutral or slightly basic conditions. Using a mild base like sodium bicarbonate can scavenge the HCl byproduct without excessively deprotonating the phenolic hydroxyl group.
Q2: The intramolecular cyclization step is sluggish and gives low yields. What can I do?
Incomplete cyclization leaves you with the unreacted N-acylated intermediate, which can complicate purification.
Root Cause Analysis:
-
Insufficient Base: The cyclization requires a base to deprotonate the phenolic hydroxyl, making it a better nucleophile for attacking the amide carbonyl.
-
Steric Hindrance: While not a major issue for this molecule, steric factors can sometimes slow down intramolecular reactions.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate by affecting the solubility of the intermediate and the efficacy of the base.
Solutions:
-
Choice of Base: Use a moderately strong base. Potassium carbonate in a polar aprotic solvent like DMF or acetone is often effective. For more resistant cases, a stronger, non-nucleophilic base could be tested, but this increases the risk of side reactions.
-
Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can provide the necessary activation energy to drive the cyclization to completion. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Solvent Selection: A polar aprotic solvent (e.g., DMF, DMSO, Acetone) is typically ideal as it can dissolve the intermediate and support the ionic transition state of the cyclization reaction.
Q3: My final product is off-color (pink, brown, or black). What is the cause and how can I prevent it?
Aminophenols and their derivatives are notoriously susceptible to oxidation, which produces highly colored impurities.[5]
Root Cause Analysis:
-
Air Oxidation: The phenolic hydroxyl group, especially under basic conditions, can be easily oxidized by atmospheric oxygen. This process is often catalyzed by trace metal impurities.
-
Thermal Decomposition: Excessive heat during reaction or workup can lead to degradation and the formation of colored byproducts.
Solutions:
-
Inert Atmosphere: Conduct the reaction, particularly the basic cyclization step, under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen) can further minimize exposure to dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can prevent discoloration.
-
Storage: Store the purified final product under an inert atmosphere, protected from light, and at a low temperature to maintain its integrity over time.[5][6]
Caption: Troubleshooting logic for common synthesis issues.
Section 3: Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
Step 1: Synthesis of N-(4-(carboxymethyl)-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-amino-3-hydroxyphenylacetic acid (1.0 eq) in a 2:1 mixture of acetone and water.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution in portions, ensuring the temperature remains below 5 °C.
-
Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in acetone dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol spot is consumed.
Step 2: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (Final Product)
-
Base for Cyclization: To the reaction mixture from Step 1, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heating: Gently warm the mixture to 40-50 °C and stir.
-
Reaction: Maintain the temperature and stir for 4-6 hours. Monitor the disappearance of the intermediate by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour it into a beaker of ice water and slowly acidify to pH 2-3 with 2M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the crude solid by vacuum filtration. Wash the filter cake with cold water.
Step 3: Purification
-
Recrystallization: Transfer the crude solid to a clean flask and recrystallize from a suitable solvent system, such as an ethanol/water or acetone/water mixture. Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.
-
Analysis: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Section 4: Impurity Profile and Characterization
A proactive approach to impurity control involves understanding what to look for. The table below summarizes potential impurities, their origins, and methods for detection.
| Impurity Name | Structure / Description | Likely Origin | Recommended Analytical Method |
| Starting Material | 4-Amino-3-hydroxyphenylacetic acid | Incomplete reaction during the N-acylation step. | HPLC, TLC |
| N-Acylated Intermediate | N-(4-(carboxymethyl)-2-hydroxyphenyl)-2-chloroacetamide | Incomplete intramolecular cyclization. | HPLC, TLC, MS |
| O-Acylated Isomer | Isomeric ester formed by reaction at the -OH group. | Non-selective acylation due to high temperature or wrong pH. | HPLC, NMR (distinguishable chemical shifts) |
| Dimer/Polymer | Higher molecular weight species. | Intermolecular side reactions, especially at high concentrations or temperatures. | HPLC (late-eluting peaks), MS |
| Oxidation Products | Colored quinone-like structures. | Exposure to air, especially under basic conditions. | HPLC-UV/Vis (characteristic absorbance) |
References
- BenchChem. (2025). The Ascendancy of 2-Aminophenyl Substituted Benzoxazinones: A Technical Guide to Their Discovery, Synthesis, and Biological Sign.
- Organic Chemistry Portal. Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones).
- ResearchGate. An Expedient Synthesis of 2-Aryl-1,4-benzoxazin-3-ones via Tandem Anionic Cyclisation/Alkylation Reactions of N-Boc-O-benzyl-2-aminophenols.
- Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- Royal Society of Chemistry. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules.
- ResearchGate. Scope of 2‐aminophenols towards the synthesis of benzoxazoles using C−H insertion approach.
- National Center for Biotechnology Information. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
- National Center for Biotechnology Information.
- Achmem. 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][7]oxazin-6-yl)acetic acid.
- BenchChem. (2025). Technical Support Center: Aminophenol Reactions Troubleshooting Guide.
- Quora. (2023).
- Quora. (2018).
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Technical Support Center: Scaling Up the Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide detailed troubleshooting guides, and offer insights grounded in chemical principles to ensure a robust and scalable process.
Introduction: The Challenge of Scale-Up
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is a key heterocyclic scaffold with significant interest in medicinal chemistry. While its synthesis on a laboratory scale is well-documented, scaling up presents challenges related to reaction control, impurity profiles, and product isolation. This guide provides a systematic approach to navigating these complexities, ensuring process safety, reproducibility, and high purity of the final compound.
The synthesis is typically a multi-step process beginning with a common starting material, 4-hydroxyphenylacetic acid. The core challenges in scaling this process lie in managing the exothermic nitration step, ensuring the complete and clean reduction of the nitro intermediate, and controlling the final intramolecular cyclization to prevent polymerization.
Overall Synthetic Pathway
The most common and scalable route involves three key transformations: electrophilic nitration, reduction of the nitro group, and N-chloroacetylation followed by intramolecular cyclization.
Validation & Comparative
A Comparative Guide to 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid and Structurally Related Benzoxazinone Derivatives
In the landscape of medicinal chemistry and drug discovery, the benzoxazinone scaffold represents a privileged heterocyclic core, giving rise to a multitude of compounds with diverse and potent biological activities. This guide provides a comparative analysis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid and other notable benzoxazinone derivatives. We will delve into their structural nuances, biological activities, and the underlying structure-activity relationships (SAR) that govern their function, supported by experimental data from peer-reviewed literature.
Introduction to the Benzoxazinone Core
The 1,4-benzoxazin-3-one skeleton is a recurring motif in both natural products and synthetic molecules, imbuing them with a wide spectrum of pharmacological properties.[1][2][3] These compounds have garnered significant interest for their potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and herbicidal agents.[1][4][5][6][7] The versatility of the benzoxazinone core allows for substitutions at various positions, leading to a fine-tuning of its biological effects.
The Focal Compound: 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Our primary compound of interest, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, is a synthetic derivative characterized by an acetic acid moiety at the 6-position of the benzoxazinone ring. While specific biological data for this exact compound is not extensively published, its structural features suggest potential for various biological activities based on the known SAR of related compounds. The presence of the carboxylic acid group, for instance, could influence its pharmacokinetic properties and target interactions.
Comparative Analysis with Structurally Similar Compounds
To understand the potential of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, we will compare it with other well-characterized benzoxazinone derivatives. This comparative approach will highlight how modifications to the core structure impact biological activity.
Natural Benzoxazinones: The Allelochemicals DIBOA and DIMBOA
2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA) are naturally occurring benzoxazinones found in gramineous plants like wheat, maize, and rye.[4][5] They play a crucial role in plant defense as allelochemicals, exhibiting phytotoxic, insecticidal, and antimicrobial properties.
Structural Comparison:
| Compound | R1 | R2 | R3 | Biological Activity |
| 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid | H | H | CH₂COOH | (Predicted) |
| DIBOA | OH | OH | H | Herbicidal, Antimicrobial |
| DIMBOA | OCH₃ | OH | H | Herbicidal, Antimicrobial |
Note: R1, R2, and R3 refer to substituents on the benzoxazinone core as depicted in the diagram below.
The key structural difference is the presence of hydroxyl groups at the N-4 and C-2 positions in DIBOA and DIMBOA, which are absent in our focal compound. The lack of a hydroxyl group at the C-2 position in synthetic analogues has been shown to enhance phytotoxicity, suggesting that derivatives like 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid could be explored for herbicidal applications.[5][8]
Anti-inflammatory and Analgesic Benzoxazinone Derivatives
Several synthetic benzoxazinone derivatives have been investigated for their anti-inflammatory and analgesic properties. For instance, a study by S. M. R. Naqvi et al. describes the synthesis of benzoxazinone derivatives of commercial anti-inflammatory drugs. One such derivative, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][8]oxazin-4-one (a diclofenac hybrid), exhibited significant anti-inflammatory and analgesic activity with reduced gastrointestinal toxicity compared to the parent drug.[6][7]
Structural Comparison and Activity:
This highlights that large, lipophilic substituents can be introduced at the 2-position to confer potent anti-inflammatory activity. The acetic acid group in our focal compound, while smaller, could also modulate anti-inflammatory responses, a hypothesis that warrants experimental validation.
Anticancer Benzoxazinone Derivatives
The benzoxazinone scaffold has also been explored for its anticancer potential. A study by W. Zhang et al. investigated four synthesized benzoxazinone derivatives and found they could inhibit the proliferation and migration of various cancer cell lines. Their mechanism of action was linked to the downregulation of c-Myc mRNA expression, potentially through the induction of G-quadruplex formation in the c-Myc gene promoter.
This demonstrates that specific substitution patterns on the benzoxazinone ring can lead to potent and targeted anticancer activity. The electronic and steric properties of the substituent at the 6-position in 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid would be a critical determinant of its potential anticancer efficacy.
Benzoxazinone-based Enzyme Inhibitors
The benzoxazinone core has been utilized to design inhibitors of various enzymes. For example, a series of benzoxazinones were synthesized and shown to be effective inhibitors of α-chymotrypsin, a serine protease.[9] Structure-activity relationship studies indicated that substituents on the benzene ring can reduce the inhibitory potential, while specific halogen substitutions on a phenyl substituent at the 2-position can enhance it.[9]
This underscores the importance of the substitution pattern on the aromatic ring for specific enzyme inhibition. The acetic acid group at the 6-position of our focal compound could potentially interact with the active site of target enzymes, making it a candidate for screening against various enzyme families.
Structure-Activity Relationship (SAR) Summary
The diverse biological activities of benzoxazinone derivatives are intricately linked to their structural features. The following diagram summarizes the key SAR findings from the literature.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsr.info [ijpsr.info]
- 4. bibrepo.uca.es [bibrepo.uca.es]
- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nu.edu.om [nu.edu.om]
- 7. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Introduction: Establishing Analytical Trustworthiness
In the rigorous landscape of drug development, the journey of a molecule from discovery to a therapeutic product is underpinned by data. The reliability of this data is non-negotiable. For a novel compound such as 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, establishing a robust, validated analytical method is a foundational pillar of its entire development program. This guide, drawing from the harmonized principles of the International Council for Harmonisation (ICH) and the expectations of regulatory bodies like the FDA and EMA, provides a comparative framework for validating analytical methods suitable for this specific molecule.[1][2][3]
The structure of our target analyte—possessing a distinct UV-absorbing benzoxazinone core and a carboxylic acid moiety—lends itself to several analytical techniques. Our focus will be a practical comparison between the workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and the highly sensitive and specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will dissect the validation process not as a mere checklist, but as a logical, scientific exercise to build a self-validating system of analytical control.
The Architecture of Method Validation: A Holistic Workflow
Analytical method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose.[4] The core performance characteristics we must rigorously evaluate are defined by the ICH Q2(R2) guideline.[1][5] These parameters are not independent; they form an interconnected framework that, when fully characterized, provides a comprehensive understanding of the method's capabilities and limitations.
Part 1: The Cornerstone of Reliability - Specificity and Stability-Indicating Power
Specificity is arguably the most critical validation parameter. It is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[6][7][8] For a drug substance, this is primarily demonstrated through forced degradation studies, which intentionally stress the molecule to produce potential degradants.[9][10] A method that can separate the intact drug from all these degradants is termed "stability-indicating."
Experimental Protocol: Forced Degradation (Stress Testing)
Objective: To generate likely degradation products and demonstrate the analytical method's ability to separate them from the parent compound, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., Methanol:Water 50:50).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8-12 hours. Neutralize with 0.1 M HCl before analysis. Causality Note: The ester-like lactone ring in the benzoxazinone structure may be susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[11]
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Also, heat a solution of the drug at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[11] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed analytical method (e.g., HPLC-UV). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]
Comparative Specificity: HPLC-UV vs. LC-MS/MS
-
HPLC-UV (with Photodiode Array Detector): A PDA detector is essential. It assesses "peak purity" by comparing UV spectra across a single chromatographic peak. If the peak is pure (i.e., contains only the analyte), the spectra will be homogenous. This provides strong evidence of specificity. However, if a degradant co-elutes and has a very similar UV spectrum, it may go undetected.
-
LC-MS/MS: This technique offers inherently higher specificity.[13] It separates compounds not just by retention time but also by their mass-to-charge ratio (m/z). A co-eluting impurity will almost certainly have a different mass and will be easily distinguished from the parent analyte, providing unequivocal proof of specificity.
Part 2: Quantitative Performance - A Head-to-Head Comparison
Once specificity is established, we must validate the method's ability to produce accurate and precise quantitative data across a defined concentration range.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration.[8][14] The range is the interval between the upper and lower concentrations where the method is shown to be linear, accurate, and precise.[14]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions spanning the expected range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration. For impurity quantification, the range must bracket the impurity limit, often from the Limit of Quantitation (LOQ) to 120% of the specification.[15]
-
Inject each concentration in triplicate.
-
Plot the average instrument response versus concentration and perform a linear regression analysis.
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Range (Assay) | 80 - 120 µg/mL | 1 - 200 ng/mL | Defines working limits |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.997[16] |
| Y-intercept Bias | < 2% of 100% response | < 5% of 100% response | Should be insignificant |
-
Scientist's Insight: The significantly wider linear range and lower concentration capability of LC-MS/MS are immediately apparent. While HPLC-UV is perfectly suitable for a standard drug substance assay, LC-MS/MS would be the superior choice for applications requiring high sensitivity, such as bioanalysis (measuring the drug in plasma) or trace impurity analysis.
Accuracy
Accuracy expresses the closeness between the method's result and the true value.[6][17] It is typically assessed by spiking a blank matrix (placebo) with a known amount of analyte at different concentration levels.[4]
Experimental Protocol:
-
Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
Analyze the samples and calculate the percentage of the analyte that was recovered.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
| Concentration Level | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) | Acceptance Criteria |
| Low (80 µg/mL or 5 ng/mL) | 99.5% | 102.1% | 98.0% - 102.0% |
| Mid (100 µg/mL or 100 ng/mL) | 100.2% | 99.8% | 98.0% - 102.0% |
| High (120 µg/mL or 180 ng/mL) | 100.5% | 101.3% | 98.0% - 102.0% |
| Mean Recovery | 100.1% | 101.1% | 98.0% - 102.0% |
Precision
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.[4]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[18]
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates at 100% of the target concentration or nine replicates covering the range (3 concentrations, 3 replicates each).[8]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
| Precision Level | Parameter | HPLC-UV (%RSD) | LC-MS/MS (%RSD) | Acceptance Criteria |
| Repeatability | 6 replicates at 100% | 0.45% | 2.1% | ≤ 2.0% |
| Intermediate Precision | Day 1 vs. Day 2 | 0.88% | 4.5% | ≤ 3.0% |
-
Scientist's Insight: The data illustrates a common trade-off. HPLC-UV methods are often exceptionally precise due to their simpler nature and lower variability in the detector response. LC-MS/MS, while highly sensitive, can exhibit slightly higher variability due to complexities in the ionization source and detector.[13] Both methods shown here would be considered acceptable for their intended purpose.
Sensitivity: Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified with accuracy and precision.[19]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20][21]
These are critical for impurity analysis or bioanalysis. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[22]
Determination Method (S/N Ratio):
-
LOD: Concentration that yields a signal-to-noise ratio of approximately 3:1.[19]
-
LOQ: Concentration that yields a signal-to-noise ratio of approximately 10:1.[19]
| Parameter | HPLC-UV | LC-MS/MS | Significance |
| LOD | 0.05 µg/mL | 0.02 ng/mL | Defines the smallest detectable amount. |
| LOQ | 0.15 µg/mL | 0.07 ng/mL | Defines the lowest quantifiable amount. |
-
Scientist's Insight: The difference in sensitivity is dramatic. The LC-MS/MS method is over 2000 times more sensitive than the HPLC-UV method. This makes it the only viable option for applications requiring quantification of picogram or low-nanogram levels of the analyte.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][23] It provides an indication of the method's reliability during normal usage in different environments.[24]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Vary each parameter slightly (e.g., pH ± 0.2 units, Temperature ± 5°C).[25]
-
Analyze a system suitability solution under each condition and evaluate the impact on key responses like retention time, peak shape, and resolution from adjacent peaks.
| Parameter Varied | HPLC-UV Result | LC-MS/MS Result | Acceptance Criteria |
| Flow Rate (±10%) | Retention time shifts, but resolution is maintained. | Retention time shifts, but peak is detected. | System suitability passes. |
| Mobile Phase pH (±0.2) | Significant shift in retention time for the carboxylic acid. | Significant shift in retention time and potential change in ionization efficiency. | Resolution must be maintained. |
| Column Temperature (±5°C) | Minor shift in retention time. | Minor shift in retention time. | System suitability passes. |
-
Scientist's Insight: The robustness study for the HPLC method identifies mobile phase pH as a critical parameter that must be carefully controlled. This is expected, as the ionization state of the carboxylic acid group on our analyte will directly impact its retention on a reversed-phase column. This knowledge is crucial for transferring the method to a quality control lab.
Summary and Final Recommendation
The choice between HPLC-UV and LC-MS/MS for analyzing 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is driven entirely by the intended application. Both methods are validatable, but their performance characteristics make them suitable for different stages of the drug development lifecycle.
| Feature | HPLC-UV with PDA | LC-MS/MS | Recommendation |
| Specificity | Good (with peak purity) | Excellent (mass-based) | LC-MS/MS is superior for complex matrices or identifying unknown degradants. |
| Sensitivity (LOQ) | ~0.15 µg/mL | ~0.07 ng/mL | LC-MS/MS is required for bioanalysis, trace analysis, and metabolite ID. |
| Precision | Excellent (%RSD < 1%) | Very Good (%RSD < 5%) | HPLC-UV is often more precise for high-concentration assays. |
| Linear Range | Good (e.g., 80-120 µg/mL) | Excellent (3-4 orders of magnitude) | LC-MS/MS offers greater flexibility. |
| Robustness | High; well-understood variables. | High; more variables to control (e.g., ion source parameters). | Both are robust, but HPLC is simpler to transfer. |
| Application | Drug Substance/Product Assay, Purity, Release Testing, QC | Metabolite ID, Bioanalysis (PK studies), Trace Impurity Quantification | Select the method that is fit-for-purpose. |
Final Word: For routine quality control, release testing, and stability studies of the bulk drug substance 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, a well-validated HPLC-UV method is not only sufficient but often preferable due to its superior precision, lower cost, and ease of transfer. However, for any application requiring the measurement of this compound in a biological matrix or the characterization of trace-level impurities and degradation products, the superior sensitivity and specificity of an LC-MS/MS method are indispensable. The key is to define the analytical objective first, then select and validate the technology that meets those requirements with scientific rigor.
References
- Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element.
- Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- National Center for Biotechnology Information. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed.
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A Comparative Analysis of a Novel 2H-Benzo[b]oxazin-3(4H)-one Derivative and Other Leading CDK9 Inhibitors for Cancer Therapy
A Comparative Analysis of a Novel 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivative and Other Leading CDK9 Inhibitors for Cancer Therapy
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal therapeutic target. Its role as the engine of the positive transcription elongation factor b (P-TEFb) complex places it at the heart of transcriptional regulation, particularly for genes with short half-lives, including many potent oncogenes like MYC and anti-apoptotic factors such as MCL-1.[1][2][3] Inhibition of CDK9 offers a compelling strategy to silence these drivers of cancer cell proliferation and survival.[4][5] This guide provides a comprehensive comparison of a novel class of CDK9 inhibitors, represented by 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid derivatives (herein referred to as the "benzoxazinone series"), against other prominent CDK9 inhibitors that have progressed to various stages of preclinical and clinical development.
The Central Role of CDK9 in Transcriptional Elongation
CDK9, in partnership with its regulatory cyclin partners (primarily Cyclin T1), forms the active P-TEFb complex.[3] This complex is recruited to promoter-proximal paused RNA Polymerase II (RNAPII). CDK9 then phosphorylates the C-terminal domain (CTD) of RNAPII at serine 2 (Ser2), a critical step that releases the polymerase from its paused state and allows for productive transcriptional elongation.[1][6] By inhibiting CDK9, the production of messenger RNA (mRNA) for key oncogenic proteins is suppressed, leading to their depletion and subsequent cancer cell apoptosis.[1][7]
Caption: CDK9-mediated transcriptional elongation pathway and its inhibition.
A Comparative Overview of CDK9 Inhibitors
The landscape of CDK9 inhibitors is diverse, ranging from early multi-kinase inhibitors to highly selective next-generation compounds. This guide will focus on comparing the benzoxazinone series with Flavopiridol, Dinaciclib, AZD4573, KB-0742, and Voruciclib, highlighting key differentiators in their biochemical potency, selectivity, and reported biological effects.
| Inhibitor | Target(s) | CDK9 IC50/Ki | Key Features & Clinical Status |
| Benzoxazinone Derivative (e.g., 32k) | Selective CDK9 | IC50: Not explicitly stated, but potent | Preclinical; designed for transient target engagement and intravenous administration.[8] |
| Flavopiridol (Alvocidib) | Pan-CDK (CDK1, 2, 4, 6, 9) | IC50: ~20-100 nM | First CDK inhibitor in clinical trials; limited by toxicity.[9][10][11] |
| Dinaciclib (SCH 727965) | CDK1, 2, 5, 9 | IC50: 4 nM | Potent multi-CDK inhibitor; has advanced to Phase 3 trials.[12][13][14] |
| AZD4573 | Highly Selective CDK9 | IC50: <4 nM | Designed for transient target engagement; in Phase 2 trials for hematologic malignancies.[4][7][15][16][17][18] |
| KB-0742 | Selective CDK9 | IC50: 6 nM | Orally bioavailable; in Phase 1/2 trials for solid tumors and non-Hodgkin lymphoma.[19][20][21][22][23][24] |
| Voruciclib | CDK9, 4, 6, 1 | Ki: 1.68 nM (CDK9/cyc T1) | Orally active; evaluated in Phase 1B trials for B-cell malignancies and AML.[25][26][27][28] |
In-Depth Analysis of CDK9 Inhibitors
The Benzoxazinone Series: A Novel Class of Selective Inhibitors
Recent research has identified a novel series of 2H-benzo[b][19][20]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors.[8] A representative compound from this series, 32k , was designed for intravenous administration and transient target engagement, a strategy aimed at maximizing therapeutic index by providing a sharp but not sustained inhibition of transcription.[8] Preclinical data demonstrates that short-term treatment with this class of compounds leads to a rapid, dose-dependent decrease in the phosphorylation of RNAPII at Ser2, with concomitant downregulation of MCL-1 and c-MYC, ultimately inducing apoptosis in hematological cancer cell lines.[8] In vivo studies in xenograft models of hematological tumors have shown significant anti-tumor efficacy with intermittent dosing.[8] The focus on transient inhibition is a key differentiator, potentially mitigating some of the toxicities associated with broader and more sustained CDK inhibition.
Flavopiridol (Alvocidib): The First-Generation Pan-CDK Inhibitor
Flavopiridol was a trailblazer as the first CDK inhibitor to enter clinical trials.[9][11] It is a pan-CDK inhibitor, potently targeting CDK1, 2, 4, 6, and 9 with IC50 values in the nanomolar range.[10][29] While its broad activity demonstrated the therapeutic potential of CDK inhibition, it also led to significant toxicities, which have limited its clinical utility.[11] Its mechanism of action involves competing with ATP for the kinase binding pocket.[10] The clinical experience with Flavopiridol underscored the need for more selective CDK9 inhibitors to improve the therapeutic window.
Dinaciclib: A Potent Multi-CDK Inhibitor
Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[13][14][30] This multi-kinase inhibition profile contributes to its potent anti-proliferative and pro-apoptotic effects in various cancer models.[12][31] Dinaciclib has been extensively evaluated in clinical trials, including Phase 3 studies, for various malignancies.[14] Its ability to suppress the phosphorylation of RNAPII at serine 2 and induce apoptosis makes it an effective anti-cancer agent, though its multi-targeted nature can still present challenges in terms of side effects.[14]
AZD4573: A Highly Selective, Transient CDK9 Inhibitor
AZD4573 is a highly potent and selective CDK9 inhibitor with an IC50 of less than 4 nM.[16][18] Similar to the benzoxazinone series, it was designed for transient target engagement to optimize its therapeutic index.[17] Preclinical studies have shown that short-term exposure to AZD4573 leads to a rapid decrease in pSer2-RNAPII levels and the subsequent depletion of MCL-1, inducing apoptosis in a broad range of hematological cancer cell lines.[7][16][18] AZD4573 has demonstrated significant anti-tumor activity in in vivo models of hematologic cancers, both as a monotherapy and in combination with other agents like venetoclax.[7] It is currently in Phase 2 clinical trials.[2][4]
KB-0742: An Orally Bioavailable, Selective CDK9 Inhibitor
KB-0742 is a potent and selective, orally active CDK9 inhibitor with an IC50 of 6 nM for the CDK9/cyclin T1 complex.[19][21] It exhibits over 50-fold selectivity for CDK9 over other CDK kinases.[19][21] A key advantage of KB-0742 is its oral bioavailability, which offers a more convenient dosing regimen for patients.[20][22] Preclinical data shows that KB-0742 effectively reduces the phosphorylation of RNAPII at Ser2 and downregulates oncogenic programs, leading to cytostatic effects in cancer cell lines.[19][21] It has demonstrated anti-tumor activity in xenograft models and is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced solid tumors and non-Hodgkin lymphoma.[20][22][23]
Voruciclib: A Dual CDK9 and CDK4/6 Inhibitor
Voruciclib is an orally active and selective inhibitor of multiple CDKs, with potent activity against CDK9, as well as CDK4 and CDK6.[25][28] Its inhibition of CDK9 leads to the repression of MCL-1 expression.[25][26] The dual inhibition of both transcriptional (CDK9) and cell cycle (CDK4/6) CDKs provides a multi-pronged attack on cancer cell proliferation and survival. Voruciclib has shown promise in preclinical models of diffuse large B-cell lymphoma (DLBCL), particularly in combination with the BCL2 inhibitor venetoclax.[25][26] It has been investigated in Phase 1B clinical trials for patients with B-cell malignancies and acute myeloid leukemia.[27][32]
Experimental Methodologies for Evaluating CDK9 Inhibitors
To rigorously assess and compare the efficacy of CDK9 inhibitors like the benzoxazinone series, a standardized set of in vitro and in vivo experiments are essential.
In Vitro Kinase Inhibition Assay
Objective: To determine the biochemical potency (e.g., IC50) of a compound against purified CDK9/Cyclin T1 enzyme.
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A Comparative Guide to the Structure-Activity Relationship of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic Acid Analogs
Introduction: The Versatile Benzoxazinone Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][3] This guide focuses on analogs of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, a molecule of significant interest due to its potential therapeutic applications. Our exploration will delve into the structure-activity relationships (SAR) of these analogs, primarily focusing on their roles as dynamin GTPase inhibitors and aldose reductase inhibitors, with additional insights into their anti-inflammatory potential. By examining how subtle molecular modifications influence biological activity, we aim to provide researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
I. Inhibition of Dynamin GTPase: A Key to Anticancer Therapeutics
Dynamin GTPases are essential enzymes involved in endocytosis and vesicle trafficking, processes critical for cell signaling, nutrient uptake, and cell division. Their dysregulation has been implicated in various cancers, making them an attractive target for therapeutic intervention.
A pivotal study identified 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid as a moderate inhibitor of dynamin GTPase, with an IC50 of 55 µM.[4] This discovery prompted the synthesis and evaluation of several libraries of analogs to elucidate the SAR and improve potency. A significant breakthrough came with the investigation of the sulfur isostere, 3-oxo-3,4-dihydro-2H-benzo[b][1][2]thiazine-6-carboxylic acid, which served as the foundation for more potent inhibitors.[4]
Key Structural Modifications and Their Impact on Dynamin GTPase Inhibition
The SAR for this class of compounds is finely tuned, with modifications at several key positions dramatically influencing inhibitory activity.
-
The Acetic Acid Moiety at C6: The carboxylic acid group at the 6-position of the benzothiazine ring is crucial for activity. Esterification of this group generally leads to a decrease in potency, highlighting the importance of the free carboxylate for interaction with the target enzyme.[4]
-
Substitution on the Benzylidene Moiety: Introduction of a benzylidene group at the 2-position of the benzothiazine ring and subsequent substitutions on the phenyl ring have been extensively explored.
-
Hydrogen Bond Donors and Acceptors: The presence of hydrogen bond-donating or -accepting groups on the phenyl ring of the benzylidene moiety is a critical determinant of potency. Analogs with hydroxyl (-OH) or carboxylic acid (-CO2H) substituents consistently demonstrate improved dynamin inhibition.[4] For instance, the introduction of a carboxylic acid at the 3'-position of the phenyl ring resulted in a compound with an IC50 of 1.3 ± 0.5 µM, a significant improvement over the initial hit.[4]
-
Electron-Withdrawing and -Donating Groups: The electronic nature of the substituents also plays a role. While a comprehensive electronic SAR has not been fully elucidated, the data suggests that both electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -OAc) groups can be well-tolerated and, in some cases, enhance activity, particularly when they also possess hydrogen bonding capabilities.[4]
-
-
N-Alkylation: Methylation of the nitrogen atom at the 4-position of the benzothiazine ring leads to a near-complete loss of activity.[4] This suggests that the N-H group is likely involved in a critical hydrogen bond interaction with the dynamin enzyme.
Quantitative Comparison of Dynamin GTPase Inhibitors
The following table summarizes the inhibitory activities of key 2-(3-Oxo-3,4-dihydro-2H-benzo[b]thiazin-6-yl)acetic acid analogs against dynamin GTPase.
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM)[4] |
| 17j | 3'-CO2H | 1.3 ± 0.5 |
| 19p | 3'-OAc | 5.1 |
| 19r | 2',3',4'-tri-OAc | 5.2 |
| 18y | 3',4'-di-OMe | 7.2 |
| 17s | 2'-OH | < 20 |
| Parent Scaffold | H | > 50 |
II. Aldose Reductase Inhibition: A Strategy Against Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[5] Under hyperglycemic conditions, as seen in diabetes mellitus, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[2][5] Therefore, inhibition of aldose reductase is a well-established therapeutic strategy to mitigate these complications.
General SAR Principles for Benzoxazinone-based Aldose Reductase Inhibitors
-
The Acetic Acid Head Group: The presence of an acetic acid moiety is a common feature in many potent aldose reductase inhibitors. This acidic group is believed to interact with a key residue in the enzyme's active site.[6]
-
Hydrophobic Substituents: The introduction of hydrophobic groups, often aromatic or heteroaromatic, at the N-4 position of the benzoxazinone or benzothiazinone ring generally enhances inhibitory activity.[8] This is exemplified by derivatives where a substituted benzothiazol-2-ylmethyl group at the N-4 position leads to highly potent aldose reductase inhibitors.[8]
-
Halogenation: The strategic placement of halogen atoms, particularly fluorine, on the aromatic rings can significantly improve potency. For instance, trifluorobenzothiazol-2-ylmethyl substituted benzothiazine acetic acid derivatives have demonstrated IC50 values in the nanomolar range.[8]
Visualizing the Pharmacophore for Aldose Reductase Inhibition
Caption: Key structural features for aldose reductase inhibition.
III. Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[9] The benzoxazinone scaffold has been explored for its anti-inflammatory properties, with some derivatives showing promising activity.[10][11]
While specific data on the COX-1/COX-2 inhibitory activity of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid analogs is limited, studies on related benzoxazinone and quinazolinone derivatives suggest that this scaffold can be a foundation for developing effective anti-inflammatory agents.[10] The anti-inflammatory activity of these compounds is often evaluated using in vivo models such as the carrageenan-induced paw edema test.[10]
IV. Experimental Protocols
A. In Vitro Aldose Reductase Inhibition Assay
This protocol is a generalized method for determining the in vitro inhibitory activity of test compounds against aldose reductase.
1. Enzyme Preparation:
- Partially purified aldose reductase can be obtained from rat lens or kidney homogenates.[5]
- Homogenize the tissue in ice-cold phosphate buffer.
- Centrifuge the homogenate to remove cellular debris. The supernatant contains the enzyme.
2. Assay Procedure:
- The assay is performed in a 96-well plate or quartz cuvettes.
- The reaction mixture contains:
- 0.067 M Phosphate buffer (pH 6.2)
- 0.2 mM NADPH
- Aldose reductase enzyme preparation
- Test compound at various concentrations (dissolved in a suitable solvent like DMSO)
- Pre-incubate the mixture for 5 minutes at room temperature.
- Initiate the reaction by adding the substrate, DL-glyceraldehyde.
- Monitor the decrease in absorbance at 340 nm for 3-5 minutes using a UV-Vis spectrophotometer. This corresponds to the oxidation of NADPH.[5]
3. Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute).
- Determine the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
- Calculate the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity.
B. Dynamin GTPase Activity Assay
The inhibitory effect on dynamin GTPase activity is typically measured by monitoring the rate of phosphate release from GTP.
1. Reagents and Buffers:
- Purified dynamin enzyme
- GTP solution
- Reaction buffer (e.g., HEPES buffer containing MgCl2 and KCl)
- Phosphate detection reagent (e.g., Malachite Green-based reagent)
2. Assay Procedure:
- In a 96-well plate, add the reaction buffer, dynamin enzyme, and the test compound at various concentrations.
- Pre-incubate the mixture for a specified time at 37°C.
- Initiate the reaction by adding GTP.
- Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
- Stop the reaction and add the phosphate detection reagent.
- Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
3. Data Analysis:
- Generate a standard curve using known concentrations of phosphate.
- Determine the amount of phosphate released in each well.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC50 value.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro enzyme inhibition assays.
Conclusion and Future Directions
The 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid scaffold and its analogs, particularly the benzothiazine isosteres, represent a promising area for drug discovery. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors of clinically relevant enzymes such as dynamin GTPase and aldose reductase.
Future research in this area should focus on:
-
Systematic SAR studies of the 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid series against aldose reductase and COX enzymes to establish a more definitive understanding of the structural requirements for activity.
-
Optimization of pharmacokinetic properties to improve the in vivo efficacy and drug-like characteristics of the most potent analogs.
-
Exploration of other potential therapeutic applications of this versatile scaffold, guided by its known pharmacological profile.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel therapeutics based on the benzoxazinone and benzothiazinone platforms.
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A Comparative Guide to the Bioactivity of Benzoxazine and Benzothiazine Analogs
For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the early stages of drug discovery. Among the myriad of privileged structures, benzoxazine and benzothiazine rings, bicyclic systems featuring an oxazine or thiazine ring fused to a benzene ring, have garnered significant attention. Their synthetic tractability and the diverse biological activities of their derivatives make them compelling candidates for therapeutic development. This guide provides an in-depth, objective comparison of the bioactivity of benzoxazine and benzothiazine analogs, supported by experimental data and protocols, to aid in the rational design of novel therapeutic agents.
Core Chemical Scaffolds: A Tale of Two Heteroatoms
The fundamental difference between benzoxazines and benzothiazines lies in the heteroatom at the 1-position of the six-membered ring: an oxygen atom in benzoxazines and a sulfur atom in benzothiazines. This seemingly subtle substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn dictates its pharmacokinetic profile and biological activity.
Comparative Bioactivity Analysis
While direct head-to-head comparative studies of benzoxazine and benzothiazine analogs across a range of biological activities are not abundant in the literature, a comprehensive analysis of existing research reveals distinct trends and areas of promise for each scaffold.
Anticancer Activity: A Promising Frontier for Both Scaffolds
Both benzoxazine and benzothiazine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a variety of cancer cell lines.[1][2]
Benzoxazine Analogs have been explored for their wide range of anticancer activities.[3] Some derivatives have shown efficacy in reducing tumor incidence and weight in vivo.[4] For instance, certain eugenol-derived benzoxazines exhibited slightly better anticancer activity compared to their aminomethyl counterparts.[4] The mechanism of action for many anticancer benzoxazines is still under investigation, but some studies suggest they may induce apoptosis.
Benzothiazine Derivatives have also emerged as promising anticancer candidates, with some demonstrating cytotoxic activity comparable to the well-known anticancer drug doxorubicin.[5] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of key enzymes like topoisomerase, and the generation of reactive oxygen species (ROS).[2] Molecular docking studies have suggested that some benzothiazine derivatives can bind to both the DNA-Topo II complex and the minor groove of DNA.[5]
Comparative Insights: While both scaffolds are promising, the existing literature does not provide a clear consensus on which is broadly superior for anticancer applications. The efficacy of a particular derivative is highly dependent on the specific substitution patterns on the benzofused ring and the heterocyclic ring.[1][2] One study comparing the effects of novel benzoxazine and benzothiazine derivatives on guinea-pig heart and smooth muscle preparations concluded that the oxygen atom in the benzoxazine ring was a key contributor to the most potent action in that specific biological context.[6] This suggests that the choice of heteroatom can be critical for specific biological targets.
Table 1: Comparative Anticancer Activity of Representative Benzoxazine and Benzothiazine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Reported IC50/Activity | Reference |
| Benzoxazine | 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][6][7]oxazine | Fibrosarcoma (in vivo) | Strongest reduction in tumor weight among tested compounds | [4] |
| Benzoxazine | Ureido-substituted 1,3-benzoxazines (e.g., 4c, 4n) | MCF-7, A549, HeLa, PC3 | Comparable activity to etoposide | [8] |
| Benzothiazine | 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (BS230) | MCF-7 (Breast) | Stronger cytotoxicity than doxorubicin with lower toxicity to healthy cells | [5] |
| Benzothiazine | Fluorinated 2-Arylbenzothiazoles | MCF-7 (Breast) | 0.4 µM | [2] |
Disclaimer: The presented IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Antimicrobial Activity: Broad-Spectrum Potential
Both benzoxazine and benzothiazine scaffolds have been utilized in the development of novel antimicrobial agents.
Benzoxazine Derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][9] Some symmetrical 1,3-benzoxazine derivatives have even shown antibacterial activity superior to the standard drug streptomycin.[7][10] The antimicrobial efficacy is influenced by the nature of the substituents on the benzoxazine core.[9]
Benzothiazine Analogs also possess a wide range of antimicrobial properties, with activity against various bacteria and fungi.[11] Certain 1,2-benzothiazine derivatives have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[11] Structure-activity relationship (SAR) studies have indicated that substituents on both the thiazine ring and the benzoyl moiety play a crucial role in determining the antimicrobial potency.[11]
Comparative Insights: Both classes of compounds show promise as broad-spectrum antimicrobial agents. The choice between a benzoxazine or benzothiazine scaffold for antimicrobial drug development will likely depend on the target pathogen and the desired spectrum of activity, which can be fine-tuned through synthetic modifications.
Table 2: Comparative Antimicrobial Activity of Representative Benzoxazine and Benzothiazine Derivatives
| Compound Class | Derivative Example | Target Microorganism | Reported Activity (e.g., Zone of Inhibition, MIC) | Reference |
| Benzoxazine | Symmetrical 1,3-benzoxazine derivatives | S. aureus, E. coli, C. albicans | Some compounds showed better activity than streptomycin and nystatin | [7][10] |
| Benzoxazine | 1,3-benzoxazine derivatives | Acinetobacter baumannii | Moderate antimicrobial activity | [9] |
| Benzothiazine | 1,2-benzothiazine derivatives | Bacillus subtilis, Staphylococcus aureus | MIC range of 25–600 µg/mL | [11] |
| Benzothiazine | 1,4-thiazine analogues | Broad spectrum antibacterial action in vitro | [11] |
Disclaimer: The presented activity data is from different studies and may not be directly comparable due to variations in experimental methodologies.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
The anti-inflammatory potential of both benzoxazine and benzothiazine derivatives has been a significant area of investigation.
Benzoxazine Analogs have been reported to possess anti-inflammatory properties, with some halogenated derivatives showing notable potential.[12] The mechanism of action for their anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes.[12]
Benzothiazine Derivatives are well-documented for their anti-inflammatory effects.[13] Some have been shown to inhibit pro-inflammatory enzymes like COX-1 and COX-2.[13] The anti-inflammatory activity of these compounds is often attributed to their ability to modulate the production of inflammatory mediators.[13]
Comparative Insights: Both scaffolds have demonstrated anti-inflammatory potential, often through the inhibition of COX enzymes. A study on multifunctional agents against atherosclerosis suggested that the replacement of the oxygen in a 1,4-benzoxazine ring with sulfur to form a 1,4-benzothiazine derivative led to a significant decrease in antioxidant activity. This highlights that while structurally similar, the choice of heteroatom can have a profound impact on specific biological activities.
Table 3: Comparative Anti-inflammatory Activity of Representative Benzoxazine and Benzothiazine Derivatives
| Compound Class | Derivative Example | In Vitro/In Vivo Model | Reported Activity | Reference |
| Benzoxazine | Halogenated benzoxazine derivatives | Not specified | Significant anti-inflammatory potential | [12] |
| Benzothiazine | 2-Hydroxy-2-substituted 1,4-benzothiazine derivatives | COX-1 and COX-2 inhibition assays | Significant in vitro anti-inflammatory activity | [13] |
Disclaimer: The data is from different studies and direct comparison should be made with caution.
Experimental Protocols: A Guide to Bioactivity Evaluation
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory properties of benzoxazine and benzothiazine analogs.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (benzoxazine or benzothiazine derivatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Agar Well Diffusion for Antimicrobial Screening
The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of novel compounds.
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a target microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., a 0.5 McFarland standard suspension).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay is used to screen for potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.
Step-by-Step Protocol (using a commercial kit as a basis):
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution according to the kit's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compounds (benzoxazine or benzothiazine derivatives) at various concentrations to the inhibitor wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.
-
Color Development: Incubate the plate for a specified time (e.g., 5-10 minutes) at room temperature to allow for color development.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the comparative bioactivity screening of novel chemical entities.
Caption: A simplified diagram illustrating the inhibition of the COX-2 pathway by bioactive compounds.
Conclusion and Future Directions
Both benzoxazine and benzothiazine scaffolds represent fertile ground for the discovery of novel therapeutic agents with diverse biological activities. While this guide has synthesized the available data to provide a comparative overview, it is evident that more direct, head-to-head comparative studies are needed to fully elucidate the relative merits of each scaffold for specific therapeutic applications. Such studies, conducted under standardized conditions, would provide invaluable data for medicinal chemists and drug developers.
The choice between a benzoxazine and a benzothiazine core will ultimately be guided by the specific biological target and the desired pharmacological profile. The subtle yet significant difference between the oxygen and sulfur heteroatoms offers a valuable tool for fine-tuning the properties of lead compounds. As our understanding of the structure-activity relationships for these two important classes of heterocyclic compounds continues to grow, so too will their potential to yield the next generation of innovative medicines.
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In Vivo Efficacy of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic Acid Derivatives: A Comparative Guide for Drug Development Professionals
The therapeutic landscape is in a constant state of evolution, with researchers diligently seeking novel chemical scaffolds that offer improved efficacy and safety profiles. Among these, the benzoxazinone core has emerged as a promising framework for the development of new drugs targeting a range of diseases, including inflammatory disorders and cancer. This guide provides a comprehensive overview and objective comparison of the in vivo efficacy of derivatives of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, placing their performance in context with established therapeutic alternatives.
Introduction to the Benzoxazinone Scaffold
Benzoxazinones are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] The rigid, bicyclic structure of the benzoxazinone core provides a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The acetic acid moiety at the 6-position, in particular, suggests a potential for interaction with biological targets that recognize carboxylic acid functionalities, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
In Vivo Anti-Inflammatory Efficacy
A noteworthy study involved the synthesis of novel benzoxazin-4-one derivatives from existing NSAIDs. One such derivative, a hybrid of diclofenac and a benzoxazinone moiety, demonstrated significant in vivo anti-inflammatory activity in a rat paw edema model, with a 62.61% inhibition of edema.[1][2][3] This finding underscores the potential of the benzoxazinone scaffold to either enhance or maintain the anti-inflammatory properties of a known pharmacophore.
Comparative Analysis with Standard-of-Care NSAIDs
The following table summarizes the in vivo anti-inflammatory activity of a representative benzoxazinone derivative in comparison to standard NSAIDs in the carrageenan-induced rat paw edema model.
| Compound | Dose | Route of Administration | Animal Model | % Inhibition of Edema | Reference |
| Benzoxazinone-Diclofenac Hybrid | Not Specified | Not Specified | Rat | 62.61% | [1][2][3] |
| Indomethacin | 10 mg/kg | Oral | Rat | ~70-80% (at peak effect) | [4] |
| Naproxen | 15 mg/kg | Oral | Rat | ~60-80% (at peak effect) | [2] |
It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies. However, the data suggests that benzoxazinone derivatives can exhibit anti-inflammatory efficacy comparable to that of established NSAIDs.
Mechanistic Insights: The Nrf2-HO-1 Signaling Pathway
One of the proposed mechanisms for the anti-inflammatory action of some benzoxazinone derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[5][6][7] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.
Under inflammatory conditions, the activation of Nrf2 leads to its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of several antioxidant and cytoprotective genes, including HO-1.[5][7][8] HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have anti-inflammatory properties.[6][8]
Diagram: Nrf2-HO-1 Signaling Pathway in Inflammation
Caption: Activation of the Nrf2-HO-1 pathway by oxidative stress.
In Vivo Anticancer Efficacy
The benzoxazinone scaffold has also demonstrated promising potential in the realm of oncology. In vivo studies on various derivatives have shown encouraging results in preclinical cancer models.
One study investigating eugenol-derived benzoxazine derivatives in a fibrosarcoma mouse model reported a significant reduction in both cancer incidence and tumor weight.[9][10] These findings suggest that the benzoxazinone core can be a valuable template for the development of novel anticancer agents.
Comparative Analysis with Standard-of-Care Chemotherapy
The following table provides a conceptual comparison of the reported in vivo anticancer activity of a benzoxazinone derivative with the standard chemotherapeutic agent, doxorubicin.
| Compound/Regimen | Dose | Route of Administration | Animal Model | Outcome | Reference |
| Eugenol-derived Benzoxazine | 20, 40, 80 mg/kg/day | Oral | Fibrosarcoma (Mouse) | Reduced tumor incidence and weight | [9][10] |
| Doxorubicin | 3 mg/kg/day | Intravenous | Neuroblastoma Xenograft (Mouse) | Significant tumor growth inhibition | [11] |
| Doxorubicin + TβRI-KI | Dox: 4 or 8 mg/kg (weekly) | Intraperitoneal | 4T1 Breast Cancer Xenograft (Mouse) | Enhanced tumor growth inhibition and reduced metastasis | [12] |
As with the anti-inflammatory data, a direct comparison is limited by the different cancer models and experimental designs. However, the data indicates that benzoxazinone derivatives can exert in vivo antitumor effects.
Potential Anticancer Mechanisms of Action
Several potential mechanisms have been proposed for the anticancer activity of benzoxazinone derivatives:
-
Targeting c-Myc G-quadruplex: Some benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene, thereby downregulating its expression.[13]
-
Dynamin GTPase Inhibition: A structurally related benzothiazine derivative of the topic compound was identified as an inhibitor of dynamin GTPase.[14] Dynamin is a key protein involved in endocytosis and cell division, and its inhibition has been proposed as a novel anticancer strategy.[15][16][17]
Diagram: Potential Anticancer Mechanisms
Caption: Standard in vivo workflows for assessing anti-inflammatory and anticancer efficacy.
Conclusion and Future Directions
The available in vivo data, primarily from derivatives, suggests that the 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid scaffold holds considerable promise for the development of novel anti-inflammatory and anticancer agents. The demonstrated efficacy of related compounds in established animal models, coupled with plausible and druggable mechanisms of action, provides a strong rationale for further investigation.
Future research should focus on synthesizing and evaluating the parent compound and a focused library of its derivatives to establish a clear structure-activity relationship. Head-to-head in vivo comparison studies with current standards of care will be critical in determining the true therapeutic potential of this chemical class. Furthermore, a deeper exploration of the molecular targets and signaling pathways will be essential for optimizing lead compounds and identifying predictive biomarkers for patient stratification.
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- In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC - NIH. (n.d.).
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- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) acetic acid - Universal Biologicals. (n.d.).
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A Researcher's Guide to De-risking Novel Benzoxazinones: A Cross-Reactivity and Selectivity Profile of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with potential pitfalls, among the most significant of which is unforeseen off-target activity. This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of a novel benzoxazinone derivative, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. While the primary biological target of this specific molecule may be under investigation, the principles and methodologies outlined herein offer a robust strategy for early-stage hazard identification and de-risking, essential for any new chemical entity.
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. This chemical versatility, however, necessitates a thorough investigation of a new analogue's selectivity. A promiscuous compound that interacts with multiple unintended biological targets can lead to toxicity, reduced efficacy, and ultimately, costly late-stage clinical failures[3][4].
This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols for conducting a comprehensive in vitro cross-reactivity assessment. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Strategic Imperative of Early-Stage Off-Target Profiling
Identifying potential off-target liabilities early in the drug discovery process is paramount for selecting and optimizing lead compounds with the highest probability of success[5]. A systematic in vitro safety pharmacology assessment serves to:
-
De-risk Chemical Series: Generate crucial data to guide structure-activity relationship (SAR) studies, enabling the design of more selective molecules[6].
-
Predict Adverse Drug Reactions (ADRs): Proactively identify potential interactions with targets known to be implicated in clinical ADRs, such as hERG ion channels (cardiotoxicity) or various G-protein coupled receptors (GPCRs)[4][5].
-
Provide Mechanistic Insights: Uncover unexpected biological activities that may warrant further investigation, potentially revealing novel therapeutic applications or explaining observed cellular phenotypes[3].
-
Inform Preclinical Study Design: Guide the selection of appropriate in vivo models and safety biomarkers for more targeted and informative preclinical toxicology studies[7][8].
Our approach for characterizing 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid will be a tiered, panel-based screening strategy, a widely adopted industry standard for efficient and cost-effective off-target profiling[4][6].
Experimental Design: A Tiered Approach to Selectivity Profiling
The following experimental workflow is designed to provide a comprehensive overview of the off-target liabilities of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid.
Caption: Tiered workflow for off-target profiling.
Comparator Compounds
To contextualize the findings for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, it is crucial to include well-characterized comparator compounds in the screening assays. These should include:
-
A Promiscuous Kinase Inhibitor (e.g., Staurosporine): To serve as a positive control for kinase off-target effects, given that benzoxazinones have been reported to possess kinase inhibitory activity[2][9].
-
A Known GPCR Ligand (e.g., Chlorpromazine): A "dirty" drug known to interact with multiple GPCRs, providing a reference for multi-target activity.
-
A Structurally Similar but Inactive Analogue: If available, this compound serves as an ideal negative control to rule out assay artifacts related to the core scaffold.
Methodologies and Protocols
Part 1: Broad Panel Radioligand Binding Assays
The initial screen is designed to be broad, covering a wide range of clinically relevant targets to cast a wide net for potential interactions. Radioligand binding assays are a robust and high-throughput method for this purpose.
Objective: To identify significant binding interactions of the test compound with a panel of receptors, ion channels, and transporters at a single high concentration.
Protocol: Representative Radioligand Binding Assay (Serotonin Transporter, SERT)
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol), prepared in assay buffer to a final concentration of 1 nM.
-
Membrane Preparation: Human recombinant SERT expressed in HEK293 cells, homogenized and suspended in assay buffer.
-
Test Compound: 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, dissolved in 100% DMSO to create a 10 mM stock, then serially diluted. A final assay concentration of 10 µM is used for the primary screen.
-
Positive Control: Fluoxetine at a final concentration of 10 µM.
-
Negative Control (Non-specific binding): Fluoxetine at a final concentration of 100 µM.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound, positive control, or negative control.
-
Add 25 µL of [³H]-Citalopram.
-
Initiate the binding reaction by adding 100 µL of the SERT membrane preparation (containing ~10-20 µg of protein).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]) where:
-
CPM_compound is the counts per minute in the presence of the test compound.
-
CPM_NSB is the non-specific binding (negative control).
-
CPM_total is the total binding (vehicle control).
-
-
A threshold of >50% inhibition typically defines a "hit" that warrants further investigation in a dose-response format.
Part 2: Dose-Response and Functional Assays
For any "hits" identified in the primary screen, a full 10-point dose-response curve is generated to determine the potency (IC₅₀ or EC₅₀) of the interaction. Following this, a functional assay is crucial to determine if the binding event translates into a biological effect (i.e., agonist, antagonist, or allosteric modulator).
Objective: To determine the potency of the test compound at the identified off-target and to characterize the nature of the interaction (agonist vs. antagonist).
Protocol: Representative Functional Assay (Beta-2 Adrenergic Receptor - cAMP Assay)
This protocol assumes a hit was identified at the β2-adrenergic receptor in the binding assay.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
-
Assay Procedure (Antagonist Mode):
-
Seed the cells in a 384-well plate at a density of 5,000 cells per well and incubate overnight.
-
Remove the culture medium and replace it with 20 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Add 10 µL of the test compound at various concentrations (10-point curve, typically from 100 µM to 1 nM) and incubate for 15 minutes at 37°C.
-
Add 10 µL of the agonist Isoproterenol at its EC₈₀ concentration (pre-determined).
-
Incubate for 30 minutes at 37°C.
-
-
Detection (e.g., HTRF):
-
Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, following the manufacturer's instructions.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Normalize the data to the control wells (vehicle and maximum stimulation).
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a cell-based functional cAMP assay.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Primary Screening Results (10 µM)
| Target Class | Target Name | % Inhibition/Stimulation | "Hit" Status (>50%) |
| GPCR | β2 Adrenergic Receptor | 85% Inhibition | Yes |
| 5-HT₂ₐ Receptor | 62% Inhibition | Yes | |
| M₁ Muscarinic Receptor | 15% Inhibition | No | |
| Ion Channel | hERG | 45% Inhibition | No |
| Transporter | SERT | 92% Inhibition | Yes |
| Kinase | LCK | 12% Inhibition | No |
| Enzyme | PDE4 | 5% Inhibition | No |
Table 2: Hypothetical Dose-Response Confirmation of "Hits"
| Target Name | Assay Type | Potency (IC₅₀/EC₅₀) | Selectivity Index* |
| Primary Target (Hypothetical) | Functional Assay | 100 nM | - |
| β2 Adrenergic Receptor | cAMP Functional Assay (Antagonist) | 1.2 µM | 12x |
| 5-HT₂ₐ Receptor | Calcium Flux Assay (Antagonist) | 5.8 µM | 58x |
| SERT | [³H]-Citalopram Binding Assay | 850 nM | 8.5x |
*Selectivity Index = IC₅₀ (Off-Target) / EC₅₀ (Primary Target)
A selectivity index of less than 100-fold is generally considered a potential liability and warrants further investigation. In this hypothetical example, the interactions with the β2 adrenergic receptor, 5-HT₂ₐ receptor, and particularly the serotonin transporter (SERT) would be flagged as requiring careful consideration in the progression of this compound.
Conclusion and Forward Look
This guide has outlined a robust, industry-standard framework for assessing the cross-reactivity and selectivity profile of the novel compound 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. By employing a tiered screening approach—from broad, single-concentration binding assays to focused, dose-response functional assays—researchers can build a comprehensive understanding of a compound's off-target liabilities.
The hypothetical data presented underscore the importance of this process. A compound with an 8.5-fold selectivity window against a critical transporter like SERT would likely face significant hurdles in development. This early-stage data, however, is invaluable. It allows for a go/no-go decision to be made based on empirical evidence and provides a clear rationale for medicinal chemists to design the next generation of analogues with an improved selectivity profile. Ultimately, this rigorous, self-validating approach to cross-reactivity studies is a cornerstone of modern, efficient, and safer drug development.
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A Senior Application Scientist's Guide to Benchmarking 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid Against Known Standards
Introduction: The Quest for Novel Anti-Inflammatory Agents
In the landscape of drug discovery, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The benzoxazinone scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and even anti-cancer properties.[1] This guide focuses on a specific benzoxazinone derivative, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (herein referred to as Compound X), a molecule of interest for its potential as a novel anti-inflammatory agent.
The primary mechanism of action for the most widely used anti-inflammatory drugs, the non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] Consequently, the selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.[2]
This guide provides a comprehensive framework for benchmarking Compound X against established NSAIDs: ibuprofen (a non-selective COX inhibitor), diclofenac (a non-selective COX inhibitor with some preference for COX-2), and celecoxib (a selective COX-2 inhibitor).[6][7][8] By following the detailed protocols herein, researchers can elucidate the inhibitory potency and selectivity of Compound X, providing critical data to guide its further development as a potential therapeutic agent.
Experimental Design & Rationale
The benchmarking of Compound X is structured around a tiered approach, beginning with in vitro enzymatic assays to determine its direct inhibitory effects on COX-1 and COX-2. This is followed by cell-based assays to assess its activity in a more physiologically relevant context and to evaluate its potential cytotoxicity.
Caption: Overall experimental workflow for benchmarking Compound X.
Materials and Methods
Test Compounds and Reagents
-
Compound X (2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid): Synthesized in-house or procured from a reputable supplier (e.g., Achmem).[9] Purity (>95%) should be confirmed by HPLC and NMR.
-
Ibuprofen, Diclofenac, Celecoxib: Analytical grade standards (≥98% purity).
-
Human Recombinant COX-1 and COX-2 enzymes: Purified enzymes for in vitro assays.
-
Arachidonic Acid: Substrate for COX enzymes.
-
Prostaglandin E2 (PGE2) EIA Kit: For quantification of PGE2 in cell culture supernatants.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): For cytotoxicity assessment.
-
Cell Lines: Human macrophage-like cell line (e.g., U937) or other suitable cell line for inflammation studies.
-
Lipopolysaccharide (LPS): To induce COX-2 expression in cell-based assays.
-
All other reagents and solvents: Analytical grade or higher.
Experimental Protocols
This assay directly measures the ability of Compound X and the standard drugs to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.[10]
-
Inhibitor Incubation: Add various concentrations of Compound X, ibuprofen, diclofenac, celecoxib, or vehicle (DMSO) to the respective wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[10]
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[10]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This assay evaluates the ability of Compound X to inhibit the production of PGE2 in a cellular context, which is a key indicator of anti-inflammatory activity.
Protocol:
-
Cell Seeding: Seed a human macrophage-like cell line (e.g., U937) in a 96-well plate and allow them to adhere overnight.
-
COX-2 Induction: Treat the cells with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.[12]
-
Compound Treatment: Add various concentrations of Compound X, ibuprofen, diclofenac, celecoxib, or vehicle (DMSO) to the cells and incubate for a specified period.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive EIA kit.[13][14]
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-treated vehicle control. Determine the IC50 values.
It is crucial to determine whether the observed inhibition of PGE2 production is due to a specific anti-inflammatory effect or simply a result of cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][4][5][15]
Protocol:
-
Cell Seeding: Seed the same cell line used in the PGE2 assay in a 96-well plate.
-
Compound Treatment: Treat the cells with the same range of concentrations of Compound X and standard drugs as used in the PGE2 assay.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[5] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Hypothetical Results
The following tables present hypothetical but realistic data for the benchmarking of Compound X against the selected standards.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 15.2 | 0.8 | 19 |
| Ibuprofen | 12[2] | 80[2] | 0.15[2] |
| Diclofenac | 1.2[7] | 0.05[7] | 24[7] |
| Celecoxib | 82[2] | 6.8[2] | 12[2] |
Table 2: Cell-Based PGE2 Inhibition and Cytotoxicity
| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50 / PGE2 IC50) |
| Compound X | 2.5 | > 100 | > 40 |
| Ibuprofen | 5.8 | > 100 | > 17.2 |
| Diclofenac | 0.1 | 55 | 550 |
| Celecoxib | 0.5 | > 100 | > 200 |
Discussion and Interpretation
The hypothetical results presented above suggest that Compound X is a potent inhibitor of the COX-2 enzyme with a favorable selectivity profile.
-
Potency and Selectivity: In the in vitro enzymatic assays, Compound X demonstrates potent inhibition of COX-2 with an IC50 value of 0.8 µM. Its selectivity index of 19 indicates a 19-fold greater preference for inhibiting COX-2 over COX-1. This profile is superior to the non-selective inhibitor ibuprofen and comparable to the COX-2 selective inhibitor celecoxib. While diclofenac shows higher selectivity in this hypothetical scenario, Compound X's profile is still highly promising.
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A Comparative In Silico Docking Analysis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. The objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded protocol to evaluate the potential binding affinity and mode of interaction of this compound against relevant biological targets, benchmarked against known inhibitors. While direct experimental data on the specific biological targets of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid are not extensively documented in publicly accessible literature, the broader class of benzoxazines has been reported to exhibit a range of biological activities, including antibacterial and anti-inflammatory properties.[1][2] This guide will, therefore, utilize cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a representative target for a detailed comparative docking protocol.
Introduction to the Lead Compound and Rationale for Target Selection
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid belongs to the benzoxazine family of heterocyclic compounds.[1] The oxazine ring system is a constituent in various biologically active molecules, suggesting its potential as a pharmacophore.[2][3] The acetic acid moiety appended to the benzoxazine core introduces a carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that interact with the active site of cyclooxygenase (COX) enzymes.
Given the structural features of the lead compound and the known anti-inflammatory potential of related heterocyclic structures, cyclooxygenase-2 (COX-2) presents a logical and well-characterized target for this in silico investigation. The availability of high-resolution crystal structures of COX-2 in complex with known inhibitors provides an excellent foundation for a comparative docking study.
For this guide, we will compare the docking performance of our lead compound with two well-established NSAIDs:
-
Ibuprofen: A widely used, non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
This comparative approach allows for the contextualization of the predicted binding affinity and interactions of the lead compound relative to known therapeutic agents.
The Scientific Imperative of a Validated Docking Protocol
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] However, the reliability of docking results is critically dependent on a meticulously validated protocol. The primary objective of protocol validation is to ensure that the chosen docking software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand within the protein's active site.[5][6][7] A common and robust method for this validation is re-docking , where the co-crystallized ligand is extracted from the protein structure and then docked back into the active site. A successful re-docking is generally characterized by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[8][9][10] This foundational step builds confidence in the protocol's ability to predict the binding of novel ligands with a higher degree of accuracy.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section details a comprehensive, step-by-step protocol for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[11][12][13]
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.[13]
-
Protein Data Bank (PDB): For retrieving the crystal structure of the target protein.
-
PubChem or other chemical database: For obtaining the 3D structures of the ligands.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
Protocol
Step 1: Target Protein Preparation
-
Retrieve the Protein Structure: Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib, PDB ID: 3LN1) from the Protein Data Bank.
-
Prepare the Receptor:
-
Load the PDB file into AutoDock Tools (ADT).
-
Remove water molecules and any non-essential heteroatoms from the structure. The rationale for removing water molecules is that their positions are often not well-resolved in crystal structures, and their inclusion can complicate the docking calculations. However, for specific systems where water molecules are known to play a crucial role in ligand binding, advanced docking protocols may consider their inclusion.[5]
-
Add polar hydrogen atoms to the protein, as these are essential for calculating electrostatic interactions.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types compatible with AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Download the 3D structures of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, Ibuprofen, and Celecoxib from the PubChem database.
-
Prepare the Ligands:
-
Load each ligand into ADT.
-
Detect the rotatable bonds. This is a critical step as it defines the conformational flexibility of the ligand during the docking simulation.
-
Assign Gasteiger charges.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Docking Protocol Validation (Re-docking)
-
Extract the Co-crystallized Ligand: From the original PDB file (3LN1), save the co-crystallized Celecoxib as a separate file and prepare it as described in Step 2.
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. Center the grid box on the co-crystallized ligand to encompass the entire binding site. The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligand.
-
Perform Re-docking: Dock the prepared co-crystallized Celecoxib back into the prepared COX-2 structure using AutoDock Vina.
-
Analyze the Results: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose of Celecoxib. An RMSD value below 2.0 Å validates the docking protocol.[9][10]
Step 4: Comparative Docking of Lead and Reference Compounds
-
Perform Docking: Using the validated grid parameters, dock 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid and Ibuprofen into the active site of COX-2 using AutoDock Vina.
-
Analyze and Compare Results:
-
Record the binding affinity (in kcal/mol) for the top-ranked pose of each ligand. More negative values indicate a higher predicted binding affinity.
-
Visualize the binding poses of all three ligands (the lead compound, Ibuprofen, and Celecoxib) within the COX-2 active site using Discovery Studio Visualizer or PyMOL.
-
Identify and compare the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the amino acid residues of the active site.
-
Workflow Visualization
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Data Presentation and Interpretation
The results of the comparative docking study can be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative Docking Results against COX-2
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Hydrophobic interactions |
| Ibuprofen | -7.2 | Arg120, Tyr385 | Hydrogen bond, Hydrophobic interactions |
| Celecoxib (Reference) | -10.1 | Arg513, His90, Gln192 | Hydrogen bonds, Hydrophobic interactions, Pi-sulfur interaction |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking calculations.
A lower binding affinity score (more negative) suggests a more favorable binding interaction. The analysis of the interacting residues and the types of interactions provides insights into the molecular basis of the predicted binding. For instance, the formation of hydrogen bonds with key catalytic residues like Ser530 in the COX-2 active site would be a significant finding for the lead compound.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach for conducting a comparative in silico docking study of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid. By benchmarking against known inhibitors and employing a validated docking protocol, researchers can generate valuable preliminary data on the compound's potential as a binder to a specific biological target.
The findings from such a study serve as a strong foundation for further research, including:
-
In vitro enzyme inhibition assays: To experimentally validate the predicted binding affinity.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the lead compound to optimize its binding affinity and selectivity.
-
Molecular dynamics simulations: To investigate the stability of the predicted protein-ligand complex over time.
By integrating computational and experimental approaches, the scientific community can accelerate the discovery and development of novel therapeutic agents.
References
- Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102.
- Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical Reviews, 9(2), 91-102.
- Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. International Journal of Pharmaceutical Research, 12(2), 1-8.
- ResearchGate. How can I validate a docking protocol?.
- Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Journal of chemical information and modeling, 49(6), 1455-1474.
- Gohlke, H., Hendlich, M., & Klebe, G. (2000). Knowledge-based scoring function to predict protein-ligand interactions. Journal of molecular biology, 295(2), 337-356.
- ResearchGate. (2024). Validation of Docking Methodology (Redocking).
- Zhou, Z., & Lu, J. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. International journal of molecular sciences, 20(12), 2888.
- Verma, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 41(1), 224-239.
- De Ruyck, J., et al. (2016). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Pharmaceuticals, 9(4), 57.
- Universal Biologicals. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) acetic acid.
- Shukla, D. K., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry, 28(2), 845.
- Jubie, S., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 13-20.
- Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358-o2359.
- Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives-Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241.
- Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358.
- Mohammadi, F., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Scientific Reports, 14(1), 1-11.
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Assessing the Selectivity of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic Acid: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the journey of transforming a promising chemical entity into a viable therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. This guide provides a comprehensive framework for assessing the selectivity of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, a molecule belonging to the versatile benzoxazine class of compounds. While the specific primary target of this particular molecule is not yet definitively established in public domain literature, the benzoxazine scaffold has been associated with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This guide will, therefore, present a generalized yet rigorous strategy for selectivity profiling that can be adapted once a primary target is identified.
The Imperative of Selectivity in Drug Development
Selectivity is the cornerstone of a successful drug. A highly selective compound preferentially binds to its intended target, minimizing off-target interactions that can lead to adverse effects and reduced therapeutic efficacy. For a compound like 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, which contains a privileged benzoxazine scaffold, the potential for promiscuous binding is a significant consideration. The diverse biological activities reported for benzoxazine derivatives underscore the importance of a thorough selectivity assessment.[8][9][10][11]
This guide will use a hypothetical scenario where the primary target of our compound is identified as human topoisomerase I , a plausible target given that some benzoxazine derivatives are known to inhibit this enzyme.[8] We will then outline the experimental workflow to assess its selectivity against other related enzymes and a broader panel of off-targets.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
Definitive Guide to the Proper Disposal of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance from project inception to completion. The overriding principle of prudent laboratory practice is that no activity should begin without a clear plan for the disposal of all waste generated.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)acetic acid, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Waste Characterization
Understanding the intrinsic hazards of a chemical is the first and most critical step in determining its proper disposal pathway. All waste chemicals should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4]
Chemical Profile: 2-(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)acetic acid
| Property | Value / Information | Source |
| CAS Number | 134997-91-4 | [5] |
| Physical Form | Solid | |
| Molecular Formula | C10H9NO4 | [5] |
| Known Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [5] |
Regulatory Waste Characterization:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3]
-
Ignitability: As a high-melting-point solid, this compound is not ignitable.
-
Reactivity: While not inherently unstable, its acidic nature (due to the carboxylic acid group) means it can react with bases. It must be segregated from incompatible materials like strong oxidizing agents and bases.[6][7]
-
Corrosivity: In its solid state, the corrosivity characteristic (defined by pH of an aqueous solution) is not applicable. However, solutions of this compound will be acidic and should be handled accordingly.[2] The acetic acid moiety suggests a pH that could fall into the corrosive category if dissolved and concentrated.[8][9]
-
Toxicity: The compound is classified as harmful if swallowed (H302).[5] While it may not meet the specific criteria for EPA Toxicity Characteristic (TC), its known hazards warrant its disposal as a hazardous chemical waste.
Personal Protective Equipment (PPE) for Handling Waste
When handling waste containers of this compound, whether solid or in solution, appropriate PPE is mandatory to mitigate the risks of skin and eye irritation.
Step-by-Step Disposal Protocol
The following protocol outlines the segregation, collection, and storage of waste generated from this compound.
Step 1: Segregate Waste at the Source
Proper segregation is crucial to prevent dangerous chemical reactions.[12]
-
Solid Waste: Collect unused or contaminated solid 2-(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)acetic acid in a dedicated hazardous waste container.
-
Liquid Waste: If the compound is used in a solvent, the resulting solution must be collected as hazardous liquid waste.
-
Incompatible Wastes: Never mix this acidic waste with bases, strong oxidizing agents, cyanides, or sulfides.[6]
-
Contaminated Materials: Items like weigh boats, gloves, and paper towels that are grossly contaminated should be collected as solid hazardous waste.
Step 2: Use Proper Waste Containers
The choice of container depends on the physical state of the waste.
-
For Solid Waste: Use a sealable, wide-mouth container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) jar).
-
For Liquid Waste (Solutions): Use a sealable, chemically compatible container (e.g., an HDPE or glass bottle). Ensure the container has a screw-top cap in good condition.[6] Do not use foodstuff containers.[6]
-
Empty Original Containers: A container that held this compound is considered "empty" once all contents have been removed by normal means (e.g., scraping, pouring). Deface the original label and dispose of it as regular trash, unless your institution's policy is more stringent.[4]
Step 3: Label Waste Containers Correctly
Proper labeling is a key EPA and OSHA requirement. From the moment the first drop of waste enters the container, it must be labeled.[2][13]
Your hazardous waste label must include:
-
The full, unabbreviated chemical name: "2-(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)acetic acid" . If it's a solution, list all components and their approximate percentages.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant"). Pictograms or other hazard warnings are often used.[13][14]
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][13]
-
Location: The SAA must be under the direct control of laboratory personnel.[15]
-
Container Management: Keep waste containers securely capped at all times, except when adding waste.[2][4]
-
Storage Limits: A lab can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area within three days.[6]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to prevent spills.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)acetic acid waste.
Caption: Waste Disposal Workflow for 2-(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)acetic acid.
Final Disposal and Spill Management
Final Disposal Pathway
The ultimate disposal of this hazardous waste must be managed by your institution's designated EHS department or a licensed hazardous waste disposal contractor.[2][3] Laboratory personnel are responsible for the safe and compliant collection, labeling, and storage of the waste before pickup. Never attempt to treat or neutralize chemical waste in the lab unless it is a documented and approved procedure within your institution's Chemical Hygiene Plan.
Spill Management
In the event of a spill, your response should be dictated by the size and location of the spill.
-
Minor Spill (Contained, manageable by lab staff):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with a neutral absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Sweep up the absorbent material and place it in a sealed container.
-
Label the container as hazardous waste, listing all contents.
-
Clean the spill area with soap and water.
-
-
Major Spill (Large quantity, highly dispersed, or in a public area):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean it up yourself.
-
Adherence to these procedures is not merely a matter of regulatory compliance; it is a cornerstone of a robust safety culture. By managing chemical waste responsibly, you protect yourself, your colleagues, and the integrity of your research environment.
References
- University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Zaera Research Group. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
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- PubMed. (n.d.). Discovery of novel benzo[b][1][2]oxazine derivatives as ferroptosis inhibitors.
- Noah Technologies Corporation. (2012, November 27). Acetic Acid MSDS.
- Asif, M. (2020, January 4). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry.
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Personal protective equipment for handling 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid
Comprehensive Safety and Handling Guide for 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid (CAS RN: 134997-91-4). As a compound with a benzoxazinone core and an acetic acid moiety, it requires careful management in a laboratory setting to mitigate potential hazards. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
Chemical Structure and Properties:
-
Appearance: Likely a solid at room temperature.
-
Hazard Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
The benzoxazinone class of compounds has diverse biological activities and may be pharmacologically active.[5][6][7] The acetic acid group imparts acidic properties and associated corrosive hazards in concentrated forms. Therefore, a conservative approach, treating the compound as an irritant and potentially harmful substance, is warranted.[8][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk assessment is crucial before handling this compound. The following PPE recommendations are based on the potential hazards of skin and eye irritation, and respiratory effects.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact, which can cause irritation and potential allergic reactions.[10][11] Always consult the glove manufacturer's compatibility chart. |
| Eye Protection | Chemical splash goggles are mandatory. | Protects eyes from splashes and airborne particles of the compound.[2][9][10] |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face.[10][11] |
| Body Protection | A flame-retardant and chemical-resistant lab coat. | Protects personal clothing from contamination and minor splashes.[1] |
| Footwear | Closed-toe shoes must be worn. | Protects feet from potential spills.[1] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator with appropriate cartridges may be necessary for handling large quantities or during spill cleanup.[2][10] | Minimizes inhalation of airborne particles, which may cause respiratory irritation.[1][2] |
Experimental Workflow for Donning PPE
Caption: Sequential process for correctly donning PPE.
Operational Handling and Engineering Controls
Proper handling procedures are critical to minimize exposure.
-
Engineering Controls:
-
Safe Handling Practices:
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.[1]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.[1]
-
If safe to do so, close doors to the affected area to contain any dust or vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
As a benzoxazinone derivative and an acetic acid analog, 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid and its contaminated materials should be treated as hazardous chemical waste.[8][9]
Waste Segregation and Collection:
-
Solid Waste: Collect waste solid compound, contaminated weighing papers, and disposable labware in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[1] Due to its acidic nature, do not mix with incompatible waste streams, such as strong bases or oxidizers.[9][11]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and placed in a designated hazardous waste container.[2]
Disposal Decision Tree
Caption: Decision-making process for waste segregation and disposal.
Final Disposal Method:
-
All waste must be disposed of through your institution's licensed chemical waste management program.[8]
-
The recommended final disposal method is incineration at a permitted hazardous waste facility.[8] This ensures the complete destruction of the organic compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Always have an emergency eyewash station and safety shower readily accessible in the work area.[10]
References
- BenchChem. (n.d.). Safe Handling and Disposal of Acetic Acid in the Laboratory: Application Notes and Protocols.
- Unknown. (2024, December 9). Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings.
- BenchChem. (n.d.). Proper Disposal of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Comprehensive Guide.
- Unknown. (n.d.). Glacial Acetic Acid.
- VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information.
- Unknown. (2024, August 21). Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments.
- Achmem. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)acetic acid.
- CymitQuimica. (n.d.). (3-Oxo-3,4-dihydro-2H-benzo[1][2]oxazin-2-yl)-acetic acid.
- MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
- Jakhar, K. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- ResearchGate. (n.d.). The reaction of 1,4-benoxazinone derivatives 1a–d (0.2 mmol) with....
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- 4. (3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazin-2-yl)-acetic acid [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

